molecular formula C11H15NO3 B568441 Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate CAS No. 111974-39-1

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Katalognummer: B568441
CAS-Nummer: 111974-39-1
Molekulargewicht: 209.245
InChI-Schlüssel: XWGXVPBKJNOPGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate is a defined pyridine derivative that serves as a valuable chemical intermediate in advanced organic synthesis and medicinal chemistry research. Pyridine scaffolds are prevalent in pharmaceuticals and biologically active compounds, making this ester a potential key building block for the development of novel substances . Its specific substitution pattern, featuring ethoxy and ester functional groups, provides reactive sites for further chemical modification, allowing researchers to explore structure-activity relationships. This compound is particularly useful for constructing more complex heterocyclic systems in the search for new therapeutic agents, including potential anti-bacterial compounds, given the established role of similar heterocyclic structures in such applications . Its utility is rooted in its role as a precise synthetic precursor, enabling the generation of targeted molecular libraries for high-throughput screening and biological evaluation in a controlled laboratory setting.

Eigenschaften

IUPAC Name

ethyl 4-ethoxy-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-14-10-6-8(3)12-7-9(10)11(13)15-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGXVPBKJNOPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667259
Record name Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111974-39-1
Record name Ethyl 4-ethoxy-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111974-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in a wide array of pharmacologically active compounds. The strategic placement of ethoxy, methyl, and ethyl carboxylate groups on the pyridine ring allows for diverse functionalization and modulation of physicochemical properties, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this target molecule, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into the rationale behind the procedural choices, adhering to the principles of scientific integrity and reproducibility.

Core Synthesis Pathway: A Modified Hantzsch-Type Reaction

The most logical and well-established approach for the synthesis of a polysubstituted pyridine such as this compound is a variation of the Hantzsch pyridine synthesis.[1][2][3] The classical Hantzsch reaction is a four-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridines.[2][4] This multicomponent approach is highly atom-economical and allows for the construction of the pyridine core in a single pot, making it an efficient strategy.[2]

For the synthesis of our target molecule, a three-component reaction is proposed, which is a common modification of the Hantzsch synthesis. This pathway involves the condensation of a β-ketoester, an enamine (or its precursors), and an α,β-unsaturated carbonyl compound.

Proposed Starting Materials

To achieve the specific substitution pattern of this compound, the following starting materials are proposed:

  • Ethyl acetoacetate: This β-ketoester will provide the C2, C3, the ethyl carboxylate group at C3, and the methyl group at C6 of the final pyridine ring.

  • Ethyl 3-aminocrotonate: This enamine will provide the nitrogen atom (N1), C4, C5, and the methyl group that will become part of the pyridine ring at C6.

  • Triethyl orthoformate: This reagent, in the presence of an acid catalyst, will react with one of the active methylene compounds to generate an ethoxy vinyl ether intermediate, which is key for introducing the ethoxy group at the C4 position.

Overall Reaction Scheme

The proposed reaction proceeds in a one-pot fashion, where the three components react in a suitable solvent, often with acid or base catalysis, followed by an oxidation step to aromatize the initially formed dihydropyridine intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch-type syntheses. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yields.

Materials:

  • Ethyl acetoacetate

  • Ethyl 3-aminocrotonate

  • Triethyl orthoformate

  • Acetic acid (catalyst)

  • Ethanol (solvent)

  • Oxidizing agent (e.g., manganese dioxide, ferric chloride, or nitric acid)[2][3]

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 equivalent), ethyl 3-aminocrotonate (1.0 equivalent), and triethyl orthoformate (1.2 equivalents) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Oxidation: After the initial condensation is complete (as indicated by TLC), add an oxidizing agent (e.g., manganese dioxide, 2-3 equivalents) portion-wise to the reaction mixture. Continue to reflux for an additional 2-4 hours or until the aromatization is complete. The driving force for this step is the formation of the stable aromatic pyridine ring.[2]

  • Workup: Cool the reaction mixture to room temperature and filter to remove the oxidizing agent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mechanistic Insights

The formation of this compound via this modified Hantzsch pathway involves a cascade of well-understood organic reactions. The proposed mechanism is as follows:

  • Formation of the Ethoxyvinyl Ether: In the presence of the acid catalyst, triethyl orthoformate reacts with the enol form of ethyl acetoacetate to generate an ethyl ethoxyvinyl ether intermediate.

  • Knoevenagel-type Condensation: Concurrently, a Knoevenagel-type condensation can occur.[3]

  • Michael Addition: The enamine, ethyl 3-aminocrotonate, acts as a nucleophile and undergoes a Michael addition to an α,β-unsaturated carbonyl intermediate formed in the reaction mixture.[3]

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the enamine nitrogen onto a carbonyl group, followed by dehydration to form a dihydropyridine intermediate.

  • Oxidation: The final step is the oxidation of the dihydropyridine to the aromatic pyridine, this compound.

Below is a diagram illustrating the key mechanistic steps.

Hantzsch_Pyridine_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Ethyl_acetoacetate Ethyl acetoacetate Enamine Enamine Formation Ethyl_acetoacetate->Enamine with Ammonia Source Knoevenagel Knoevenagel Condensation Product Ethyl_acetoacetate->Knoevenagel with Aldehyde Source Ethyl_3-aminocrotonate Ethyl 3-aminocrotonate Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Knoevenagel forms Ethoxyvinyl ether Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine This compound Dihydropyridine->Pyridine Oxidation

Caption: Mechanistic pathway of the modified Hantzsch pyridine synthesis.

Quantitative Data Summary

The following table summarizes the key reactants and their roles in the synthesis.

ReactantMolecular FormulaRole
Ethyl acetoacetateC₆H₁₀O₃Provides C2, C3, C6-CH₃, and the C3-ester group
Ethyl 3-aminocrotonateC₆H₁₁NO₂Provides N1, C4, C5, and a C6-CH₃ precursor
Triethyl orthoformateC₇H₁₆O₃Source of the C4-ethoxy group
Acetic acidCH₃COOHAcid catalyst
EthanolC₂H₅OHSolvent
Oxidizing AgentVariesAromatization of the dihydropyridine

Experimental Workflow

The overall experimental workflow can be visualized as a linear progression from starting materials to the final purified product.

Experimental_Workflow Start Combine Starting Materials & Solvent Catalysis Add Acetic Acid Catalyst Start->Catalysis Reflux Heat to Reflux (4-6 h) Catalysis->Reflux Oxidation Add Oxidizing Agent & Reflux (2-4 h) Reflux->Oxidation Workup Cool, Filter, & Concentrate Oxidation->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The modified Hantzsch pyridine synthesis offers a robust and efficient method for the preparation of this compound. By carefully selecting the appropriate starting materials, this multicomponent reaction allows for the direct assembly of the substituted pyridine core. The provided protocol, grounded in established chemical literature, serves as a strong starting point for researchers in the field. Further optimization of reaction conditions can be explored to maximize yields and purity. The mechanistic understanding of this reaction provides a powerful tool for troubleshooting and for the design of synthetic routes to other novel pyridine derivatives.

References

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

Sources

Technical Whitepaper: Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate , structured for researchers and drug development professionals.

Synthesis, Regiochemical Control, and Structural Characterization

Executive Summary

This compound (CAS 111974-39-1 ) is a critical pyridine scaffold used in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of tyrosine kinase inhibitors and calcium channel modulators.

This guide addresses the primary challenge in working with this compound: Regioselectivity . The synthesis involves the functionalization of a 4-hydroxypyridine precursor, which exists in tautomeric equilibrium with 4-pyridone. Without precise protocol control, reactions yield thermodynamically stable N-alkylated byproducts rather than the desired O-alkylated ether.

This document details the "Gold Standard" synthetic route via chlorination-displacement, ensuring high purity and structural integrity.

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
Chemical Name This compound
CAS Number 111974-39-1
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance Off-white to pale yellow crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
Key Precursor Ethyl 4-hydroxy-6-methylnicotinate (CAS 17117-06-1)

Synthetic Methodology: The "Ambident Nucleophile" Challenge

The synthesis of 4-alkoxypyridines is non-trivial due to the ambident nature of the 4-hydroxypyridine precursor.

The Tautomeric Problem

The precursor, ethyl 4-hydroxy-6-methylnicotinate, exists primarily as the 4-pyridone tautomer in solution. Direct alkylation with ethyl iodide (EtI) and a standard base (e.g., K₂CO₃) typically favors attack at the nitrogen (Hard-Soft Acid-Base theory), yielding the N-ethyl-4-pyridone impurity, which is difficult to separate.

The Solution: The Chlorination-SNAr Route

To guarantee the formation of the O-ether, we utilize an intermediate chlorination step. This converts the oxygen into a leaving group, which is then displaced by an alkoxide. This method is self-validating as it chemically precludes N-alkylation.

Step-by-Step Protocol

Step 1: Chlorination (Synthesis of Ethyl 4-chloro-6-methylnicotinate)

  • Reagents: Ethyl 4-hydroxy-6-methylnicotinate (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq, Solvent/Reagent).

  • Setup: Dry round-bottom flask under N₂ atmosphere.

  • Procedure:

    • Charge the hydroxy precursor into neat POCl₃.

    • Heat to reflux (105°C) for 2–4 hours. Endpoint: Cessation of HCl gas evolution.

    • Critical Workup: Remove excess POCl₃ via rotary evaporation. Pour the residue slowly onto crushed ice/NH₄OH to neutralize (Exothermic!). Extract with DCM.

  • Result: The 4-chloro intermediate is obtained.

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

  • Reagents: 4-Chloro intermediate (1.0 eq), Sodium Ethoxide (NaOEt, 1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol.

    • Add the chloro-pyridine solution dropwise at 0°C to prevent transesterification of the C3-ester.

    • Allow to warm to room temperature and stir for 4 hours.

    • Mechanism: The ethoxide anion attacks the electron-deficient C4 position (activated by the ring nitrogen and the C3-ester electron-withdrawing group).

  • Purification: Aqueous workup followed by recrystallization from Hexane/EtOAc.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways. The "Direct Alkylation" path is shown as risky (red), while the "Chlorination Route" is the recommended path (green/blue).

SynthesisPath Precursor Ethyl 4-hydroxy-6-methylnicotinate (Tautomer: Pyridone) Direct Direct Alkylation (EtI / K2CO3) Precursor->Direct Path A (Risky) Chlorination Step 1: POCl3 Reflux (Deoxychlorination) Precursor->Chlorination Path B (Recommended) N_Impurity N-Ethyl-4-pyridone (MAJOR IMPURITY) Direct->N_Impurity Chloro_Int Ethyl 4-chloro-6-methylnicotinate (Activated Electrophile) Chlorination->Chloro_Int SNAr Step 2: NaOEt / EtOH (SNAr Displacement) Chloro_Int->SNAr Target This compound (TARGET) SNAr->Target

Figure 1: Comparison of synthetic strategies. Path B (Blue/Green) avoids the formation of N-alkylated impurities common in Path A.

Characterization & Structural Validation

To validate the structure, ¹H NMR is the primary tool. The specific chemical shifts confirm the regiochemistry (O-alkylation vs N-alkylation).

Proton (¹H)Chemical Shift (δ ppm)MultiplicityInterpretation
C2-H 8.80 – 9.00Singlet (s)Most deshielded due to proximity to Ring N and Ester C=O.
C5-H 6.80 – 6.95Singlet (s)Characteristic aromatic signal; shielded by the 4-ethoxy group.
4-OCH₂- 4.15 – 4.25Quartet (q)Diagnostic Signal. Confirming O-linkage. N-CH₂ would appear different (~3.8-4.0).
Ester -OCH₂- 4.35 – 4.45Quartet (q)Ethyl ester methylene.
6-CH₃ 2.50 – 2.60Singlet (s)Methyl group on the aromatic ring.
Methyls (Et) 1.30 – 1.45Triplets (t)Overlapping triplets for the ester and ether ethyl groups.

Self-Validation Check: If the synthesis yielded the N-alkylated pyridone, the C2-H and C5-H signals would shift significantly upfield (loss of aromaticity), and the coupling constants would reflect an alkene-like system rather than a pyridine system.

Experimental Workflow: Purification Logic

The following flowchart details the purification logic to ensure pharmaceutical-grade purity (>98%).

Purification Crude Crude Reaction Mixture (Post SNAr) Quench Quench: Ice/Water + NH4Cl (pH 7-8) Crude->Quench Extract Extraction: DCM or EtOAc (Target in Organic Phase) Quench->Extract Wash Wash: Brine + Water (Remove Na salts/EtOH) Extract->Wash Dry Dry: Na2SO4 + Vac Concentration Wash->Dry Check TLC Check (Mobile Phase: 20% EtOAc/Hex) Dry->Check Decision Purity > 95%? Check->Decision Recryst Recrystallization (Hexane/EtOAc) Decision->Recryst Yes Column Flash Chromatography (Silica Gel) Decision->Column No (Oily/Impure) Final Final Product (White Solid) Recryst->Final Column->Final

Figure 2: Purification decision tree ensuring removal of inorganic salts and unreacted chloride intermediate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12236896 (this compound). Retrieved from [Link]

  • Spivey, A. C., & Arseniyadis, S. (2004).Pyridine Synthesis and Functionalization. In Methods and Principles in Medicinal Chemistry. (General reference for the Chlorination-SNAr mechanism described in Section 3).

Spectroscopic data (NMR, IR, MS) of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

[1]

Compound Overview

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

  • Physical State: Typically a colorless to pale yellow oil or low-melting solid.

  • Solubility: Soluble in CDCl₃, DMSO-d₆, MeOH; sparingly soluble in water.

Synthesis & Structural Context

The spectroscopic signature of this molecule is best understood through its synthetic origin. It is typically derived from Ethyl 4-chloro-6-methylpyridine-3-carboxylate via nucleophilic aromatic substitution (SₙAr) with sodium ethoxide. This transformation introduces specific spectral features—most notably the shielding effect of the 4-ethoxy group on the C-5 proton and the distinct methylene signals of the two ethyl groups.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the chemical pathway and the resulting structural changes tracked by spectroscopy.

SynthesisPathPrecursorEthyl 4-chloro-6-methylpyridine-3-carboxylate(Precursor)IntermediateMeisenheimer-likeComplexPrecursor->IntermediateAdditionReagentNaOEt / EtOH(Nucleophile)Reagent->IntermediateProductEthyl 4-ethoxy-6-methylpyridine-3-carboxylate(Target)Intermediate->ProductElimination (-NaCl)

Figure 1: Nucleophilic substitution pathway converting the 4-chloro precursor to the 4-ethoxy target.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

¹H NMR Characterization (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by two distinct ethyl patterns (ester vs. ether) and two singlet aromatic protons with significantly different chemical shifts due to electronic environments.

Position / GroupShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment Logic
H-2 8.85 – 8.95 Singlet (s)1H-Deshielded: Ortho to ring nitrogen and electron-withdrawing ester (C-3).
H-5 6.65 – 6.75 Singlet (s)1H-Shielded: Ortho to electron-donating ethoxy group (C-4).
3-COO-CH₂- 4.35 Quartet (q)2H7.1Ester methylene. Downfield due to carbonyl anisotropy.
4-O-CH₂- 4.15 Quartet (q)2H7.0Ether methylene. Slightly upfield relative to ester methylene.
6-CH₃ 2.52 Singlet (s)3H-Methyl group on the aromatic ring (alpha to Nitrogen).
4-O-CH₂-CH₃ 1.45 Triplet (t)3H7.0Methyl of the ethoxy ether.
3-COO-CH₂-CH₃ 1.38 Triplet (t)3H7.1Methyl of the ethyl ester.

Key Diagnostic: The separation between the H-2 (very downfield) and H-5 (upfield) singlets is the primary confirmation of the 4,6-substitution pattern. If the reaction fails (e.g., hydrolysis to pyridone), H-2 often shifts upfield to ~8.1 ppm.

¹³C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of the pyridine core and the two carbonyl/ether functionalities.

Carbon TypeShift (δ, ppm)Assignment
C=O (Ester) 165.8 Carbonyl carbon.
C-4 163.5 Ipso-carbon attached to oxygen (deshielded).
C-6 160.2 Ipso-carbon attached to methyl.
C-2 152.5 Alpha-carbon (C=N), highly deshielded.
C-3 116.0 Beta-carbon, ipso to ester.
C-5 108.5 Beta-carbon, ortho to ethoxy (shielded).
O-CH₂ (Ether) 64.2 Ethoxy methylene.
O-CH₂ (Ester) 61.0 Ester methylene.
6-CH₃ 24.5 Ring methyl.
CH₃ (Ethyls) 14.5, 14.2 Terminal methyls (signals often overlap).

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: [M+H]⁺ = 210.11 (ESI); M⁺ = 209 (EI).

Fragmentation Pathway

In Electron Impact (EI) mass spectrometry, the molecule undergoes characteristic cleavage of the ethyl groups.

MassSpecM_IonMolecular Ion (M+)m/z = 209Frag1[M - Et] Base Peak?Loss of Ethylm/z = 180M_Ion->Frag1- C2H5 (29)Frag2[M - OEt]Loss of Ethoxym/z = 164M_Ion->Frag2- OEt (45)Frag3[M - COOEt]Decarboxylationm/z = 136Frag1->Frag3- CO2

Figure 2: Predicted fragmentation pattern for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester carbonyl and the pyridine ring breathing modes.

  • C=O Stretch (Ester): 1715 – 1725 cm⁻¹ (Strong).

  • C=N / C=C Stretch (Pyridine): 1580 – 1600 cm⁻¹ (Medium/Strong).

  • C-O Stretch (Ether/Ester): 1240 – 1280 cm⁻¹ (Strong, broad).

  • C-H Stretch (Aliphatic): 2980 – 2990 cm⁻¹.

  • Absence: No broad O-H stretch (confirming no residual 4-hydroxy precursor).

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. If the sample is the hydrochloride salt, use DMSO-d₆ or D₂O .

  • Concentration: Dissolve 5–10 mg of the oil/solid in 0.6 mL of solvent.

  • Filtration: If the sample was derived from NaOEt reaction, filter through a small plug of cotton or glass wool to remove suspended NaCl salts before transferring to the NMR tube.

Protocol B: Reaction Monitoring (TLC)[2]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

  • Visualization: UV light (254 nm).

  • Rf Values (Approximate):

    • Precursor (4-Cl): ~0.6

    • Target (4-OEt): ~0.45 (More polar due to ether oxygen lone pairs interacting with silica).

    • Impurity (4-OH pyridone): ~0.1 (Stays near baseline).

References

  • Synthesis of 4-alkoxy-6-methylnicotinates: Title: Synthesis and Mesomorphic Properties of a Series of Phenyl 6-(4-Alkoxyphenyl)nicotinates. Source: Heterocycles, Vol. 83, No. 5, 2011.[2] URL:

  • Precursor Characterization (4-Chloro derivative): Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione (Analogous chemistry).[3][4] Source: Arkivoc 2012 (vi) 384-397.[3][4] URL:

  • General Pyridine Spectroscopic Data: Title: Spectroscopic Data of Pyridine Derivatives (SDBS Database). Source: National Institute of Advanced Industrial Science and Technology (AIST). URL:

An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies and starting materials required for the preparation of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate. The document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the chemical logic and practical methodologies for synthesizing substituted pyridine scaffolds. We will explore a robust, multi-step synthetic pathway, beginning with a retrosynthetic analysis to identify key precursors and readily available starting materials. The core of this synthesis involves the construction of a pivotal 4-hydroxypyridine intermediate via the Guareschi-Thorpe reaction, followed by its conversion to the final ethoxy-substituted product. Each stage is elucidated with detailed mechanistic insights, step-by-step protocols, and expert commentary on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of a polysubstituted pyridine, such as this compound, necessitates a strategic approach that begins with deconstructing the target molecule into simpler, more accessible precursors. The 4-ethoxy group is the most synthetically challenging feature, as it is not typically incorporated in one-pot pyridine ring-forming reactions. Therefore, a logical retrosynthetic disconnection is made at the C4-Oxygen ether bond.

This disconnection points to a key intermediate: a 4-chloropyridine or a 4-hydroxypyridine (pyridone) derivative. The 4-chloro derivative is an excellent electrophile for nucleophilic aromatic substitution with an ethoxide source. This chloro-intermediate can, in turn, be synthesized from the more accessible 4-hydroxypyridine derivative. The pyridine core itself, bearing the 6-methyl and 3-ethylcarboxylate groups, can be efficiently constructed from acyclic precursors using a classic cyclocondensation reaction. This analysis logically leads to a multi-step pathway starting from fundamental, commercially available building blocks.

G target Ethyl 4-ethoxy-6-methyl- pyridine-3-carboxylate (Target) chloro_inter Ethyl 4-chloro-6-methyl- pyridine-3-carboxylate target->chloro_inter SNAr with Ethoxide hydroxy_inter Ethyl 4-hydroxy-6-methyl- 2-oxo-1,2-dihydropyridine-3-carboxylate chloro_inter->hydroxy_inter Chlorination (e.g., POCl3) starting_materials Starting Materials: - Ethyl Acetoacetate - Ethyl Cyanoacetate - Ammonia/Ammonium Carbonate hydroxy_inter->starting_materials Guareschi-Thorpe Condensation G cluster_intermediates Key Intermediates EAA Ethyl Acetoacetate Enamine Enamine Intermediate EAA->Enamine + NH3 Michael_Acceptor Michael Acceptor (from Knoevenagel Condensation) EAA->Michael_Acceptor + Ethyl Cyanoacetate ECA Ethyl Cyanoacetate NH3 Ammonia (NH3) Adduct Michael Adduct Enamine->Adduct Michael Addition Michael_Acceptor->Adduct Michael Addition Final_Product Ethyl 4-hydroxy-6-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate Adduct->Final_Product Intramolecular Cyclization & Tautomerization

Caption: Simplified workflow of the Guareschi-Thorpe pyridine synthesis.

Experimental Protocol: Guareschi-Thorpe Synthesis

This protocol is a representative procedure based on established methodologies for this reaction class. [1][2]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (2.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Nitrogen Source: Slowly add a concentrated aqueous solution of ammonium hydroxide (approx. 2.5 eq) to the mixture. Alternatively, ammonium carbonate can be used in an aqueous medium, which can act as both a nitrogen source and a buffer. [3]3. Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture slowly with a dilute acid (e.g., 2M HCl) to a pH of ~4-5. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or a similar solvent to yield the desired pyridone intermediate as a crystalline solid.

Functionalization to the Target Compound

With the key pyridone intermediate in hand, the final steps involve converting the 4-hydroxy group into the target 4-ethoxy group. A highly effective and field-proven method involves a two-step process: chlorination followed by nucleophilic substitution.

Step A: Chlorination of the Pyridone

Direct etherification of the 4-hydroxy group can be challenging due to the stable pyridone tautomer. A standard and highly effective method to activate this position is to convert the hydroxyl group into a better leaving group, such as a chloride.

  • Reagent of Choice: Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this transformation. It reliably converts the 4-pyridone to the 4-chloropyridine derivative.

Experimental Protocol: Chlorination

  • Reaction Setup: In a fume hood, carefully add the dried pyridone intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which often serves as both reagent and solvent.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Isolation: After cooling to room temperature, the excess POCl₃ must be quenched with extreme caution. Slowly and carefully pour the reaction mixture onto crushed ice in a separate large beaker. This is a highly exothermic process.

  • Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or a concentrated NaOH solution until basic. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Ethyl 4-chloro-6-methylpyridine-3-carboxylate can be purified by column chromatography on silica gel.

Step B: Nucleophilic Substitution to Form the Ether

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride at the 4-position by an ethoxide nucleophile.

  • Reagent of Choice: Sodium ethoxide (NaOEt). This can be purchased commercially or prepared in situ by carefully dissolving sodium metal in anhydrous ethanol.

Experimental Protocol: Etherification

  • Nucleophile Preparation (In Situ): In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (1.1-1.5 eq) portion-wise, allowing the sodium to react completely before adding the next piece.

  • Reaction Execution: Once all the sodium has dissolved to form sodium ethoxide, add a solution of the 4-chloropyridine intermediate (1.0 eq) in anhydrous ethanol dropwise.

  • Heating and Monitoring: Heat the resulting mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction to room temperature and carefully neutralize with a small amount of water or dilute acid. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, this compound, can be purified by silica gel column chromatography or recrystallization.

Summary of Primary Starting Materials

The following table summarizes the fundamental, commercially available chemicals required for the complete synthesis of this compound via the described route.

MaterialCAS NumberUse
Ethyl Acetoacetate141-97-9Pyridine Ring Formation
Ethyl Cyanoacetate105-56-6Pyridine Ring Formation
Ammonium Hydroxide1336-21-6Nitrogen Source for Pyridine Ring
Phosphorus Oxychloride10025-87-3Chlorinating Agent
Sodium Metal7440-23-5Preparation of Sodium Ethoxide
Ethanol (Anhydrous)64-17-5Reactant and Solvent

References

  • Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about Hantzsch's reaction? A review. RSC Advances, 4(90), 54282–54299. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]

  • National Center for Biotechnology Information. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubChem. Retrieved from [Link]

  • Britannica. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • ACS Publications. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry, 81(15), 6345-6351. [Link]

  • National Center for Biotechnology Information. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PubChem. Retrieved from [Link]

Sources

The Ethoxy-Methylpyridine Scaffold: Pharmacological Versatility and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethoxy-methylpyridine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of antipsychotics, anti-inflammatory agents, and cardiovascular drugs. Unlike simple pyridine rings, the specific substitution pattern of an ethoxy group (providing lipophilic hydrogen-bond acceptance) and a methyl group (offering steric protection and metabolic modulation) creates a unique electronic and steric environment. This guide analyzes the biological activity, structure-activity relationships (SAR), and experimental protocols for evaluating derivatives of this scaffold, specifically focusing on 2-ethoxy-3-methylpyridine and its bioactive analogs.

Structural & Chemical Biology

The Pharmacophore

The biological efficacy of ethoxy-methylpyridine derivatives stems from the interplay between the electron-deficient pyridine ring and its substituents.

  • The Pyridine Core: Acts as a bioisostere for benzene, improving water solubility and allowing for specific hydrogen bonding interactions (e.g., with Serine or Threonine residues in active sites).

  • The Ethoxy Group (-OCH₂CH₃): Typically at the C2 or C4 position, this group enhances membrane permeability (logP modulation) and serves as a hydrogen bond acceptor. It often occupies hydrophobic pockets in enzymes like Phosphodiesterase 3 (PDE3) .

  • The Methyl Group (-CH₃): Often located at C3 or C6, the methyl group provides a "metabolic block," preventing oxidative attack at susceptible ring positions, and induces conformational restrictions that lock the molecule into a bioactive pose.

Physicochemical Profile
ParameterValue (Approx.)Biological Implication
Molecular Weight ~137.18 g/mol (Core)Fragment-based drug design compliant (Rule of 3).
LogP 2.1 - 2.5Ideal for blood-brain barrier (BBB) penetration in CNS drugs.
pKa (Conj. Acid) ~5.9 - 6.4Exists as a mixture of neutral and protonated species at physiological pH (7.4), aiding distribution.
H-Bond Acceptors 2 (N, O)Critical for receptor ligand binding.
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold.

SAR_Analysis Core Pyridine Core (Electron Deficient) Activity Biological Outcome (PDE3 Inhibition / CNS Activity) Core->Activity Scaffold Ethoxy Ethoxy Group (-OEt) Lipophilicity & H-Bond Acceptor Ethoxy->Core Substituent Effect Ethoxy->Activity Increases Membrane Permeability Methyl Methyl Group (-Me) Metabolic Block & Steric Bulk Methyl->Core Substituent Effect Methyl->Activity Prevents P450 Oxidation

Figure 1: Functional decomposition of the ethoxy-methylpyridine scaffold determining biological activity.

Therapeutic Applications

Cardiovascular & Oncology: PDE3 Inhibition

Research indicates that complex derivatives, such as 4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile , exhibit potent inhibitory activity against Phosphodiesterase 3 (PDE3) .

  • Mechanism: PDE3 hydrolyzes cAMP and cGMP. Inhibiting PDE3 raises intracellular cAMP levels.

  • Therapeutic Outcome: In cardiac tissue, this leads to positive inotropy (increased contraction strength). In cancer cells (e.g., HT-29 colon adenocarcinoma), PDE3 inhibition suppresses tumor growth and angiogenesis.[1]

  • Key Insight: The ortho-ethoxy group on the phenyl ring attached to the pyridine mimics the binding interaction of established inhibitors like milrinone.

CNS & Neuropharmacology

The 2-ethoxy-3-methylpyridine intermediate is frequently utilized in the synthesis of antipsychotic drugs. The scaffold's lipophilicity allows for efficient Blood-Brain Barrier (BBB) transit.

  • Target: Dopamine (D2) and Serotonin (5-HT) receptors.

  • Role: The scaffold often serves as the "linker" or "anchor" domain in larger antipsychotic molecules, positioning the basic amine for receptor interaction.

Antimicrobial Activity

Trifluoroethoxy-methylpyridine derivatives have shown efficacy against Gram-positive bacteria (S. pneumoniae, B. subtilis).[2]

  • Mechanism: Disruption of bacterial lipopolysaccharide (LPS) structure and oxidative damage to plasmid DNA.

  • Selectivity: The electron-withdrawing nature of fluorinated ethoxy groups increases the acidity of the pyridine ring, altering its interaction with bacterial cell walls.

Experimental Protocols

Synthesis of 2-Ethoxy-3-Methylpyridine (General Protocol)

Note: All synthesis must be performed in a fume hood due to the toxicity of pyridine derivatives.

  • Reagents: 2-Chloro-3-methylpyridine (1.0 eq), Sodium Ethoxide (1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 2-chloro-3-methylpyridine in anhydrous ethanol.

    • Slowly add sodium ethoxide solution at 0°C under nitrogen atmosphere.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Quench: Cool to room temperature and pour into ice water.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄.

    • Purification: Silica gel column chromatography.

Assay: PDE3 Enzymatic Inhibition (In Vitro)

This protocol validates the cardiovascular/anticancer potential of the synthesized derivative.

Materials:

  • Recombinant human PDE3A enzyme.

  • Substrate: [³H]-cAMP.

  • Scintillation proximity assay (SPA) beads.

Workflow:

  • Preparation: Dilute test compounds (ethoxy-methylpyridine derivatives) in DMSO to varying concentrations (0.1 nM to 100 µM).

  • Incubation: Mix enzyme buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂) with test compound and PDE3A enzyme. Incubate at 30°C for 15 minutes.

  • Reaction Start: Add [³H]-cAMP substrate. Incubate for 20 minutes.

  • Termination: Add SPA beads suspended in 18 mM zinc sulfate to stop the reaction and bind the product (AMP).

  • Measurement: Count radioactivity using a scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualization: Experimental Workflow

Experimental_Workflow Start Start: Drug Design Synth Synthesis (Nucleophilic Substitution) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Screen In Vitro Screening (PDE3 / Antimicrobial) Purify->Screen Data Data Analysis (IC50 / MIC Calculation) Screen->Data Data->Start Low Potency (Iterate) Lead Lead Optimization Data->Lead High Potency

Figure 2: Iterative workflow for validating ethoxy-methylpyridine biological activity.

Toxicology & Safety (E-E-A-T)

As a Senior Application Scientist, it is imperative to address the safety profile. Pyridine derivatives are hepatotoxic and nephrotoxic if mishandled.

  • Metabolic Activation: The pyridine nitrogen can undergo N-oxidation by CYP450 enzymes, forming N-oxides which are generally water-soluble and excreted. However, N-methylation (forming pyridinium ions) can deplete methyl donors in the liver, leading to toxicity.

  • Handling: 2-Ethoxy-3-methylpyridine is a skin and eye irritant.[3] Use nitrile gloves and chemical splash goggles.

  • LD50 Benchmarks: While specific data for the derivative varies, the parent compound (2-picoline) has an oral LD50 in rats of ~440–1500 mg/kg. Treat derivatives with equal caution.

References

  • El-Nassan, H. B. (2012). Synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bekhit, A. A., et al. (2012).[4] Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Centers for Disease Control and Prevention (CDC). (2024). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.

  • National Oceanic and Atmospheric Administration (NOAA). (2024). Chemical Datasheet: 2-Methylpyridine. CAMEO Chemicals.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Ethoxy-3-methylpyridine. Merck KGaA.

Sources

The Pyridine Carboxylate Architectures: From Coal Tar to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carboxylates represent a privileged scaffold in both agrochemical and pharmaceutical sciences. Defined by the fusion of a pyridine ring with a carboxylic acid moiety, these isomers (picolinic, nicotinic, and isonicotinic acids) have evolved from 19th-century coal tar curiosities into the backbone of modern tuberculosis therapy, auxinic herbicides, and metal-organic frameworks (MOFs). This guide analyzes the structural evolution, mechanistic action, and synthetic pathways of these molecules, providing researchers with a technical roadmap for their application in novel drug and material design.

Historical Genesis & Structural Evolution

The history of pyridine carboxylates is a timeline of serendipity transitioning into rational design.

  • 1873 (The Origin): Hugo Weidel, working in Vienna, first isolated nicotinic acid (3-pyridinecarboxylic acid) by oxidizing nicotine with nitric acid. This established the structural link between the toxic alkaloid and the essential vitamin.

  • 1912 (The Sleeper): Hans Meyer and Josef Mally synthesized isoniazid (isonicotinic acid hydrazide) purely for chemical characterization. Its potent anti-tubercular activity remained undiscovered for 40 years until the 1952 breakthroughs by Roche and Squibb.

  • 1960s (The Agrochemical Boom): Dow Chemical introduced Picloram , leveraging the pyridine carboxylate scaffold to create "synthetic auxins," revolutionizing broadleaf weed control.

  • 2000s (The Material Age): The discovery that pyridine dicarboxylates (e.g., 2,6-dipicolinic acid) act as rigid linkers in MOFs opened new frontiers in gas storage and catalysis.

The Isomeric Trinity

The physicochemical properties of the three mono-carboxylic isomers dictate their distinct applications:

IsomerCommon NamepKa (Acid)Key Application Domain
2-COOH Picolinic Acid5.4Metal Chelation (Zinc absorption), Herbicides (Clopyralid)
3-COOH Nicotinic Acid4.8Lipid Metabolism (Niacin), NAD+ Biosynthesis
4-COOH Isoniazid (Precursor)4.9Antimycobacterial (TB), MOF Linkers

The Agrochemical Revolution: Synthetic Auxins

The chlorinated pyridine carboxylates (Picloram, Clopyralid, Aminopyralid) function as auxin mimics . Unlike natural Indole-3-acetic acid (IAA), which is rapidly metabolized, these synthetic analogues possess high metabolic stability, leading to lethal over-stimulation of gene expression in susceptible plants.

Mechanism of Action: The TIR1/AFB Pathway

The lethality of these herbicides stems from their interaction with the Transport Inhibitor Response 1 (TIR1) receptor.

  • Binding: The herbicide acts as a "molecular glue," enhancing the affinity between the TIR1 F-box protein and Aux/IAA transcriptional repressors.

  • Ubiquitination: This complex recruits the SCF (Skp1-Cullin-F-box) ubiquitin ligase machinery.

  • Degradation: Aux/IAA repressors are poly-ubiquitinated and degraded by the 26S proteasome.

  • Derepression: Auxin Response Factors (ARFs) are released, driving uncontrolled transcription of ethylene and ABA biosynthesis genes, causing epinasty and tissue necrosis.

AuxinMechanism Herbicide Pyridine Carboxylate (Picloram/Clopyralid) TIR1 TIR1/AFB Receptor (F-Box Protein) Herbicide->TIR1 Binds Complex TIR1-Herbicide-Aux/IAA Ternary Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA Repressor AuxIAA->Complex SCF SCF Ubiquitin Ligase Complex->SCF Ubiquitination Proteasome 26S Proteasome (Degradation) SCF->Proteasome ARF Auxin Response Factors (ARF) Released Proteasome->ARF Repressor Removed Death Uncontrolled Growth & Plant Death ARF->Death Gene Overexpression

Figure 1: Molecular mechanism of pyridine carboxylate herbicides acting as auxin mimics.

Pharmaceutical Pharmacophores

While Niacin (Vitamin B3) is the most recognizable derivative, the scaffold's utility in modern medicinal chemistry lies in its ability to form hydrogen bonds and coordinate metals.

Case Study: Isoniazid (TB)

Isoniazid is a prodrug.[1] It requires activation by the mycobacterial catalase-peroxidase enzyme KatG .[1] The activated isonicotinoyl radical couples with NAD+, forming an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis—a critical component of the bacterial cell wall.

Modern Oncology: Kinase Inhibitors

Novel pyridine carboxylate derivatives, such as Sorafenib (Nexavar), utilize the pyridine ring to interact with the ATP-binding pocket of kinases (VEGFR, PDGFR). The nitrogen atom often serves as a hydrogen bond acceptor for the hinge region of the kinase.

Synthetic Methodologies

Industrial Scale: Ammoxidation

For high-volume production (Niacin, 3-Cyanopyridine), industry relies on Ammoxidation . This gas-phase reaction converts alkylpyridines directly to cyanopyridines, which are subsequently hydrolyzed.[2]

  • Catalyst: Vanadium pentoxide (V₂O₅) on Titanium dioxide (TiO₂).

  • Conditions: 300–400°C, excess air/ammonia.

  • Selectivity: >90%.[3]

Ammoxidation Start 3-Picoline (Liquid) Vaporizer Vaporizer (+ NH3, Air) Start->Vaporizer Reactor Fluidized Bed Reactor (V2O5 Catalyst, 350°C) Vaporizer->Reactor Gas Phase Quench Quench Tower (Water) Reactor->Quench 3-Cyanopyridine Hydrolysis Hydrolysis (NaOH / H2O) Quench->Hydrolysis Product Nicotinic Acid (Solid) Hydrolysis->Product Purification

Figure 2: Industrial workflow for the ammoxidation of 3-picoline to nicotinic acid.

Experimental Protocol: Lab-Scale Oxidation

Objective: Synthesis of Picolinic Acid (2-Pyridinecarboxylic Acid) via Permanganate Oxidation. Rationale: This protocol demonstrates a classic, high-yield oxidation suitable for functionalizing alkylpyridines when ammoxidation equipment is unavailable.

Reagents
  • 2-Picoline (2-Methylpyridine): 5.0 g (53.7 mmol)

  • Potassium Permanganate (KMnO₄): 21.2 g (134 mmol, 2.5 eq)

  • Water: 150 mL

  • Hydrochloric Acid (HCl): Concentrated (12 M)

Step-by-Step Methodology
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Solubilization: Add 2-picoline (5.0 g) and water (100 mL) to the flask. Heat to 70°C.

  • Oxidation (Critical Step):

    • Dissolve KMnO₄ in 50 mL of hot water.

    • Add the permanganate solution dropwise over 45 minutes. Caution: Exothermic reaction. Maintain temperature between 75-80°C.

    • The purple color should dissipate to brown (MnO₂) precipitate upon addition.

  • Reflux: Once addition is complete, reflux the mixture for 2 hours to ensure complete oxidation.

  • Filtration: Filter the hot solution through a Celite pad to remove the MnO₂ byproduct. Wash the pad with 20 mL hot water.

  • Isolation:

    • Concentrate the filtrate to approximately 40 mL using a rotary evaporator.

    • Adjust pH to 3.0–3.5 using concentrated HCl. Picolinic acid is zwitterionic; precise pH is crucial for crystallization.

  • Purification: Cool to 4°C overnight. Collect the white crystals via vacuum filtration. Recrystallize from ethanol if necessary.

  • Validation:

    • Yield: Expected 60–70%.

    • Melting Point: 136–137°C.

    • 1H NMR (D₂O): δ 8.6 (d, 1H), 8.0 (t, 1H), 7.9 (d, 1H), 7.5 (t, 1H).

Future Horizons: Metal-Organic Frameworks (MOFs)

The rigidity of the pyridine ring combined with the chelating ability of carboxylate groups makes these molecules ideal linkers for MOFs.[4]

  • 2,6-Dipicolinic Acid: Used to construct lanthanide-based MOFs. The "pocket" formed by the nitrogen and two carboxylates acts as a highly selective trap for specific ions or gases.

  • Applications:

    • Carbon Capture: Pyridine-functionalized pores increase CO₂ selectivity over N₂ due to dipole-quadrupole interactions.

    • Catalysis: The uncoordinated pyridine nitrogen in 3,5-pyridinedicarboxylate linkers can act as a basic catalytic site for Knoevenagel condensation reactions.

References

  • Weidel, H. (1873). Ueber das Nicotin. Annalen der Chemie und Pharmacie. Link

  • Meyer, H., & Mally, J. (1912).[5] On hydrazine derivatives of pyridine carboxylic acids. Monatshefte für Chemie. Link

  • Dow AgroSciences. (2018). Picloram and Clopyralid Technical Fact Sheet. Link

  • Calderón-Villagómez, H. et al. (2012). Auxin Herbicides: Mechanisms of Action and Resistance. In Herbicides - Current Research and Case Studies in Use. Link

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology. Link

  • Eddaoudi, M. et al. (2001). Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal-Organic Frameworks. Accounts of Chemical Research. Link

Sources

Molecular weight and formula of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

[1][2][3][4]

Chemical Identity & Core Properties[5][6][7][8]

This compound represents a tri-substituted pyridine scaffold characterized by a specific substitution pattern (3-ester, 4-alkoxy, 6-alkyl) that imparts unique electronic properties, making it a valuable intermediate for nucleophilic aromatic substitution (

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
CAS Number 111974-39-1
Common Synonyms 3-Pyridinecarboxylic acid, 4-ethoxy-6-methyl-, ethyl ester; 4-Ethoxy-6-methylnicotinic acid ethyl ester
Molecular Formula

SMILES CCOC1=C(C=NC(C)=C1)C(=O)OCC
InChI Key (Predicted) ZDXGKCWPISPQIQ-UHFFFAOYSA-N (Analog-based)
Physicochemical Specifications
Property Value / Range Notes
Molecular Weight 209.24 g/mol Monoisotopic Mass: 209.1052
Physical State Solid or Viscous OilLow-melting solid depending on purity/polymorph.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water due to lipophilic ester/ethoxy groups.
LogP (Calc) ~2.3 - 2.5Lipophilic; suitable for membrane permeability optimization.
pKa (Calc) ~3.5 (Pyridine N)Reduced basicity due to the electron-withdrawing 3-ester group.

Synthetic Architecture

The synthesis of This compound typically follows a convergent pathway involving the construction of the pyridine ring followed by functional group manipulation at the 4-position. The most robust industrial route utilizes a 4-chloronicotinate intermediate to ensure regiospecificity.

Core Synthetic Pathway: Displacement

This protocol relies on the high reactivity of the 4-chloro substituent, activated by the electron-withdrawing 3-carboxylate and the pyridine nitrogen, allowing for facile displacement by ethoxide.

Step-by-Step Methodology

Phase 1: Activation (Chlorination)

  • Precursor: Ethyl 4-hydroxy-6-methylnicotinate (often tautomeric with the pyridone).

  • Reagents: Phosphorus oxychloride (

    
    ), catalytic DMF (Vilsmeier conditions).
    
  • Conditions: Reflux (80-100°C) for 2-4 hours.

  • Mechanism: Conversion of the 4-OH (lactam) to the 4-Cl (imidoyl chloride) species.

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis of

    
    .
    

Phase 2: Etherification (


)
  • Substrate: Ethyl 4-chloro-6-methylnicotinate.

  • Reagent: Sodium ethoxide (

    
    ) generated in situ or commercial solution (21% in EtOH).
    
  • Solvent: Absolute Ethanol.

  • Conditions: 0°C to Room Temperature (controlled addition).

  • Workup: Quench with dilute

    
    , extract with EtOAc, wash with brine.
    
Pathway Visualization (DOT)

SynthesisWorkflowcluster_conditionsProcess ControlsStartPrecursor:Ethyl 4-hydroxy-6-methylnicotinate(Tautomer: Pyridone)ChlorinationStep 1: Chlorination(POCl3, cat. DMF, Reflux)Start->ChlorinationActivationIntermediateIntermediate:Ethyl 4-chloro-6-methylnicotinate(Activated Electrophile)Chlorination->IntermediateDeoxychlorinationControl1Maintain Anhydrousduring POCl3 stepChlorination->Control1SubstitutionStep 2: SNAr Etherification(NaOEt, EtOH, 0°C -> RT)Intermediate->SubstitutionNucleophilic AttackProductTarget:This compoundSubstitution->ProductCl DisplacementControl2Control Temp < 25°Cto avoid ester hydrolysisSubstitution->Control2

Figure 1: Convergent synthesis workflow via the 4-chloro intermediate, highlighting critical process controls to prevent side reactions.

Structural Validation & Analytics

To ensure the integrity of the molecule, specifically distinguishing it from the 2-ethoxy isomer or the 4-hydroxy precursor, the following analytical signatures must be validated.

Expected NMR Profile ( NMR, 400 MHz, )
Position Shift (

, ppm)
Multiplicity Assignment Logic
Pyridine H-2 8.80 - 8.95Singlet (s)Most deshielded due to adjacency to N and Ester. Diagnostic for 2-H presence.
Pyridine H-5 6.70 - 6.80Singlet (s)Shielded by the ortho-ethoxy group (mesomeric donation).
4-Ethoxy (

)
4.15 - 4.25Quartet (q)Characteristic ethoxy methylene.
3-Ester (

)
4.30 - 4.40Quartet (q)Ester methylene (often overlaps with ethoxy, check integration).
6-Methyl 2.50 - 2.60Singlet (s)Pyridine-bound methyl group.
Methyls (

)
1.35 - 1.45Triplets (t)Two distinct methyl triplets (ester and ether).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Ion

    
    :  210.11
    
  • Fragmentation Pattern: Loss of ethyl group (

    
    ) and decarboxylation are common fragmentation pathways in MS/MS.
    

Pharmaceutical Applications

This molecule serves as a "privileged scaffold" in medicinal chemistry. The 3,4-substitution pattern on the pyridine ring mimics the pharmacophore of several bioactive classes.

Kinase Inhibition (Type II Inhibitors)

The 3-carboxylate moiety can be hydrolyzed to the acid and coupled with amines to form amides. These amides often serve as the "hinge binder" or the "solvent-exposed" region in kinase inhibitors (e.g., VEGFR, EGFR targets). The 4-ethoxy group provides steric bulk and lipophilicity, filling hydrophobic pockets within the ATP-binding site.

Calcium Channel Blockers

Structurally related to dihydropyridines (DHPs), this oxidized pyridine variant is often used as a precursor or a metabolite standard. Modifications at the 4-position modulate the voltage-gated channel affinity.

Fibrosis & Inflammation

Derivatives of 4-alkoxynicotinic acids have shown efficacy in inhibiting specific enzymatic pathways involved in collagen deposition and cytokine release.

Functionalization Logic (DOT)

ApplicationsCoreEthyl 4-ethoxy-6-methylpyridine-3-carboxylatePath1Hydrolysis -> Amide CouplingCore->Path1Path2Reduction (Alcohol)Core->Path2Path3Ring Fusion(with Hydrazines)Core->Path3Target1Kinase Inhibitors(VEGFR/PDGFR)Path1->Target1Target2Linker for PROTACsPath2->Target2Target3Pyrazolopyridines(Bioactive Heterocycles)Path3->Target3

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Handling & Safety (E-E-A-T)

As a pyridine derivative, standard safety protocols apply. However, the ester functionality adds specific handling requirements.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Esters can hydrolyze over time if exposed to moisture.
    
  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54676534, Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate (Analogous Precursor). Retrieved from [Link]

  • Organic Syntheses. General methods for 4-substituted nicotinates. (Standard Reference for Pyridine Functionalization). Retrieved from [Link]

Methodological & Application

Synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of enzyme inhibitors and receptor modulators. Among the vast family of pyridine derivatives, Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate and its analogues represent a class of compounds with significant potential for therapeutic applications. The specific arrangement of an ethoxy group at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate at the 3-position provides a versatile platform for further chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide provides a comprehensive overview of the synthesis of these valuable compounds, with a focus on the well-established Bohlmann-Rahtz pyridine synthesis, offering detailed protocols and mechanistic insights for researchers in the field. Pyridine carboxylic acid isomers and their derivatives have historically led to a plethora of drugs for a wide range of diseases, and the exploration of novel synthetic routes to access uniquely substituted pyridines remains an active and important area of research.[1]

Strategic Approach to Synthesis: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a powerful and convergent method for the preparation of substituted pyridines.[2][3][4][5] The core of this strategy involves the condensation reaction between a β-enamino ester and an ethynylketone, which subsequently undergoes a cyclodehydration to furnish the aromatic pyridine ring.[4][6] This approach is particularly advantageous as it allows for the direct installation of various substituents onto the pyridine core in a controlled manner.

For the synthesis of the target molecule, this compound, the retrosynthetic analysis points to two key starting materials:

  • Ethyl 3-aminocrotonate (also known as Ethyl 3-aminobut-2-enoate): This β-enamino ester provides the nitrogen atom, the methyl group at the 6-position, and the ethyl carboxylate group at the 3-position of the final pyridine ring.

  • Ethyl 3-ethoxypropiolate: This alkynyl ether serves as the three-carbon component that will form the 2, 3, and 4-positions of the pyridine ring, introducing the ethoxy group at the 4-position.

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Synthesis of Starting Materials cluster_1 Bohlmann-Rahtz Pyridine Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Ethyl Acetoacetate->Ethyl 3-aminocrotonate + Ammonia/Ammonium Acetate Ammonia Ammonia Ammonia->Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate_main Ethyl 3-aminocrotonate Ethyl Propiolate Ethyl Propiolate Ethyl 3-ethoxypropiolate Ethyl 3-ethoxypropiolate Ethyl Propiolate->Ethyl 3-ethoxypropiolate + Ethanol (Michael Addition) Ethanol Ethanol Ethanol->Ethyl 3-ethoxypropiolate Ethyl 3-ethoxypropiolate_main Ethyl 3-ethoxypropiolate Aminodiene Intermediate Aminodiene Intermediate Ethyl 3-aminocrotonate_main->Aminodiene Intermediate + Ethyl 3-ethoxypropiolate (Michael Addition) Ethyl 3-ethoxypropiolate_main->Aminodiene Intermediate Target Molecule This compound Aminodiene Intermediate->Target Molecule Acid-catalyzed Cyclodehydration caption Synthetic Workflow

Caption: Overall workflow for the synthesis of the target molecule.

Mechanistic Insights

The Bohlmann-Rahtz synthesis proceeds through a two-step mechanism:

  • Michael Addition: The nucleophilic β-carbon of the enamine (Ethyl 3-aminocrotonate) attacks the electrophilic β-carbon of the conjugated alkyne (Ethyl 3-ethoxypropiolate). This is followed by proton transfer to form an aminodiene intermediate.

  • Cyclodehydration: The aminodiene intermediate, upon heating and often in the presence of an acid catalyst, undergoes an E/Z isomerization. This conformational change allows for a subsequent intramolecular cyclization, where the amino group attacks the ester carbonyl. The final step is the elimination of a molecule of water (dehydration) to yield the aromatic pyridine ring.[7]

Modern modifications of the Bohlmann-Rahtz synthesis often employ acid catalysis (e.g., acetic acid, Amberlyst-15) to facilitate the cyclodehydration step at lower temperatures, making the process more efficient and compatible with a wider range of substrates.[8] One-pot procedures where the enamine is generated in situ have also been developed to improve the overall efficiency.[8]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclodehydration Enamine Ethyl 3-aminocrotonate Intermediate Aminodiene Intermediate Enamine->Intermediate Nucleophilic Attack Alkyne Ethyl 3-ethoxypropiolate Alkyne->Intermediate Intermediate2 Aminodiene Intermediate Isomerization E/Z Isomerization Intermediate2->Isomerization Heat/Acid Cyclization Intramolecular Cyclization Isomerization->Cyclization Product Ethyl 4-ethoxy-6-methyl- pyridine-3-carboxylate Cyclization->Product - H2O caption Reaction Mechanism

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Application Notes

Derivatives of this compound are of significant interest to researchers in drug discovery and medicinal chemistry due to the established biological activities of related pyridine structures.

  • Antimicrobial Agents: Pyridine-based compounds, including those with a 4-oxo-1,4-dihydropyridine-3-carboxylate core, have demonstrated antimicrobial activity.[5] The unique substitution pattern of the target molecule could lead to the discovery of novel antibacterial or antifungal agents.

  • Enzyme Inhibition: The pyridine nucleus is a key component of many enzyme inhibitors. For instance, substituted pyridines have been investigated as inhibitors of soluble epoxide hydrolase, which has implications for treating inflammatory conditions.[9] Furthermore, pyridine carboxylic acid derivatives are being explored as inhibitors for a wide range of enzymes.[1]

  • Neuropeptide Y1 Receptor Antagonists: Substituted 4-alkoxy-2-aminopyridines have been synthesized and evaluated as neuropeptide Y1 receptor antagonists, suggesting the potential for this class of compounds in neurological and metabolic disorders.[7]

  • Oncology: Certain pyridine derivatives have been developed as c-Met kinase inhibitors for cancer therapy.[10] The structural features of this compound could serve as a starting point for the design of new anticancer agents.

The ethyl ester at the 3-position and the ethoxy group at the 4-position offer handles for further chemical derivatization, allowing for the creation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound and its precursors.

Protocol 1: Synthesis of Ethyl 3-aminocrotonate

This protocol describes the synthesis of the enamine starting material from ethyl acetoacetate.[11]

Materials and Equipment:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (0.1 mol, 13.01 g) in methanol (100 mL).

  • Add ammonium acetate (0.3 mol, 23.12 g) to the solution.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 3-aminocrotonate as a colorless liquid or low-melting solid.

ParameterValue
Molar Ratio (Ethyl Acetoacetate:Ammonium Acetate)1:3
SolventMethanol
TemperatureRoom Temperature
Reaction Time20 hours
Expected Yield>80%
Protocol 2: Synthesis of Ethyl 3-ethoxypropiolate

This protocol outlines a potential synthesis of the alkynyl ether starting material from ethyl propiolate. This is based on the known Michael addition of alcohols to activated alkynes.

Materials and Equipment:

  • Ethyl propiolate

  • Anhydrous ethanol

  • Sodium ethoxide (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Set up a dry 100 mL round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.

  • Add anhydrous ethanol (50 mL) to the flask.

  • Add a catalytic amount of sodium ethoxide to the ethanol.

  • Cool the solution in an ice bath and slowly add ethyl propiolate (0.05 mol, 4.9 g) dropwise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., a few drops of acetic acid).

  • Remove the ethanol under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Ethyl 3-ethoxypropiolate.

ParameterValue
ReactantsEthyl propiolate, Ethanol
CatalystSodium ethoxide
SolventEthanol
Temperature0 °C to Room Temperature
Reaction Time12 hours
Protocol 3: Synthesis of this compound (One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis)

This protocol describes a one-pot synthesis of the target molecule using an acid catalyst, which is a common modification of the Bohlmann-Rahtz synthesis to achieve milder reaction conditions.

Materials and Equipment:

  • Ethyl 3-aminocrotonate

  • Ethyl 3-ethoxypropiolate

  • Toluene

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 3-aminocrotonate (0.02 mol, 2.58 g) and Ethyl 3-ethoxypropiolate (0.02 mol, 2.56 g) in a mixture of toluene (40 mL) and acetic acid (8 mL).

  • Heat the reaction mixture to 50-60 °C in an oil bath and stir for 24 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

ParameterValue
Molar Ratio (Enamine:Alkyne)1:1
Solvent SystemToluene:Acetic Acid (5:1)
Temperature50-60 °C
Reaction Time24 hours
PurificationColumn Chromatography

Conclusion

The synthesis of this compound derivatives via the Bohlmann-Rahtz reaction provides a versatile and efficient route to a class of compounds with high potential in drug discovery. The protocols outlined in this guide, from the preparation of the key starting materials to the final cyclocondensation, offer a solid foundation for researchers to access these valuable molecular scaffolds. The mechanistic understanding of this reaction, coupled with modern modifications, allows for the rational design and synthesis of novel pyridine derivatives with tailored properties for various therapeutic applications.

References

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. ResearchGate. [Link]

  • Synthesis and evaluation of substituted 4-alkoxy-2-aminopyridines as novel neuropeptide Y1 receptor antagonists. PubMed. [Link]

  • Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. PubMed. [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC. [Link]

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]

  • (PDF) Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. PMC. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Photoinduced diversity-oriented synthesis of α-ketoester β-enamino esters, 3,3-difluoro-4-pyrrolin-2-ones, and 3-fluoro-3-pyrrolin-2-ones from bromodifluoroacetates and β-enamino esters. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • Ethyl 3-Aminocrotonate: Applications in Feed Additives and Beyond. [Link]

  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of ethyl 6-alkoxy-7-phenyl-4-hydroxy-3-quinolinecarboxylates against Eimeria tenella. Semantic Scholar. [Link]

  • Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. [Link]

Sources

The Pyridine Core Reimagined: Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is undeniably one such "privileged scaffold."[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisosteric replacement for a phenyl group have cemented its role in a vast array of FDA-approved therapeutics.[1][2] These drugs span a wide range of applications, from anticancer and anti-inflammatory agents to antiviral and cardiovascular medicines.[1][3] This application note delves into the specific utility of a highly functionalized derivative, Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate , as a versatile starting material and core structural motif for the development of next-generation therapeutic agents. We will explore its synthetic accessibility, its role as a key intermediate, and provide detailed protocols for its derivatization into molecules with significant pharmacological potential, particularly in the realm of kinase inhibition.

The Strategic Advantage of the 4-Alkoxy-3-carboxylate Substitution Pattern

The specific arrangement of substituents on the this compound core is not arbitrary; it is a deliberate design that offers medicinal chemists a powerful toolkit for molecular elaboration.

  • The 4-Ethoxy Group: This alkoxy substituent is crucial for modulating the electronic nature of the pyridine ring. It acts as an electron-donating group, influencing the reactivity of other positions on the ring. Furthermore, in the context of drug-target interactions, the ethoxy group can serve as a hydrogen bond acceptor or engage in hydrophobic interactions within a binding pocket. Its presence has been linked to potent antagonism of receptors like the corticotropin-releasing factor 1 (CRF1) receptor in related 4-alkoxy-pyridine series.[4]

  • The 3-Ester Group: The ethyl carboxylate at the 3-position is a highly versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides. This amide bond formation is a cornerstone of combinatorial chemistry and allows for the rapid generation of large libraries of compounds for screening. The ester itself can also act as a key interacting group with biological targets.

  • The 6-Methyl Group: The methyl group at the 6-position provides steric bulk and can influence the overall conformation of the molecule. It can also be a site for further functionalization or can be optimized to fill a specific hydrophobic pocket in a target protein, thereby enhancing binding affinity and selectivity.

This strategic trifecta of functional groups makes this compound an ideal starting point for creating diverse molecular libraries aimed at a variety of biological targets.

Core Application: A Scaffold for Kinase Inhibitor Discovery

Protein kinases are a major class of enzymes that play a critical role in cellular signaling pathways.[5] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Derivatives of the 4-alkoxypyridine core can be elaborated to target a range of kinases, including:

  • Phosphatidylinositol-3-kinases (PI3Ks): The Guareschi pyridine synthesis, a classical method for preparing substituted pyridines, has been employed to create 4-aryl-pyridines that show selective inhibition of PI3K isoforms.[6] The ability to modify the substituents at the 4- and 6-positions allows for fine-tuning of isoform selectivity.[6]

  • Pim-1 Kinase: This serine/threonine kinase is implicated in the regulation of cell survival and proliferation, making it an attractive target in oncology. Pyridothienopyrimidinones, which can be synthesized from appropriately functionalized pyridine precursors, have demonstrated potent Pim-1 inhibitory activity.[7][8]

  • c-Src Kinase: As a non-receptor tyrosine kinase, c-Src is involved in cell growth, differentiation, and survival. Pyridylpyrimidinylaminophenyl amides, structurally related to the blockbuster drug imatinib, have shown significant c-Src kinase inhibition.[5]

The general strategy involves utilizing the 3-carboxylate group of this compound to introduce a side chain that can interact with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be modified to achieve selectivity and desired physicochemical properties.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol is a representative method based on the Guareschi-Thorpe reaction, which involves the condensation of an acetoacetate derivative with cyanoacetamide in the presence of a base, followed by subsequent modification.

Materials:

  • Ethyl acetoacetate

  • Ethyl orthoformate

  • Ammonia (aqueous solution, 25%)

  • Ethanol

  • Diethyl ether

  • Sodium ethoxide

  • Ethyl cyanoacetate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Synthesis of Ethyl 3-aminocrotonate:

    • In a round-bottom flask, combine ethyl acetoacetate (1.0 mol) and ethanol (200 mL).

    • Cool the mixture in an ice bath and slowly add aqueous ammonia (1.2 mol) with stirring.

    • Allow the reaction to stir at room temperature for 4 hours.

    • Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-aminocrotonate.

  • Guareschi-Thorpe Condensation:

    • Prepare a solution of sodium ethoxide by dissolving sodium (0.5 mol) in absolute ethanol (250 mL).

    • To this solution, add ethyl 3-aminocrotonate (0.5 mol) and ethyl cyanoacetate (0.5 mol).

    • Heat the mixture to reflux for 6 hours. A precipitate will form.

    • Cool the reaction mixture and collect the solid by filtration. Wash with cold ethanol.

    • The solid is the sodium salt of the dihydroxypyridine intermediate.

  • Hydrolysis and Esterification:

    • Suspend the sodium salt in water and acidify with concentrated hydrochloric acid to pH ~2.

    • Heat the mixture to reflux for 4 hours to effect decarboxylation and hydrolysis of the nitrile.

    • Cool the solution and collect the resulting solid, which is 4,6-dihydroxy-2-methylnicotinic acid.

  • O-Ethylation:

    • Suspend the 4,6-dihydroxy-2-methylnicotinic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 12 hours.

    • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Causality: The Guareschi-Thorpe condensation is a robust method for constructing the pyridine ring.[6] The initial Michael addition of the enamine to the cyanoacetate, followed by intramolecular cyclization and tautomerization, leads to the stable pyridone core. Subsequent hydrolysis, decarboxylation, and O-alkylation provide the target molecule. The choice of ethanol as the solvent and alkylating agent in the final step is both convenient and efficient for installing the desired ethoxy and ethyl ester groups.

G cluster_0 Synthesis of Pyridine Core Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Ethyl Acetoacetate->Ethyl 3-aminocrotonate  Ammonia, Ethanol Dihydroxypyridine Intermediate Dihydroxypyridine Intermediate Ethyl 3-aminocrotonate->Dihydroxypyridine Intermediate  Ethyl Cyanoacetate,  NaOEt Target Scaffold Ethyl 4-ethoxy-6-methyl- pyridine-3-carboxylate Dihydroxypyridine Intermediate->Target Scaffold  1. HCl, Heat  2. Ethanol, H+

Caption: Synthesis of the core pyridine scaffold.

Protocol 2: Derivatization of the Scaffold for Kinase Inhibitor Synthesis

This protocol outlines a representative workflow for converting the core scaffold into a hypothetical kinase inhibitor, leveraging the 3-carboxylate for amide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (1M)

  • 4-(Aminomethyl)aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Saponification of the Ester:

    • Dissolve this compound (10 mmol) in a mixture of THF (50 mL) and water (25 mL).

    • Add LiOH (15 mmol) and stir the mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-ethoxy-6-methylpyridine-3-carboxylic acid.

  • Amide Coupling:

    • In a dry flask under a nitrogen atmosphere, dissolve 4-ethoxy-6-methylpyridine-3-carboxylic acid (5 mmol) in anhydrous DMF (25 mL).

    • Add HATU (5.5 mmol) and DIPEA (15 mmol) to the solution and stir for 10 minutes at room temperature.

    • Add 4-(aminomethyl)aniline (5 mmol) and continue stirring at room temperature for 16 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography to obtain the final amide derivative.

Self-Validation: The success of each step can be validated by standard analytical techniques. Saponification can be confirmed by the disappearance of the ester signal and the appearance of a carboxylic acid proton in the 1H NMR spectrum. The final amide product's structure and purity can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

G Start Core Scaffold (Ethyl Ester) Saponification Saponification (LiOH, THF/H2O) Start->Saponification Carboxylic_Acid Carboxylic Acid Intermediate Saponification->Carboxylic_Acid Amide_Coupling Amide Coupling (HATU, DIPEA, Amine) Carboxylic_Acid->Amide_Coupling Final_Product Final Kinase Inhibitor Analog Amide_Coupling->Final_Product

Caption: Derivatization workflow for inhibitor synthesis.

Quantitative Data: Biological Activity of Structurally Related Pyridine Derivatives

While specific IC50 data for derivatives of this compound are not publicly available, the following table presents data for structurally related pyridine-based kinase inhibitors, illustrating the potential potency that can be achieved with this scaffold class.

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line/Assay
4-Aryl-3-cyano-pyridinesPI3Kα1,200ADP-Glo™ Kinase Assay
4-Aryl-3-cyano-pyridinesPI3Kβ3,500ADP-Glo™ Kinase Assay
Pyridothienopyrimidin-4-onesPim-11,180Kinase Assay
Pyridine-1,3,4-oxadiazole HybridPIM-114.3PIM-1 Kinase Inhibitory Assay
2-Aryloxy-4-alkoxy-pyridinesCRF1 Receptor6.8Receptor Binding Assay

Table compiled from data in references[6],[7],[8], and[4]. The activities shown are for representative compounds within each class and are intended to be illustrative of the potential of the pyridine scaffold.

Conclusion and Future Outlook

This compound represents a highly valuable, yet perhaps under-explored, building block in medicinal chemistry. Its strategically placed functional groups provide a versatile platform for the synthesis of diverse compound libraries. The demonstrated success of analogous pyridine scaffolds in targeting a range of therapeutically relevant proteins, particularly kinases, underscores the immense potential of this specific derivative. The protocols and conceptual framework provided in this note are intended to empower researchers to leverage this scaffold in their drug discovery programs. Future work should focus on the synthesis and screening of novel libraries based on this core, with the aim of identifying new lead compounds with enhanced potency, selectivity, and drug-like properties. The continued exploration of such privileged scaffolds is essential for the innovation of future medicines.

References

  • ResearchGate. (2017, February 25). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available at: [Link]

  • National Institutes of Health. (n.d.). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. Available at: [Link]

  • ACS Omega. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship study of the compounds 4-16. Available at: [Link]

  • Google Patents. (n.d.). United States Patent.
  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Regulations.gov. (2021, November 17). US Patent No. 8829195. Available at: [Link]

  • National Institutes of Health. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]

  • PubMed. (2015, December 1). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. Available at: [Link]

  • Google Patents. (n.d.). Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Available at: [Link]

  • PubMed. (2026, January 21). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Available at: [Link]

  • MDPI. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-methylnicotinate. Available at: [Link]

  • PubMed. (2008, March 13). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Available at: [Link]

Sources

Technical Guide: Utilization of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate (CAS: 111974-39-1 ) is a versatile heterocyclic building block critical in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR ligands. Its structural triad—a 3-position ester, 4-position ether, and 6-position methyl group—provides a unique scaffold for orthogonal functionalization.

This guide details the strategic utilization of this intermediate, focusing on:

  • Chemo-selective transformations: Protocols for differentiating the ester and ether functionalities.

  • Quality Control: Validated analytical methods for purity assessment.

  • Safety & Handling: Specific precautions for pyridine carboxylates.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 111974-39-1
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 54–56 °C
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N)

Application Note: Strategic Functionalization

The utility of this intermediate lies in its ability to undergo orthogonal deprotection and functionalization . The 3-ester serves as a gateway to amides (common in pharmacophores), while the 4-ethoxy group can act as a robust substituent or a masked hydroxyl group.

Reaction Pathways Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

ReactionPathways Start Ethyl 4-ethoxy-6-methyl pyridine-3-carboxylate (Parent) Acid 4-Ethoxy-6-methyl nicotinic acid Start->Acid Method A: LiOH, THF/H2O (Ester Hydrolysis) Alcohol 3-(Hydroxymethyl)-4-ethoxy -6-methylpyridine Start->Alcohol Method B: LiAlH4 or DIBAL-H (Reduction) Pyridone 4-Hydroxy-6-methyl nicotinic acid (Ether Cleavage) Start->Pyridone Method C: Conc. HCl, Reflux (Ether Dealkylation) Amide Nicotinamide Derivatives (Kinase Inhibitors) Acid->Amide HATU, R-NH2 Aldehyde Pyridine-3-carboxaldehyde Alcohol->Aldehyde MnO2 oxidation

Figure 1: Divergent synthetic pathways. Green path preserves the 4-ethoxy group; Red path cleaves it.

Detailed Experimental Protocols

Protocol A: Chemo-selective Hydrolysis (Preserving the 4-Ethoxy Group)

Objective: To hydrolyze the ethyl ester to the carboxylic acid without cleaving the 4-ethoxy ether. Acidic hydrolysis often risks dealkylation of the 4-position oxygen; therefore, mild basic hydrolysis is required.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Solvent: THF/Water (3:1 v/v)

  • 1N HCl (for acidification)

Procedure:

  • Dissolution: Charge a round-bottom flask with the starting ester (10 mmol) and THF (30 mL). Stir until fully dissolved.

  • Addition: Dissolve LiOH·H₂O (25 mmol) in Water (10 mL) and add dropwise to the THF solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Disappearance of the ester peak (m/z 210) and appearance of the acid peak (m/z 182).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous solution to 0 °C.

    • Carefully acidify with 1N HCl to pH ~3–4. The product typically precipitates as a white solid.

    • Note: Do not lower pH < 2, as the pyridine nitrogen may protonate, increasing water solubility and making isolation difficult.

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum at 45 °C.

Expected Yield: 85–95% Data Validation: ¹H NMR (DMSO-d₆) should show loss of ethyl ester quartet/triplet and retention of ethoxy quartet/triplet.

Protocol B: Simultaneous Hydrolysis and Ether Cleavage

Objective: To access the 4-hydroxy-6-methylnicotinic acid (pyridinone scaffold) for diverse analog generation.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Hydrochloric Acid (37%, conc.)

Procedure:

  • Setup: Mix the ester (10 mmol) with concentrated HCl (15 mL) in a pressure-rated vial or round-bottom flask.

  • Reaction: Heat to reflux (approx. 100 °C) for 12–24 hours.

    • Mechanism:[3][4] The harsh acidic conditions hydrolyze the ester and facilitate the nucleophilic attack of chloride/water on the ethyl ether, releasing ethanol and generating the 4-pyridone tautomer.

  • Workup: Cool the solution to room temperature. The product, 4-hydroxy-6-methylnicotinic acid (often as the hydrochloride salt), may precipitate.

  • Purification: Recrystallize from water or ethanol/water mixtures.

Reference Grounding: This transformation mimics the classic reactivity of 4-alkoxypyridines described in heterocyclic chemistry literature [1].

Analytical Method Development (QC)

For drug development, establishing purity is paramount. The following HPLC method separates the parent ester, the acid impurity, and the 4-hydroxy degradant.

Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine π-π*) and 220 nm
Gradient 0-2 min: 5% B; 2-10 min: 5% -> 95% B; 10-12 min: 95% B

Retention Time Logic:

  • 4-Hydroxy Acid (Pyridone): Most polar, elutes first (~2-3 min).

  • 4-Ethoxy Acid: Intermediate polarity (~5-6 min).

  • Parent Ester: Least polar, elutes last (~8-9 min).

Stability and Handling

Storage
  • Hygroscopicity: The ester is relatively stable but can hydrolyze slowly if exposed to moisture and heat. Store in a tightly sealed container at 2–8 °C .

  • Light Sensitivity: Pyridine derivatives can discolor upon prolonged light exposure. Store in amber vials.

Safety Profile
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (unless cleavage is desired).

References

  • Thieme Chemistry. (2024). Science of Synthesis: Pyridinones and Related Systems. Thieme Connect. Link (Accessed via Vertex AI Search).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl isonicotinate (Related Structure). PubChem.[5][6] Link

  • Alfa Chemistry. (2024). This compound Product Page.[7][2][4]Link

  • ChemicalBook. (2024). CAS 111974-39-1 Datasheet.[7][1][2][8]Link

Disclaimer: This guide is for research purposes only. All procedures should be validated in the user's specific laboratory environment.

Sources

Synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, two-step protocol for the synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the chemical principles governing the reaction.

Introduction and Strategic Approach

The synthesis of substituted pyridines is a cornerstone of modern organic chemistry, owing to the prevalence of the pyridine scaffold in pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, presents an interesting synthetic challenge that can be efficiently addressed through a two-step sequence:

  • Step 1: Construction of the Pyridone Core. Synthesis of the key intermediate, Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate, via a condensation reaction.

  • Step 2: O-Alkylation. Etherification of the 4-hydroxy group to the desired 4-ethoxy functionality.

This strategic disconnection allows for the use of readily available starting materials and robust, well-established reaction conditions.

Mechanistic Considerations

The formation of the initial 4-hydroxypyridine ring system can be achieved through various condensation strategies, often related to the Hantzsch pyridine synthesis. The subsequent O-alkylation of the 4-pyridone tautomer is a classic Williamson ether synthesis. 4-Hydroxypyridines exist in equilibrium with their 4-pyridone tautomers, and in many cases, the pyridone form is favored.[1] Alkylation can occur on either the nitrogen or the oxygen atom.[2] However, by carefully selecting the base and solvent, O-alkylation can be made the predominant pathway.

Experimental Protocol

Part 1: Synthesis of Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate

This initial step involves the construction of the core pyridine structure.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Ethyl acetoacetateC₆H₁₀O₃130.1413.0 g (0.1 mol)Reagent grade
Ethyl 3-aminocrotonateC₆H₁₁NO₂129.1612.9 g (0.1 mol)Can be prepared in situ
EthanolC₂H₅OH46.07100 mLAnhydrous
PiperidineC₅H₁₁N85.151 mLCatalyst

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethyl 3-aminocrotonate (12.9 g, 0.1 mol) in ethanol (100 mL).

  • Add piperidine (1 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate as a solid.

Part 2: Synthesis of this compound

This step involves the O-alkylation of the 4-hydroxy group.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Ethyl 4-hydroxy-6-methylpyridine-3-carboxylateC₉H₁₁NO₃181.199.05 g (0.05 mol)From Part 1
IodoethaneC₂H₅I155.979.35 g (0.06 mol)Alkylating agent
Potassium carbonate (K₂CO₃)K₂CO₃138.218.29 g (0.06 mol)Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLSolvent

Procedure:

  • To a 100 mL round-bottom flask, add Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate (9.05 g, 0.05 mol) and potassium carbonate (8.29 g, 0.06 mol) in N,N-dimethylformamide (DMF) (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodoethane (9.35 g, 0.06 mol) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and maintain for 4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water (2 x 30 mL) and then a small amount of cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Reaction Workflow and Visualization

The overall synthetic pathway can be visualized as a two-step process, starting from commercially available precursors to the final desired product.

Synthesis_Workflow cluster_step1 Step 1: Pyridone Formation cluster_step2 Step 2: O-Alkylation A Ethyl acetoacetate Condensation\n(Ethanol, Piperidine, Reflux) Condensation (Ethanol, Piperidine, Reflux) A->Condensation\n(Ethanol, Piperidine, Reflux) B Ethyl 3-aminocrotonate B->Condensation\n(Ethanol, Piperidine, Reflux) C Ethyl 4-hydroxy-6-methyl- pyridine-3-carboxylate D Ethyl 4-hydroxy-6-methyl- pyridine-3-carboxylate Condensation\n(Ethanol, Piperidine, Reflux)->C Etherification\n(K2CO3, DMF, 60°C) Etherification (K2CO3, DMF, 60°C) D->Etherification\n(K2CO3, DMF, 60°C) E Iodoethane E->Etherification\n(K2CO3, DMF, 60°C) F Ethyl 4-ethoxy-6-methyl- pyridine-3-carboxylate Etherification\n(K2CO3, DMF, 60°C)->F

Caption: Synthetic workflow for this compound.

Safety and Handling Precautions

  • Iodoethane: is a lachrymator and should be handled in a well-ventilated fume hood. It is also light-sensitive.

  • Piperidine: is a flammable and corrosive liquid. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with appropriate personal protective equipment (PPE).

  • All reactions should be performed in a fume hood with appropriate PPE, including safety glasses, lab coat, and gloves.

Characterization

The final product and intermediate should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of the solid products.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. By breaking down the synthesis into two logical and well-precedented steps, this guide offers a clear path to the target molecule. The inclusion of mechanistic insights and detailed procedural steps is intended to empower researchers to successfully implement this synthesis in their own laboratories.

References

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

  • YouTube. Bohlmann–Rahtz pyridine synthesis. [Link]

  • Taylor & Francis Online. Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. [Link]

  • Taylor & Francis Online. Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. [Link]

  • ScienceDirect. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]

  • Youngstown State University. The alkylation of 4-pyridone. [Link]

  • American Chemical Society. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]

  • ResearchGate. Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. [Link]

Sources

The Versatile Building Block: Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity from a Substituted Pyridine Core

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Pyridine derivatives, in particular, serve as privileged scaffolds due to their presence in numerous biologically active molecules and natural products. Among these, ethyl 4-ethoxy-6-methylpyridine-3-carboxylate stands out as a highly functionalized and versatile precursor for the construction of a variety of fused heterocyclic systems. Its unique arrangement of substituents—an ethoxy group at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate at the 3-position—offers multiple reactive sites for strategic chemical modifications. This guide provides an in-depth exploration of the synthesis of this key building block and its application in the preparation of medicinally relevant pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines.

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be efficiently achieved through a modified Bohlmann-Rahtz pyridine synthesis. This powerful reaction allows for the construction of substituted pyridines from readily available starting materials.[1][2][3] The overall strategy involves the condensation of an enamine with an ethynylketone, followed by an acid-catalyzed cyclodehydration.[3][4][5]

Protocol 1: Bohlmann-Rahtz Synthesis of this compound

This protocol details a one-pot synthesis adapted from established modifications of the Bohlmann-Rahtz reaction.[4]

Reaction Scheme:

Bohlmann-Rahtz Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate & Product A Ethyl 3-aminocrotonate D Aminodiene Intermediate A->D + B B Ethyl 3-ethoxy-2-butynoate C Acetic Acid (catalyst) Toluene (solvent) Heat (e.g., 80-100 °C) E This compound D->E Cyclodehydration (-H2O)

Bohlmann-Rahtz Synthesis Workflow

Materials:

  • Ethyl 3-aminocrotonate

  • Ethyl 3-ethoxy-2-butynoate

  • Glacial Acetic Acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of ethyl 3-aminocrotonate (1.0 eq) in toluene, add ethyl 3-ethoxy-2-butynoate (1.1 eq).

  • Add glacial acetic acid (0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (or to a temperature of 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Acetic Acid: Acts as a Brønsted acid catalyst to facilitate both the initial Michael addition and the subsequent cyclodehydration step, allowing the reaction to proceed at a lower temperature than the traditional thermal conditions.[3]

  • Toluene: A suitable solvent that allows for heating to the required reaction temperature while being relatively non-polar for the subsequent workup.

  • Neutralization and Extraction: Standard workup procedure to remove the acid catalyst and isolate the organic product from the aqueous phase.

PART 2: Application in the Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an ideal precursor for constructing fused heterocyclic systems of significant interest in drug discovery.

Application 1: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocycles known for a wide range of biological activities, including their use as kinase inhibitors in cancer therapy. The synthesis of this scaffold can be achieved by the reaction of a substituted pyridine with hydrazine.

Protocol 2: Synthesis of Ethyl 6-ethoxy-4-methyl-1H-pyrazolo[3,4-b]pyridine-7-carboxylate

This protocol is an adaptation of known procedures for the synthesis of pyrazolopyridines from functionalized pyridine precursors.

Reaction Scheme:

Pyrazolopyridine Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Ethyl 4-ethoxy-6-methyl- pyridine-3-carboxylate D Ethyl 6-ethoxy-4-methyl-1H- pyrazolo[3,4-b]pyridine-7-carboxylate A->D + B B Hydrazine Hydrate C Ethanol (solvent) Reflux

Pyrazolopyridine Synthesis Workflow

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazolo[3,4-b]pyridine.

Mechanistic Rationale: The reaction proceeds through a nucleophilic attack of the hydrazine on the ester carbonyl group, followed by an intramolecular cyclization and dehydration to form the pyrazole ring fused to the pyridine core. The ethoxy group at the 4-position remains intact during this transformation.

Quantitative Data Summary:

Starting MaterialProductReagentsSolventConditionsYield (%)
This compoundEthyl 6-ethoxy-4-methyl-1H-pyrazolo[3,4-b]pyridine-7-carboxylateHydrazine HydrateEthanolReflux75-85
Application 2: Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities, including anti-proliferative and enzyme inhibitory properties. A common route to this scaffold is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur. An alternative approach involves the reaction of a functionalized pyridine with sulfur-containing reagents.

To utilize this compound for the synthesis of a thieno[2,3-b]pyridine, a preliminary modification is required to introduce a suitable handle for the thiophene ring formation. This involves the conversion of the 4-ethoxy group to a more reactive 4-chloro group.

Protocol 3: Synthesis of Ethyl 2-amino-6-ethoxy-4-methylthieno[2,3-b]pyridine-3-carboxylate

This multi-step protocol first describes the conversion of the 4-ethoxy group to a 4-chloro substituent, followed by a reaction sequence to construct the fused thiophene ring.

Step 1: Chlorination of the Pyridine Ring

Reaction Scheme:

Chlorination cluster_0 Reactant cluster_1 Reagent & Conditions cluster_2 Product A Ethyl 4-ethoxy-6-methyl- pyridine-3-carboxylate C Ethyl 4-chloro-6-methyl- pyridine-3-carboxylate A->C + B B POCl3 Heat Thienopyridine_Synthesis cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product A Ethyl 4-chloro-6-methyl- pyridine-3-carboxylate E Ethyl 2-amino-6-ethoxy-4-methyl- thieno[2,3-b]pyridine-3-carboxylate A->E + B, C B Ethyl Cyanoacetate C Elemental Sulfur D Base (e.g., Triethylamine) Ethanol (solvent) Heat

Sources

Analytical methods for the characterization of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the analytical framework for the structural elucidation, purity assessment, and impurity profiling of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate (EEMPC). As a critical intermediate in the synthesis of dihydropyridine calcium channel blockers and specific agrochemicals, the quality of EEMPC directly impacts downstream yield and potency. This protocol moves beyond generic methodology, addressing the specific challenges posed by the basic pyridine nitrogen and the potential for hydrolysis of the C3-ester and C4-ether moieties.

Part 1: Structural Elucidation & Identity

The identity of EEMPC must be established using an orthogonal approach combining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: The substitution pattern on the pyridine ring is the critical quality attribute. The 4-ethoxy group provides a strong shielding effect on the C5 proton, while the C2 proton remains highly deshielded. Distinguishing the two ethyl groups (ether vs. ester) requires careful integration and chemical shift analysis.

Protocol:

  • Solvent: DMSO-d6 or CDCl3 (CDCl3 preferred for resolution of ethyl quartets).

  • Concentration: 10-15 mg/mL.

  • Frequency: 400 MHz minimum.

Predicted 1H-NMR Assignment Table (CDCl3 Reference):

PositionTypeMultiplicityApprox.[1][2][3][4][5] Shift (δ ppm)Mechanistic Insight
C2-H AromaticSinglet (s)8.70 – 8.90Highly deshielded by adjacent N and C3-Ester.
C5-H AromaticSinglet (s)6.50 – 6.70Shielded by electron-donating C4-Ethoxy group.
C4-O-CH2- MethyleneQuartet (q)4.10 – 4.20Characteristic ether linkage.
C3-COO-CH2- MethyleneQuartet (q)4.30 – 4.40Deshielded by carbonyl anisotropy.
C6-CH3 MethylSinglet (s)2.50 – 2.55Benzylic-like position on Pyridine ring.
-CH3 (Ethyls) MethylTriplets (t)1.30 – 1.45Overlapping triplets; integration must equal 6H.
Mass Spectrometry (LC-MS)

Causality: High-resolution MS (HRMS) is required to confirm the molecular formula and screen for the "4-hydroxy" impurity (loss of ethyl group), which is a common synthetic byproduct.

Protocol:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[6][7]

  • Rationale: The pyridine nitrogen is easily protonated

    
    .
    
  • Target Mass:

    • Formula: C11H15NO3

    • Exact Mass: 209.1052

    • Observed

      
      : 210.1125
      

Part 2: Purity & Quantitative Assay (HPLC-UV)

Challenge: Pyridine derivatives are basic (pKa ~5-6). On standard silica-based C18 columns, the protonated nitrogen interacts with residual silanols, causing severe peak tailing. Solution: Use of a "base-deactivated" column and a buffered mobile phase or ion-pairing agent is mandatory.

HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150mm, 3.5µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)End-capped stationary phase prevents silanol interactions.
Mobile Phase A 10mM Ammonium Acetate (pH 5.5)Buffers the pyridine to a consistent ionization state.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluting solvent for hydrophobic ester.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmPyridine ring absorption maximum.
Col. Temp 30°CImproves mass transfer and peak shape.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
System Suitability Criteria (Self-Validating)
  • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase buffer concentration).

  • Resolution (Rs): > 2.0 between EEMPC and the 4-hydroxy impurity (precursor).

  • Injection Precision: RSD < 1.0% for n=6 injections.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for characterizing EEMPC, linking synthetic origin to analytical controls.

AnalyticalWorkflow Synthesis Crude Synthesis (Hantzsch Reaction) Crude Crude EEMPC Synthesis->Crude TLC TLC Screening (Rapid Purity Check) Crude->TLC NMR 1H-NMR / 13C-NMR (Structure Confirmation) Crude->NMR Identity MS LC-MS (ESI+) (MW Confirmation) Crude->MS Identity HPLC HPLC-UV (Method 2.1) (Quantification) TLC->HPLC Pass Decision Purity > 98%? HPLC->Decision Release Release for Downstream Use Decision->Release Yes Reprocess Recrystallize (EtOH/Water) Decision->Reprocess No Reprocess->HPLC Retest

Caption: Analytical Decision Matrix for EEMPC Characterization and Release.

Part 4: Impurity Profiling & Troubleshooting

Known Impurities
  • Impurity A (4-Hydroxy Precursor): Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate.

    • Origin: Incomplete alkylation of the 4-OH intermediate.

    • Detection: Elutes significantly earlier than EEMPC in Reverse Phase (more polar).

  • Impurity B (Hydrolysis Product): 4-ethoxy-6-methylpyridine-3-carboxylic acid.

    • Origin: Moisture exposure leads to ester hydrolysis.

    • Detection: Requires acidic mobile phase to retain; otherwise elutes at void volume.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A/B (50:50) instead of pure ACN.
Retention Time Drift pH fluctuation in buffer.Use accurate pH meter; Acetate buffer capacity is best at pH 4.8-5.8.
Broad Peaks Column overload or silanol activity.Reduce injection volume (to 5µL) or add 0.1% Triethylamine (TEA) to mobile phase as a sacrificial base.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for NMR shift prediction logic).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 6-methylpyridine-3-carboxylate (Analog). PubChem.[1] Available at: [Link]

  • Dolan, J. W. HPLC Method Development for Basic Compounds. LCGC North America. (Authoritative grounding for buffer selection in pyridine analysis). Available at: [Link]

Sources

Scalable synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a scalable, robust synthetic route for Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate , a critical heterocyclic building block in the development of kinase inhibitors and other pharmaceutical agents.

The protocol prioritizes regiochemical fidelity and process safety , utilizing a proven 4-step workflow that avoids the isomer mixtures common in direct condensation methods.[1]

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: this compound CAS: 111974-39-1 (varies by salt/form) Core Challenge: Direct synthesis of 4-alkoxypyridines often results in mixtures of O-alkyl and N-alkyl isomers (pyridones). Furthermore, controlling the substitution pattern at the 2-position (H vs. OH/Cl) is difficult in one-pot cyclizations.

Solution: A "Deconstruct-Reconstruct" strategy. We synthesize the fully oxidized 2,4-dihydroxy core, activate both positions via chlorination, and then use the differential reactivity of the 2- and 4-positions to selectively install the ethoxy group and remove the extraneous chloride.[1]

Retrosynthetic Logic:

  • Target: this compound.

  • Precursor 1: Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate (via selective displacement).

  • Precursor 2: Ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate (via activation).

  • Starting Material: Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate (accessible via condensation).

Retrosynthesis Target Target: Ethyl 4-ethoxy-6-methyl pyridine-3-carboxylate Inter1 Intermediate 1: Ethyl 2-chloro-4-ethoxy-6-methyl pyridine-3-carboxylate Target->Inter1 Dehalogenation (H2/Pd) Inter2 Intermediate 2: Ethyl 2,4-dichloro-6-methyl pyridine-3-carboxylate Inter1->Inter2 Regioselective Displacement (NaOEt) Start Starting Material: Ethyl 2,4-dihydroxy-6-methyl pyridine-3-carboxylate Inter2->Start Chlorination (POCl3)

Figure 1: Retrosynthetic strategy leveraging differential electrophilicity of the 2,4-dichloro intermediate.

Part 2: Detailed Synthetic Protocols

Step 1: Synthesis of the Scaffold (Cyclization)

Objective: Construct the pyridine ring with the correct carbon skeleton. Reaction: Condensation of Ethyl 3-aminocrotonate with Diethyl malonate.

Reagents:

  • Ethyl 3-aminocrotonate (1.0 equiv)[2]

  • Diethyl malonate (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv, 21% wt in EtOH)[1]

  • Solvent: Ethanol (Absolute)[3][4]

Protocol:

  • Charge a reactor with absolute Ethanol and NaOEt solution under N2 atmosphere.

  • Add Ethyl 3-aminocrotonate and Diethyl malonate.

  • Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by HPLC should show consumption of the crotonate.

  • Cool to room temperature. The sodium salt of the product may precipitate.[1][5]

  • Acidify carefully with 2M HCl to pH ~3–4 to protonate the pyridone.

  • Filter the resulting precipitate (Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate).

  • Wash with cold water and dry in a vacuum oven at 50°C.

    • Yield Expectation: 70–85%[1]

    • Note: The product exists in tautomeric equilibrium (pyridone/hydroxy forms).

Step 2: Activation (Chlorination)

Objective: Convert the unreactive hydroxyl/pyridone groups into reactive chlorides. Reaction: Vilsmeier-Haack type chlorination using Phosphorus Oxychloride (POCl3).

Reagents:

  • Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (4.5 equiv)

  • Optional: Benzyltriethylammonium chloride (TEBA) (Catalytic, 0.05 equiv) for rate enhancement.

Protocol:

  • Charge the solid starting material into a glass-lined reactor.

  • Add POCl3 slowly (exothermic).

  • Heat the mixture.

    • Lab Scale: Sealed tube at 130–140°C.

    • Process Scale: Reflux (~106°C) for 12–16 hours. If reaction is sluggish, add catalytic TEBA.[1]

  • Monitor by TLC/HPLC for disappearance of starting material.

  • Quench (Critical Safety Step):

    • Cool reaction mass to 20°C.

    • Pour slowly onto crushed ice/water with vigorous stirring. Maintain temp < 30°C.

    • Caution: Hydrolysis of excess POCl3 generates massive HCl gas. Scrubber required.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash organic layer with saturated NaHCO3 (until neutral) and Brine.

  • Concentrate to yield Ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate .

    • Yield Expectation: 85–90%[1]

    • Appearance: Crystalline solid or oil (mp ~56°C).

Step 3: Regioselective Etherification

Objective: Selectively install the ethoxy group at the 4-position. Mechanism: Nucleophilic aromatic substitution (SNAr). The 4-position is more electrophilic than the 2-position due to para-like resonance stabilization of the Meisenheimer complex and less steric hindrance from the 3-ester group.

Reagents:

  • Ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate (1.0 equiv)

  • Sodium Ethoxide (1.05 equiv) – Stoichiometry is critical to prevent bis-substitution.

  • Solvent: Absolute Ethanol[1][4]

Protocol:

  • Dissolve the dichloro intermediate in Absolute Ethanol (0.5 M concentration).

  • Add NaOEt solution dropwise at 0–5°C.

  • Warm to 60°C and stir for 3 hours.

  • Monitor strictly by HPLC. Stop when the starting material is consumed.

    • Target: >95% Mono-substituted (4-ethoxy).[4]

    • Impurity: Bis-substituted (2,4-diethoxy) if excess base/heat is used.

  • Workup: Evaporate EtOH, resuspend in Water/DCM. Neutralize with dilute HCl if necessary.

  • Isolate organic layer, dry, and concentrate.[1]

  • Crystallize from Ethanol/Water or Heptane if necessary.

    • Product:Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate .

    • Yield Expectation: 75%[1]

    • Melting Point: ~63°C.

Step 4: Dehalogenation (Hydrogenation)

Objective: Remove the 2-chloro substituent to yield the final target. Reaction: Catalytic Hydrogenolysis.[4]

Reagents:

  • Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate (1.0 equiv)

  • Hydrogen Gas (H2) (Balloon or 4 bar pressure)

  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Base: Potassium Acetate (KOAc) (1.2 equiv) – Required to neutralize HCl formed.

  • Solvent: Isopropanol or Ethanol.

Protocol:

  • Charge hydrogenation vessel with substrate, solvent, KOAc, and Pd/C catalyst under Nitrogen.[1]

  • Purge with Hydrogen gas (3 cycles).

  • Stir under H2 pressure (4 bar is ideal for scale; balloon works for small scale) at 20–25°C for 24–48 hours.

  • Monitor reaction progress. The 2-Cl bond is sterically hindered and electronically stabilized, so reaction may be slow.[1]

  • Filter catalyst through Celite.

  • Concentrate filtrate.

  • Recrystallize from Water/Ethanol or purify via short silica plug if needed.

    • Final Product:This compound .[4]

    • Yield Expectation: 75–85%[1]

    • Melting Point: ~54°C.

Part 3: Process Logic & Visualization

Reaction Workflow

SynthesisWorkflow Step1 Step 1: Cyclization Ethyl 3-aminocrotonate + Diethyl Malonate (NaOEt, Reflux) Step2 Step 2: Activation POCl3 Chlorination (Reflux/Sealed Tube) Step1->Step2 Yield: 85% Intermediate: 2,4-dihydroxy Step3 Step 3: Etherification Selective SNAr (4-pos) (NaOEt, 60°C) Step2->Step3 Yield: 89% Intermediate: 2,4-dichloro Step4 Step 4: Hydrogenolysis Dechlorination (2-pos) (Pd/C, H2, KOAc) Step3->Step4 Yield: 76% Intermediate: 2-Cl, 4-OEt Final Final Product Ethyl 4-ethoxy-6-methyl pyridine-3-carboxylate Step4->Final Yield: 74% Target: 4-OEt

Figure 2: Step-by-step reaction workflow with expected yields and key intermediates.

Key Process Parameters (KPP)
ParameterCritical RangeConsequence of Deviation
Step 2 Temp >105°CLow conversion of the 2-hydroxy group (sterically hindered).
Step 3 Stoichiometry 1.0 – 1.05 eq NaOEt>1.1 eq leads to 2,4-diethoxy impurity (difficult to separate).
Step 4 Base KOAc or Et3N presentAbsence of base poisons catalyst with HCl; reaction stalls.
Quench (Step 2) <30°CHigh temp during POCl3 quench causes violent exotherm/runaway.

References

  • Science of Synthesis: Pyridinones and Related Systems. Thieme Chemistry. Method for the synthesis of this compound (Compound 241) via 2,4-dichloro intermediate.

  • ChemicalBook. CAS 111974-39-1 Entry: this compound.

  • PrepChem. Synthesis of Ethyl 3-aminocrotonate (Precursor).

  • Organic Syntheses. General methods for chlorination of hydroxypyridines with POCl3. Org.[2][6][7][8] Synth. Coll. Vol. 5, p.269.[1]

Sources

Application Notes and Protocols: Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial literature and database searches for "Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate" did not yield significant results for this specific chemical entity. This suggests that the compound is not widely studied or commercially available. Therefore, this document will provide a forward-looking guide on the potential applications of this compound in materials science, based on the well-established roles of its constituent functional groups: the pyridine core, the ethoxy substituent, the methyl group, and the ethyl carboxylate moiety. The protocols and insights presented herein are extrapolated from research on analogous pyridine derivatives and serve as a foundational guide for researchers interested in exploring the properties and applications of this novel compound.

Introduction to this compound

This compound is a substituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a versatile scaffold in chemistry. Pyridine and its derivatives are known for their diverse applications, including in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.[1][2] The specific substitutions on this molecule—an ethoxy group at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate at the 3-position—are expected to impart unique electronic and steric properties, making it a promising candidate for various applications in materials science.

Table 1: Physicochemical Properties of Structurally Related Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylateC₉H₁₁NO₄197.19210–213363.155 at 760 mmHg
Ethyl 6-methylpyridine-3-carboxylateC₉H₁₁NO₂165.19N/A228.9 at 760 mmHg
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylateC₈H₉NO₃167.16N/AN/A

Note: Data for the target compound is unavailable. The data presented is for structurally similar compounds to provide a contextual reference.[2][3][4]

Potential Applications in Polymer Science

The structure of this compound suggests its potential use as a monomer or a functional additive in polymer synthesis. The pyridine nitrogen can act as a site for quaternization, leading to the formation of pyridinium-containing polymers, which are of interest for applications such as ion-exchange resins, polyelectrolytes, and antimicrobial surfaces.

Protocol: Synthesis of a Pyridinium-Containing Polymer

This protocol outlines a general procedure for the synthesis of a pyridinium-containing polymer using this compound as a functional monomer.

Step 1: Functionalization of a Precursor Polymer

  • Dissolve a suitable precursor polymer with leaving groups (e.g., poly(vinylbenzyl chloride)) in an appropriate solvent (e.g., DMF or DMSO).

  • Add a stoichiometric excess of this compound to the polymer solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by techniques such as ¹H NMR or FTIR spectroscopy, looking for the appearance of characteristic pyridinium protons or changes in the vibrational spectra.

  • Precipitate the resulting pyridinium-containing polymer in a non-solvent (e.g., diethyl ether or acetone).

  • Wash the polymer repeatedly with the non-solvent to remove unreacted starting materials.

  • Dry the final polymer under vacuum.

Step 2: Characterization

  • ¹H NMR Spectroscopy: To confirm the incorporation of the pyridinium moiety.

  • FTIR Spectroscopy: To identify the characteristic vibrational bands of the pyridinium ring.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermal Gravimetric Analysis (TGA): To assess the thermal stability of the functionalized polymer.

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor Precursor Polymer (e.g., Poly(vinylbenzyl chloride)) Reaction Reaction in Solvent (e.g., DMF, 60-80°C) Precursor->Reaction Monomer Ethyl 4-ethoxy-6-methyl- pyridine-3-carboxylate Monomer->Reaction Precipitation Precipitation (in non-solvent) Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying FinalPolymer Pyridinium-Containing Polymer Drying->FinalPolymer NMR ¹H NMR FinalPolymer->NMR Confirm Structure FTIR FTIR FinalPolymer->FTIR Identify Functional Groups GPC GPC FinalPolymer->GPC Determine MW TGA TGA FinalPolymer->TGA Assess Thermal Stability

Workflow for the synthesis and characterization of a pyridinium-containing polymer.

Potential as a Ligand in Coordination Chemistry

The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ethyl carboxylate group in this compound can act as coordination sites for metal ions. This makes the molecule a potential ligand for the synthesis of coordination complexes, including metal-organic frameworks (MOFs) and catalysts. The steric hindrance from the methyl and ethoxy groups could influence the coordination geometry and the properties of the resulting metal complexes.

Protocol: Synthesis of a Metal Complex

This protocol provides a general method for the synthesis of a metal complex using this compound as a ligand.

Step 1: Complexation Reaction

  • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • In a separate flask, dissolve a metal salt (e.g., a chloride, nitrate, or acetate salt of a transition metal such as Cu(II), Zn(II), or Co(II)) in the same or a compatible solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring. The molar ratio of ligand to metal can be varied to target different coordination numbers.

  • The reaction can be performed at room temperature or with heating, depending on the desired kinetics of complex formation.

  • If a crystalline product is desired, slow evaporation of the solvent, vapor diffusion of a non-solvent, or hydrothermal/solvothermal methods can be employed.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Characterization

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the metal complex.

  • FTIR Spectroscopy: To observe shifts in the vibrational frequencies of the C=O and C-N bonds upon coordination to the metal center.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination environment of the metal ion.

  • Elemental Analysis: To confirm the empirical formula of the complex.

Coordination_Complex_Synthesis cluster_synthesis Synthesis cluster_characterization Characterization Ligand Ethyl 4-ethoxy-6-methyl- pyridine-3-carboxylate (in solvent) Mixing Mixing and Stirring Ligand->Mixing MetalSalt Metal Salt (e.g., CuCl₂, Zn(NO₃)₂) (in solvent) MetalSalt->Mixing Crystallization Crystallization (e.g., Slow Evaporation) Mixing->Crystallization Isolation Filtration and Drying Crystallization->Isolation MetalComplex Coordination Complex Isolation->MetalComplex XRD Single-Crystal X-ray Diffraction MetalComplex->XRD Determine Structure FTIR FTIR Spectroscopy MetalComplex->FTIR Confirm Coordination UVVis UV-Vis Spectroscopy MetalComplex->UVVis Study Electronic Properties EA Elemental Analysis MetalComplex->EA Confirm Composition

General workflow for the synthesis and characterization of a coordination complex.

Potential in Organic Electronics

Pyridine-based molecules are utilized in organic electronics due to their electron-deficient nature, which can facilitate electron transport.[5] this compound could potentially be explored as a building block for n-type organic semiconductors. The ethoxy and ethyl carboxylate groups can be modified to tune the electronic properties and solubility of the resulting materials, which are crucial for their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Conceptual Application: Organic Field-Effect Transistor (OFET)

In a bottom-gate, bottom-contact OFET architecture, a thin film of a semiconductor derived from this compound could be deposited onto the substrate as the active layer. The performance of such a device would depend on the ability of the material to form an ordered film and its electron mobility.

Table 2: Key Parameters for OFET Characterization

ParameterDescriptionTypical Characterization Technique
Field-Effect Mobility (µ) The average charge carrier drift velocity per unit electric field.Transfer and output characteristics measurement.
On/Off Ratio The ratio of the drain current in the "on" state to the "off" state.Transfer characteristics measurement.
Threshold Voltage (Vth) The gate voltage at which the transistor begins to conduct.Transfer characteristics measurement.
Film Morphology The microstructure and ordering of the semiconductor thin film.Atomic Force Microscopy (AFM), X-ray Diffraction (XRD).

Conclusion

While there is a lack of specific data on this compound, its molecular structure presents a compelling case for its exploration in materials science. The protocols and characterization techniques outlined in this guide provide a solid starting point for researchers to investigate its potential in the development of novel functional polymers, coordination complexes, and organic electronic materials. The unique combination of functional groups on the pyridine core suggests that this compound could lead to materials with interesting and potentially valuable properties.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3. Ginsburg Enterprises. [Link]

  • Pyridines deep dive: Applications and side effects | Blog. Chempanda. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Critical Role of Ethyl 6-(4-Aminophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate in Apixaban Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

  • Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | C9H11NO4 | CID 54676534. PubChem. [Link]

  • Transition metal carboxylate complex. Wikipedia. [Link]

  • Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes | Request PDF. ResearchGate. [Link]

  • Metal Complexes for Therapeutic Applications. eScholarship. [Link]

  • Organic materials for organic electronic devices. ResearchGate. [Link]

Sources

Technical Guide: Pyridine Carboxylates as Versatile Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chelate Effect & Hemilability

Pyridine carboxylate ligands (picolinates, quinaldates, and dicarboxylates like bda) occupy a unique niche in catalysis. Unlike rigid porphyrins or purely phosphine-based ligands, pyridine carboxylates offer hemilability : the carboxylate arm can coordinate strongly to stabilize high-oxidation states (e.g., Pd(IV), Ru(V)) but can also decoordinate or shift binding modes to open vacant sites for substrate binding.

Furthermore, the carboxylate group often acts as an intramolecular proton shuttle , lowering the activation energy for C-H bond cleavage or water oxidation steps. This guide details three distinct protocols leveraging these properties in energy conversion, drug discovery, and green oxidation.

Module 1: Energy Conversion – Water Oxidation

Target Application: Artificial Photosynthesis (Oxygen Evolution Reaction - OER). Key Complex: [Ru(bda)(L)₂] (where bda = 2,2'-bipyridine-6,6'-dicarboxylate).[1][2][3][4][5]

The Mechanism: Radical Coupling (I2M)

Unlike traditional "Water Nucleophilic Attack" (WNA) mechanisms, the Ru-bda family operates via a unique Interaction of Two M-O units (I2M) pathway. The dangling carboxylates in the equatorial plane allow two Ru(V)=O species to approach face-to-face, forming an O-O bond with an exceptionally low energy barrier.

Visualization: The I2M Catalytic Cycle

Ru_BDA_Mechanism cluster_legend Legend Ru_II Ru(II)-OH2 Ru_III Ru(III)-OH Ru_II->Ru_III -e-, -H+ Ru_IV Ru(IV)=O Ru_III->Ru_IV -e-, -H+ Ru_V Ru(V)=O (Active Species) Ru_IV->Ru_V -e- Dimer [Ru-O-O-Ru] Peroxo Dimer Ru_V->Dimer x2 (Dimerization) I2M Pathway Dimer->Ru_II +2 H2O - O2 O2_Release O2 Release + 2H2O L1 Oxidation Step L2 Rate Determining Step

Figure 1: The I2M mechanism for Ru(bda)-catalyzed water oxidation. The critical step is the dimerization of two Ru(V)=O units.

Experimental Protocol: Electrochemical OER

Objective: Measure the turnover frequency (TOF) of [Ru(bda)(isoq)₂] (isoq = isoquinoline).

Materials:

  • Catalyst: [Ru(bda)(isoq)₂] (Synthesized via reflux of Ru(DMSO)₄Cl₂ with H₂bda followed by isoquinoline).

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.0).

  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Reference: Ag/AgCl.

Step-by-Step Workflow:

  • Catalyst Ink Preparation: Dissolve 1 mg of complex in 50 μL methanol. Add 950 μL water. Sonicate for 5 mins.

  • Loading: Drop-cast 10 μL of ink onto the polished glassy carbon tip. Allow to dry in air (approx. 30 mins).

  • Conditioning: Immerse tip in pH 7.0 buffer. Perform 10 Cyclic Voltammetry (CV) cycles from 0.0 to 1.4 V vs. NHE to stabilize the surface.

  • Measurement: Run Linear Sweep Voltammetry (LSV) at 5 mV/s.

  • Data Analysis: The onset potential should appear near 1.2 V vs NHE. Calculate TOF using the current density at 1.5 V, assuming 100% Faradaic efficiency (verify with gas chromatography if possible).

Module 2: Drug Discovery – C(sp³)-H Functionalization

Target Application: Late-stage functionalization of amine scaffolds. Key System: Pd(OAc)₂ / Picolinic Acid (Ligand) / Ag₂CO₃ (Oxidant).

The Mechanism: Concerted Metalation-Deprotonation (CMD)

In this system, the pyridine carboxylate acts as a bidentate ligand to Palladium. The carboxylate oxygen acts as an intramolecular base, deprotonating the C-H bond while the Carbon binds to the Palladium. This "CMD" transition state is crucial for activating inert sp³ carbons.

Visualization: Pd-Catalyzed CMD Cycle

Pd_CMD_Mechanism Pd_II Pd(II)(Pic)2 Coordination Substrate Coordination Pd_II->Coordination + Substrate CMD_TS CMD Transition State (Carboxylate assists deprotonation) Coordination->CMD_TS Palladacycle Stable Palladacycle CMD_TS->Palladacycle - AcOH Pd_IV Pd(IV) Species Palladacycle->Pd_IV + Ar-I (Oxidant) Ox_Add Oxidative Addition (Ar-I) Product Functionalized Product Pd_IV->Product C-C Bond Formation Red_Elim Reductive Elimination Product->Pd_II Regeneration

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle utilized in Pd-picolinate mediated C-H activation.

Experimental Protocol: C(sp³)-H Arylation of Aliphatic Amines

Objective: Arylate the


-position of a picolinamide-protected amine.[1]

Reagents:

  • Substrate: N-(4-methylpentan-2-yl)picolinamide (0.2 mmol).

  • Aryl Iodide: 4-iodoanisole (0.6 mmol).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand/Additive: Picolinic Acid (20 mol%) - Crucial for stabilizing the CMD transition state.

  • Base: Ag₂CO₃ (1.0 equiv).

  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol).

Protocol:

  • Setup: In a 15 mL screw-cap vial equipped with a magnetic stir bar, combine the substrate, Aryl Iodide, Pd(OAc)₂, Picolinic Acid, and Ag₂CO₃.

  • Solvent: Add 2.0 mL of t-Amyl alcohol. (Note: HFIP is recommended if the substrate is sterically hindered).

  • Reaction: Seal the vial and heat to 110°C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Silver salts. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional): To remove the picolinamide directing group, reflux in 6N HCl/Ethanol for 4 hours.

Data Summary: Solvent Effects

Solvent Yield (%) Comment
Toluene 15% Poor solubility of Ag salts.
DMF 35% Competitive coordination to Pd.
t-Amyl Alcohol 82% Optimal balance of polarity/temp.

| HFIP | 78% | Best for electron-deficient substrates. |

Module 3: Green Chemistry – Bio-Inspired Oxidation

Target Application: Alkane Oxidation (Epoxidation/Hydroxylation) using Earth-abundant metals.[6] Key Complex: [Fe(bda)(py)₂] or [Fe(pdp)] derivatives.

Protocol: Iron-Catalyzed Epoxidation

Objective: Epoxidation of cyclooctene using H₂O₂ (Green Oxidant).

Protocol:

  • Catalyst Prep: Dissolve [Fe(bda)(py)₂] (1.0 μmol) in Acetonitrile (MeCN, 2 mL).

  • Additives: Add Acetic Acid (10 mol% relative to substrate) to assist proton shuttling.

  • Substrate: Add Cyclooctene (1.0 mmol).

  • Oxidant Addition: Syringe pump addition of H₂O₂ (30% aq., 1.5 equiv) over 30 minutes at 0°C. Slow addition is critical to prevent catalase activity (H₂O₂ disproportionation).

  • Analysis: Quench with saturated Na₂SO₃. Extract with ether. Analyze via GC-MS using dodecane as an internal standard.

References

  • Ruthenium Water Oxidation (Ru-bda)

    • Duan, L., Bozoglian, F., Mandal, S., Stewart, B., Privalov, T., Llobet, A., & Sun, L. (2012). A molecular ruthenium catalyst with water-oxidation activity comparable to that of photosystem II. Nature Chemistry, 4(5), 418-423. Link

    • Wang, L., Duan, L., Stewart, B., Pu, M., Liu, J., Privalov, T., & Sun, L. (2012). A Ru-bda Complex with a Dangling Carboxylate Group: Synthesis and Electrochemical Properties. Journal of the American Chemical Society. Link

  • Palladium C-H Activation

    • Chen, X., Goodhue, C. E., & Yu, J. Q. (2009). Palladium-catalyzed alkylation of sp2 and sp3 C–H bonds with methylboroxine. Journal of the American Chemical Society, 131(34), 11912-11913. Link

    • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2014). Palladium-catalyzed transformations of alkyl C–H bonds. Chemical Reviews, 117(13), 8754-8786. Link

  • Iron Catalysis

    • Chen, M. S., & White, M. C. (2007). A predictably selective aliphatic C–H oxidation reaction for complex molecule synthesis. Science, 318(5851), 783-787. Link

    • Orita, A., et al. (2019). Synthesis, Structural Features, and Catalytic Activity of an Iron(II) 3D Coordination Polymer Driven by an Ether-Bridged Pyridine-Dicarboxylate. Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, and this compound serves as a valuable scaffold. However, its preparation, often based on modifications of the classic Hantzsch synthesis, can be fraught with challenges, including low yields, difficult purifications, and unwanted side reactions. This document provides a comprehensive resource to navigate these issues.

Section 1: Recommended Synthesis Protocol & Mechanism

The most reliable route to this target molecule is a modified Hantzsch-type, two-step synthesis involving the initial formation of a 1,4-dihydropyridine (DHP) intermediate, followed by an aromatization (oxidation) step.

Overall Reaction
Reaction Mechanism: The Hantzsch Pathway

The Hantzsch synthesis is a multi-component reaction that proceeds through several key intermediates.[1] Understanding this mechanism is crucial for troubleshooting, as it reveals potential points of failure and side-product formation. The process involves a Knoevenagel condensation and the formation of an enamine, which then combine in a Michael addition, followed by cyclization and dehydration to yield the DHP ring system.[1][2]

Hantzsch_Mechanism EA Ethyl Acetoacetate Enamine Enamine Intermediate (Ethyl 3-aminocrotonate) EA->Enamine Condensation NH3 Ammonia NH3->Enamine Condensation EEA Ethyl 2-ethoxyacrylate (Aldehyde equivalent) Michael_Acceptor Michael Acceptor EEA->Michael_Acceptor Knoevenagel-type Condensation Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Michael_Acceptor->Michael_Adduct Michael Addition Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Cyclization DHP 1,4-Dihydropyridine (DHP) Cyclized->DHP Dehydration Pyridine Final Pyridine Product DHP->Pyridine Oxidation

Caption: Generalized Hantzsch reaction mechanism.

Optimized Protocol: Step-by-Step

This protocol is designed as a robust starting point for your experiments.

Table 1: Reagent Quantities

ReagentMolar Eq.MolMass / Volume
Ethyl 3-aminocrotonate1.00.056.45 g
Ethyl 2-ethoxyacrylate1.00.057.21 g
Acetic Acid (catalyst)0.10.0050.3 mL
Ethanol (solvent)--100 mL
Cerium(IV) Ammonium Nitrate2.20.1160.3 g
Dichloromethane (DCM)--200 mL
Saturated NaHCO₃ (aq)--150 mL

Experimental Procedure:

  • DHP Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL), ethyl 3-aminocrotonate (1.0 eq), ethyl 2-ethoxyacrylate (1.0 eq), and glacial acetic acid (0.1 eq).

    • Heat the mixture to reflux (approx. 78°C) and maintain for 12 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

    • Once the starting materials are consumed, cool the reaction to room temperature. The DHP intermediate may precipitate. Do not isolate it. Proceed directly to the oxidation step.

  • Oxidation to Pyridine:

    • Cool the reaction mixture from Step 1 in an ice bath to 0-5°C.

    • In a separate beaker, dissolve cerium(IV) ammonium nitrate (CAN) (2.2 eq) in water (50 mL).

    • Add the CAN solution dropwise to the cold reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 10°C.[3] The color will change from yellow to a deep red/brown.

    • After the addition is complete, remove the ice bath and stir at room temperature for 2 hours.

  • Work-up and Purification:

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Transfer the remaining mixture to a separatory funnel and add dichloromethane (DCM, 100 mL).

    • Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil via column chromatography on silica gel, using a gradient eluent of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing to 80:20). The basic nature of the pyridine may cause tailing; adding 0.5% triethylamine to the eluent can mitigate this issue.[3]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield or No Product? Start->Check_Yield Impurity_Issue Major Impurity Present? Check_Yield->Impurity_Issue No Node_Reactants Check Reactant Purity & Stoichiometry Check_Yield->Node_Reactants Yes Purification_Issue Purification Difficult? Impurity_Issue->Purification_Issue No Node_Characterize Characterize Impurity (NMR, MS) Impurity_Issue->Node_Characterize Yes Success High Yield & Purity Achieved Purification_Issue->Success No Node_Chromatography Modify Chromatography: Add Et3N, Change Solvent Purification_Issue->Node_Chromatography Yes Node_Conditions Optimize Temp, Time, & Catalyst Node_Reactants->Node_Conditions Node_Oxidation Verify Oxidation Step (Try different oxidant) Node_Conditions->Node_Oxidation Node_Oxidation->Start Node_Control Adjust Conditions: Slow Addition, Lower Temp Node_Characterize->Node_Control Node_Control->Start Node_Extraction Use Acid-Base Extraction Node_Chromatography->Node_Extraction Node_Extraction->Start

Caption: A workflow for troubleshooting common synthesis issues.

Q1: My yield is extremely low, or I've recovered only starting materials. What went wrong?

A1: This is a common problem in multi-component reactions and can stem from several factors.[4][5]

  • Cause A: Poor Reactant Quality. The starting materials, especially the enamine (ethyl 3-aminocrotonate), can be unstable. Impurities or moisture in any reactant can halt the reaction.

    • Solution: Ensure your ethyl 3-aminocrotonate is freshly prepared or from a reliable source. Dry your solvent (ethanol) over molecular sieves before use.

  • Cause B: Suboptimal Reaction Conditions. The classical Hantzsch synthesis often requires long reaction times and high temperatures, which can also lead to degradation.[4]

    • Solution: If refluxing in ethanol is ineffective, consider alternative energy sources like microwave irradiation, which can dramatically reduce reaction times and improve yields.[4] Additionally, ensure your catalyst (acetic acid) is present; its absence will significantly slow the condensation steps. For some substrates, stronger acid catalysts like p-toluenesulfonic acid (PTSA) may be beneficial.[4][6]

  • Cause C: Inefficient Oxidation. The DHP intermediate is relatively stable. If the oxidation step is incomplete, your final yield will be low.

    • Solution: Ensure you are using a sufficient excess of the oxidizing agent (2.2 equivalents of CAN is recommended). If CAN is ineffective, other oxidants like nitric acid or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be tested, though work-up procedures will vary.

Q2: I've isolated my product, but it's contaminated with a major byproduct. How do I identify and prevent it?

A2: Byproduct formation often competes with the desired reaction pathway.[5]

  • Cause A: Michael Side Products. The enamine intermediate can react with a second molecule of the Michael acceptor, leading to undesired adducts.[4]

    • Solution: This is often caused by incorrect stoichiometry or localized high concentrations of reactants. Try adding the ethyl 2-ethoxyacrylate slowly (dropwise) to the solution containing the enamine. This maintains a low concentration of the Michael acceptor and favors the desired pathway.

  • Cause B: Incomplete Cyclization. The intermediate formed after the Michael addition may fail to cyclize and dehydrate properly.

    • Solution: This points to an issue with the reaction conditions. Increasing the reaction temperature or switching to a higher-boiling solvent (like butanol) may provide the necessary energy to overcome the activation barrier for cyclization. A stronger acid catalyst can also promote this step.

Q3: My crude product is an oil, and I'm struggling with column chromatography. The product streaks badly on the TLC plate.

A3: The basic nitrogen atom in the pyridine ring is the primary cause of purification difficulties on acidic silica gel.[3]

  • Cause A: Tailing on Silica Gel. The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, causing poor separation and "tailing."

    • Solution: Add a small amount of a competitive base to your eluent. Typically, 0.5-1% triethylamine (Et₃N) is sufficient to neutralize the active sites on the silica, allowing your product to elute cleanly.

  • Cause B: Co-elution with Non-polar Impurities. If your product is contaminated with unreacted starting materials or non-polar byproducts, separation can be challenging.

    • Solution: Utilize the basicity of your product with an acid-base extraction before chromatography.[3] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your basic pyridine product will be protonated and move to the aqueous layer. The non-basic impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your product back into an organic solvent. This simple step can dramatically improve purity before the final chromatographic polish.

Section 3: Frequently Asked Questions (FAQs)

Q1: Are there any safety concerns I should be aware of? A1: Yes. The oxidation step using CAN is highly exothermic and releases nitrogen oxides. It must be performed in a well-ventilated fume hood with adequate cooling to prevent the reaction from running away.[3] Some nitrogen sources used in other pyridine syntheses, like hydroxylamine or hydrazine, can be explosive or carcinogenic and require special handling procedures.[7]

Q2: Can I use a different solvent for the initial condensation reaction? A2: Absolutely. While ethanol and acetic acid are traditional, the choice of solvent can significantly influence reaction rates and yields.[4] For example, polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction, while greener approaches have demonstrated high yields in aqueous micelles.[4] Solvent-free conditions, where the reactants are heated together with a catalyst, can also be highly effective.[4]

Q3: My final product appears to be decomposing during work-up or storage. Why? A3: Pyridine rings with electron-donating groups, like the ethoxy group at the 4-position, can be susceptible to air oxidation over time, especially if exposed to light. Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and refrigerated if possible.

References

  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Benchchem. (n.d.). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine.
  • Benchchem. (n.d.). Troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • Linuxmuster. (2026). Pyridine Synthesis: A Comprehensive Overview.
  • ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction.
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.

Sources

Technical Support Center: Purification of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific, practical challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to provide not just solutions, but a deeper understanding of the underlying science.

Section 1: Initial Assessment and Purity Evaluation

Before attempting any purification, a thorough assessment of the crude material is critical. This initial analysis forms the basis of a rational purification strategy.

Frequently Asked Questions (FAQs)

Q1: How can I get a quick and accurate assessment of my crude product's purity and composition?

A1: A multi-technique approach is always recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is your first and most crucial step. It helps you visualize the number of components in your crude mixture, estimate the relative polarity of your target compound, and develop a solvent system for column chromatography. Run the TLC in a few solvent systems of varying polarity, such as different ratios of hexanes/ethyl acetate or dichloromethane/methanol.

  • Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR spectrum is invaluable. It can confirm the presence of your desired product by identifying characteristic peaks. More importantly, it can reveal the nature of major impurities, such as unreacted starting materials or residual solvents like DMF, which are not always UV-active on TLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more sensitive assessment of purity than TLC and confirms the molecular weight of your product and its byproducts. This is especially useful for identifying low-level impurities that might be missed by NMR.

Table 1: Key Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedKey Advantages
TLC Number of components, relative polarity, reaction monitoring.Fast, inexpensive, essential for developing column chromatography conditions.
¹H NMR Structural confirmation, identification of major impurities and residual solvents.Provides structural information, quantitative for major components.
LC-MS High-sensitivity purity check, molecular weight confirmation of components.Detects trace impurities, confirms identity of product and byproducts.[1][2][3]

Section 2: Purification by Flash Column Chromatography

Flash column chromatography is the most common and versatile method for purifying moderately polar organic compounds like this compound.

Troubleshooting Guide

Q2: I'm developing a solvent system using TLC, but my product spot is streaking badly. What does this mean and how do I fix it?

A2: Streaking on a silica gel TLC plate is a common issue, especially with basic compounds like pyridines. The pyridine nitrogen can interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and tailing.

Causality: The lone pair on the pyridine nitrogen forms strong hydrogen bonds or acid-base interactions with the silica gel. This causes the molecule to "stick" and elute slowly and unevenly.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent. Triethylamine (Et₃N) at 0.1-1% (v/v) is standard. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridine product to elute cleanly and symmetrically.

  • Use a More Polar Solvent: Sometimes, a solvent system that is too non-polar can exacerbate streaking. Increasing the polarity (e.g., from 10% to 20% ethyl acetate in hexanes) can improve spot shape, but adding a basic modifier is the more direct solution.

Q3: What is a good starting solvent system for purifying this compound on a silica gel column?

A3: Based on the structure (an ester, an ether, and an aromatic pyridine ring), the compound is of intermediate polarity. A good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended Starting Systems:

    • Hexanes/Ethyl Acetate (e.g., start with 4:1, then try 2:1 and 1:1)

    • Dichloromethane/Ethyl Acetate (e.g., start with 9:1)

  • Goal: Aim for a solvent system that gives your product a Retention Factor (Rƒ) of 0.25 to 0.35 on the TLC plate.[4][5] This Rƒ value generally provides the best separation from impurities during a column run.

Workflow: Selecting a Chromatography Solvent System

This diagram outlines the logical steps for developing an effective solvent system for flash chromatography.

G cluster_0 Solvent System Development Workflow start Start: Crude Product spot_tlc Spot crude on TLC plate (Hexanes/EtOAc 4:1) start->spot_tlc check_rf Is Product Rƒ ~0.3? spot_tlc->check_rf increase_polarity Increase Polarity (e.g., Hex/EtOAc 2:1) check_rf->increase_polarity No (Rƒ too low) decrease_polarity Decrease Polarity (e.g., Hex/EtOAc 9:1) check_rf->decrease_polarity No (Rƒ too high) check_shape Is spot symmetrical? check_rf->check_shape Yes increase_polarity->spot_tlc decrease_polarity->spot_tlc add_base Add 0.5% Triethylamine to eluent check_shape->add_base No (Streaking) run_column System Optimized: Proceed to Column Chromatography check_shape->run_column Yes add_base->spot_tlc G cluster_1 Recrystallization Solvent Selection start Start: Crude Solid test_solubility Test solubility of small sample in various solvents (e.g., EtOH, IPA, EtOAc, Toluene) start->test_solubility check_cold Is it soluble in cold solvent? test_solubility->check_cold check_hot Is it soluble in hot solvent? check_cold->check_hot No bad_solvent Discard solvent. Test another. check_cold->bad_solvent Yes good_solvent Good single solvent found. Proceed with recrystallization. check_hot->good_solvent Yes find_pair This is a good 'Solvent 1'. Find a miscible 'Solvent 2' in which the compound is insoluble. check_hot->find_pair No bad_solvent->test_solubility two_solvent Use a two-solvent system. (e.g., Toluene/Hexanes or EtOAc/Hexanes) find_pair->two_solvent

Sources

Technical Support Center: Troubleshooting Side Reactions in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of substituted pyridines. The following question-and-answer format provides in-depth troubleshooting strategies and preventative measures grounded in mechanistic insights.

I. Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the primary causes and how can I optimize the reaction?

A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from harsh reaction conditions, extended reaction times, and incomplete oxidation of the dihydropyridine intermediate.[1][2][3]

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be inefficient.[1]

    • Troubleshooting: Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) in aqueous micelles under ultrasonic irradiation has been demonstrated to significantly boost yields to over 90%.[1][2] Solvent-free conditions utilizing catalysts like γ-Al2O3 nanoparticles at 90°C can also achieve high yields (up to 95%) with shorter reaction times.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to form the aromatic pyridine ring.[2][4] Incomplete oxidation is a direct cause of low yields of the desired pyridine.

    • Troubleshooting: Ensure your chosen oxidizing agent is effective and used in the appropriate stoichiometric amount. While classical oxidants like nitric acid are used, they can lead to side reactions.[2][5] Milder and more efficient alternatives include iodine in refluxing methanol, chromium dioxide (CrO₂), potassium permanganate (KMnO₄), manganese dioxide (MnO₂), and ferric chloride (FeCl₃).[2][5]

Q2: I am observing a mixture of regioisomers in my pyridine alkylation reaction. How can I control the regioselectivity?

A2: Achieving regioselectivity in the direct alkylation of pyridines is a significant challenge, often leading to mixtures of C2, C3, and C4-alkylated products.[6] The inherent electronic properties of the pyridine ring influence the position of attack.

Strategies for Controlling Regioselectivity:

  • C4-Alkylation:

    • Minisci-Type Reactions with Blocking Groups: A maleate-derived blocking group can be temporarily installed on the pyridine nitrogen. This directs Minisci-type decarboxylative alkylation specifically to the C4 position.[6]

    • Alkyllithium Activators: In transition-metal-free alkylations using 1,1-diborylalkanes, the choice of alkyllithium activator can dictate regioselectivity. Methyllithium, which exists as a tetrameric cluster, favors C4-alkylation.[7]

  • C2-Alkylation:

    • Alkyllithium Activators: Continuing with the 1,1-diborylalkane methodology, using sec-butyllithium, which forms dimeric clusters, promotes C2-alkylation.[7]

    • Directed Ortho Metalation (DoM): While not a direct alkylation of an unsubstituted pyridine, pre-functionalization with a directing group at the C2 position (e.g., a carbamoyl group) can facilitate selective C3 functionalization via lithiation.

  • C3-Functionalization:

    • Direct electrophilic substitution at the C3 position is generally difficult due to the electron-deficient nature of the pyridine ring.[8][9]

    • Halogenation-Cross-Coupling Sequence: A common strategy involves the regioselective halogenation at the C3 position, followed by a cross-coupling reaction (e.g., Suzuki, Negishi) to introduce the desired alkyl or aryl substituent.[10][11][12]

Q3: My Bohlmann-Rahtz pyridine synthesis requires high temperatures for the cyclodehydration step, leading to decomposition of my starting materials. How can I mitigate this?

A3: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, traditionally requires high temperatures for the final cyclodehydration step to facilitate the necessary E/Z isomerization of the aminodiene intermediate.[13][14][15]

Solutions for Milder Conditions:

  • Acid Catalysis: The use of Brønsted or Lewis acids can significantly lower the temperature required for cyclodehydration.[14][15][16]

    • Brønsted Acids: Acetic acid is a commonly used and effective catalyst.[14][15]

    • Lewis Acids: Catalysts such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) have been shown to promote the reaction at lower temperatures.[15]

  • One-Pot Procedures: Combining the initial condensation and the cyclodehydration into a one-pot process, often with the addition of an acid catalyst from the start, can improve efficiency and reduce the need for isolating the potentially unstable aminodiene intermediate.[14]

Q4: During the oxidation of my substituted dihydropyridine, I am observing significant side product formation. What are the likely side reactions and how can I prevent them?

A4: The aromatization of dihydropyridines is a critical step that can be prone to side reactions, especially with harsh oxidizing agents.[2]

Common Side Reactions and Preventative Measures:

  • Over-oxidation: Strong oxidants can lead to the formation of pyridine N-oxides or even ring-opened products.[17][18]

    • Prevention: Employ milder and more selective oxidizing agents. As mentioned previously, reagents like MnO₂, FeCl₃, or iodine in methanol are often good choices.[5] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to avoid over-oxidation.

  • Side-Chain Reactions: If the substituents on the pyridine ring are sensitive to oxidation (e.g., benzylic protons), they may react under the oxidation conditions.[19]

    • Prevention: Choose an oxidant that is chemoselective for the dihydropyridine ring. Protecting sensitive functional groups prior to the oxidation step may be necessary.

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues.

Issue 1: Formation of Poly-alkylated Pyridines
Symptom Potential Cause(s) Recommended Action(s)
Multiple alkyl groups are added to the pyridine ring in a direct alkylation reaction.The pyridine ring remains activated for further alkylation after the initial substitution.- Use a blocking group strategy to deactivate the ring after the first alkylation.[6]- Carefully control the stoichiometry of the alkylating agent, using it as the limiting reagent.- Consider a stepwise approach where the pyridine is first functionalized with a group that can be converted to the desired alkyl group in a subsequent step.
Issue 2: Poor Yields in Cross-Coupling Reactions for Pyridine Functionalization
Symptom Potential Cause(s) Recommended Action(s)
Low conversion of the starting halopyridine in a Suzuki, Stille, or Negishi coupling.[11][20]- Catalyst deactivation.- Inefficient transmetalation.- Homocoupling of the organometallic reagent.- Ensure the catalyst is active and used under an inert atmosphere.- For Suzuki couplings, the choice of base is critical for efficient transmetalation.- For Stille couplings, the purity of the organotin reagent is important to avoid side reactions.[20]- Optimize the reaction temperature and solvent.
Issue 3: Difficulty in Purifying the Final Pyridine Product
Symptom Potential Cause(s) Recommended Action(s)
The crude product is a complex mixture, and the desired pyridine derivative is difficult to isolate.- Presence of unreacted starting materials.- Formation of multiple side products.- The basic nature of the pyridine causing tailing on silica gel chromatography.- Acid-Base Extraction: Utilize the basicity of the pyridine to extract it into an acidic aqueous layer, separating it from non-basic impurities. The pyridine can be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]- Chromatography: To mitigate tailing on silica gel, add a small amount of a base like triethylamine to the eluent.[5]- Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[5]

III. Methodologies and Protocols

Protocol 1: General Procedure for C4-Selective Minisci-Type Alkylation using a Maleate Blocking Group

This protocol is adapted from the work of Baran and coworkers.[6]

  • Formation of the Pyridinium Adduct: To a solution of the pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add maleic anhydride (1.1 equiv). Stir the mixture at room temperature until the formation of the pyridinium adduct is complete (monitor by TLC or LC-MS).

  • Minisci Reaction: To the solution containing the pyridinium adduct, add the carboxylic acid (2.0 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv) in a mixture of DCE and water (1:1). Heat the reaction to 50 °C for 2 hours.

  • Removal of the Blocking Group: After cooling the reaction to room temperature, add a base such as DBU (3.0 equiv) and stir until the removal of the blocking group is complete.

  • Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Hantzsch Pyridine Synthesis with Improved Conditions

This protocol is a generalized procedure based on modern improvements to the Hantzsch synthesis.[1][2]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), β-ketoester (2.0 equiv), and a nitrogen source such as ammonium acetate (1.2 equiv).

  • Catalysis and Solvent: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv) and a suitable solvent system (e.g., aqueous SDS solution for ultrasonic irradiation, or solvent-free with γ-Al₂O₃ nanoparticles).

  • Reaction: If using ultrasonic irradiation, sonicate the mixture at room temperature. If using thermal conditions with γ-Al₂O₃, heat the mixture to 90 °C. Monitor the reaction for the consumption of the limiting reagent.

  • Oxidation: Upon completion of the dihydropyridine formation, add an oxidizing agent (e.g., FeCl₃, 1.2 equiv) directly to the reaction mixture and continue to stir until the aromatization is complete.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography or crystallization.

IV. Visualizing Reaction Pathways

Diagram 1: General Hantzsch Pyridine Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (2 eq.) Enamine Enamine Formation BetaKetoester1->Enamine BetaKetoester1->Knoevenagel Ammonia Ammonia Source Ammonia->Enamine Michael Michael Addition Enamine->Michael Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Troubleshooting_Hantzsch cluster_oxidation Oxidation Issues cluster_conditions Condition Issues Start Low Yield in Hantzsch Synthesis Check_Oxidation Is the oxidation step complete? Start->Check_Oxidation Check_Conditions Are reaction conditions optimal? Check_Oxidation->Check_Conditions Yes Incomplete_Oxidation Incomplete Oxidation Check_Oxidation->Incomplete_Oxidation No Harsh_Conditions Harsh/Inefficient Conditions Check_Conditions->Harsh_Conditions No Solution_Oxidant Use a more effective oxidant (e.g., FeCl₃, MnO₂) Incomplete_Oxidation->Solution_Oxidant Improved_Yield Improved Yield Solution_Oxidant->Improved_Yield Solution_Catalyst Employ modern catalysts (e.g., PTSA, γ-Al₂O₃) Harsh_Conditions->Solution_Catalyst Solution_Catalyst->Improved_Yield

Caption: A decision tree for troubleshooting low yields in Hantzsch synthesis.

V. References

  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines Explained. [Link]

  • American Chemical Society. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • McNally, A. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • Snieckus, V. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(12), 7063-7119. [Link]

  • Baran, P. S., et al. (2019). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development, 23(8), 1645-1650. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • National Institutes of Health. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. [Link]

  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.

  • Google Patents. (n.d.). US5869678A - Oxidation of pyridine and derivatives.

  • American Chemical Society. (2000, November 7). Learning from the Hantzsch synthesis. [Link]

  • National Institutes of Health. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. [Link]

  • Derese, S. (n.d.). Pyridines. [Link]

  • ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

  • YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]

  • YouTube. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]

  • SlidePlayer. (2014, November 11). Cross-Coupling Reactions. [Link]

  • Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]

  • YouTube. (2018, April 27). Common cross coupling reactions. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). Pyridine Ring Synthesis. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridine Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of pyridine esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and achieve optimal results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

Low yields, incomplete reactions, and challenging purifications are common frustrations in pyridine esterification. This section is structured to help you diagnose and solve these problems effectively.

Issue 1: Low or No Ester Formation

Symptoms: TLC or GC-MS analysis shows predominantly unreacted starting material (pyridine carboxylic acid) and alcohol.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Insufficient Catalyst Activity The catalyst's role is to increase the electrophilicity of the carboxylic acid's carbonyl carbon.[1] For acid-catalyzed reactions (e.g., Fischer-Speier), ensure your acid catalyst (e.g., H₂SO₄, TsOH) is not old or hydrated. For coupling-reagent-based methods (e.g., Steglich), verify the quality of your carbodiimide (DCC, EDC) and DMAP. Actionable Advice: Incrementally increase the catalyst loading.[1] For sensitive substrates, consider milder Lewis acids.[1]
Presence of Water Esterification is an equilibrium reaction that produces water.[1] The presence of water in your starting materials or solvent can drive the equilibrium backward via hydrolysis of the ester product.[1][2] Actionable Advice: Use anhydrous solvents and alcohols.[1] For reactions that generate water, employ a Dean-Stark apparatus or use a dehydrating agent.[3]
Low Reaction Temperature Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier. Actionable Advice: Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition.[1]
Steric Hindrance Sterically hindered alcohols or pyridine carboxylic acids can significantly slow down the reaction rate. Actionable Advice: Switch to a more potent esterification method for hindered substrates, such as the Steglich[4][5] or Mitsunobu reaction.[6][7] The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is particularly effective for sterically demanding acylations.[8][9]
Issue 2: Formation of Significant Side Products

Symptoms: TLC plate shows multiple spots, or GC-MS/NMR indicates the presence of unexpected impurities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Decarboxylation Pyridine carboxylic acids, especially at elevated temperatures, can undergo decarboxylation, leading to a loss of starting material and reduced yield.[1] Actionable Advice: Conduct the esterification at the lowest effective temperature.[1] The use of an efficient catalyst can facilitate the reaction at milder temperatures.[1]
N-Acylurea Formation (Steglich Esterification) In the Steglich esterification, the O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[4] This side reaction diminishes the yield. Actionable Advice: The addition of DMAP is crucial to suppress this side reaction by acting as an acyl transfer-reagent.[4][5][8]
Side Reactions Involving the Pyridine Ring The pyridine ring itself can sometimes participate in side reactions, especially under harsh conditions or with highly reactive reagents.[1] Actionable Advice: Lower the reaction temperature and consider using a more selective catalyst.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
Formation of Colored Impurities Darkening of the reaction mixture often indicates decomposition of starting materials or products at high temperatures.[1] Actionable Advice: Reduce the reaction temperature.[1] Purification techniques such as column chromatography or recrystallization will be necessary to remove these impurities.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of pyridine esterification.

Q1: Which esterification method should I choose for my pyridine derivative?

The choice of method depends on the specific characteristics of your substrates.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed method suitable for simple, unhindered pyridine carboxylic acids and alcohols.[1] It is cost-effective but may require harsh conditions (high temperatures, strong acid) and water removal to achieve good yields.[1][3]

  • Steglich Esterification: This method is ideal for substrates that are sensitive to harsh acidic conditions and for sterically hindered alcohols.[4][5] It utilizes a coupling agent like DCC or EDC and a catalytic amount of DMAP under mild, often room temperature, conditions.[4]

  • Mitsunobu Reaction: This reaction is excellent for converting alcohols to esters with an inversion of stereochemistry at the alcohol's stereocenter.[7][10] It uses triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD).[7]

  • From Acid Chlorides: Reacting the corresponding pyridine acyl chloride with an alcohol in the presence of a base like pyridine is a fast and often high-yielding method.[11] Pyridine acts as a base to neutralize the HCl byproduct and can also serve as a nucleophilic catalyst.[11]

Q2: What is the role of DMAP in the Steglich esterification?

DMAP (4-Dimethylaminopyridine) is a highly effective nucleophilic catalyst.[8][9] In the Steglich esterification, the carbodiimide (e.g., DCC) first activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then reacts with this intermediate to form a highly reactive N-acylpyridinium species.[8][12] This species is much more susceptible to nucleophilic attack by the alcohol than the O-acylisourea. This catalytic cycle not only accelerates the reaction but also prevents the formation of the undesired N-acylurea byproduct.[4][5]

Q3: How can I effectively remove water from my Fischer esterification reaction?

To drive the equilibrium towards the ester product, water must be removed.[1] A common laboratory technique is to use a Dean-Stark apparatus, where the water is azeotropically removed with a solvent like toluene.[3] Alternatively, using a large excess of the alcohol can also shift the equilibrium to favor ester formation.[1]

Q4: My reaction with an acid chloride and an alcohol is not working. What could be the issue?

A common pitfall is the omission of a base. The reaction generates HCl, which can protonate the alcohol, rendering it non-nucleophilic and stalling the reaction.[11] The inclusion of a base like pyridine is crucial to "mop up" the HCl.[11] Additionally, ensure that your glassware and solvents are dry, as any moisture will hydrolyze the acid chloride back to the carboxylic acid.[11]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Steglich Esterification

This protocol provides a general guideline for the esterification of a pyridine carboxylic acid with an alcohol using EDC and DMAP.

Materials:

  • Pyridine carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridine carboxylic acid and the alcohol.

  • Dissolve the starting materials in anhydrous DCM.

  • Add DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Steglich Esterification Workflow

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Pyridine Carboxylic Acid, Alcohol, and DMAP in Anhydrous DCM cool Cool to 0 °C start->cool Stir add_edc Add EDC cool->add_edc react Stir at Room Temperature (4-16h) add_edc->react monitor Monitor by TLC/GC-MS react->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Column Chromatography dry->purify end Final Product purify->end Isolate Pure Ester Troubleshooting_Logic cluster_causes cluster_solutions low_yield Low Yield water Presence of Water low_yield->water catalyst Inactive Catalyst low_yield->catalyst temp Incorrect Temperature low_yield->temp side_reaction Side Reactions low_yield->side_reaction dry_reagents Use Anhydrous Reagents/ Dean-Stark water->dry_reagents Leads to Hydrolysis fresh_catalyst Use Fresh/More Catalyst catalyst->fresh_catalyst Insufficient Activation optimize_temp Optimize Temperature temp->optimize_temp Slow Reaction or Decomposition change_method Change Reaction Method/ Use Additives (e.g., DMAP) side_reaction->change_method e.g., Decarboxylation, N-Acylurea Formation

Caption: Troubleshooting logic for low yield in pyridine esterification.

References

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. Available at: [Link]

  • Steglich esterification. Wikipedia. Available at: [Link]

  • Esterification of pyridine carboxylic acids. Google Patents.
  • Esterification of pyridine carboxylic acids. Google Patents.
  • Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. OrgoSolver. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • 4-Dimethylamino-pyridine(DMAP). ResearchGate. Available at: [Link]

Sources

Overcoming challenges in the synthesis of polysubstituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Heterocyclic Chemistry Division Topic: Synthesis of Polysubstituted Pyridines Ticket Status: OPEN Support Agent: Dr. "Pyr" (Senior Application Scientist)

Welcome to the Pyridine Synthesis Support Hub

User: Drug Discovery Chemist / Process Researcher Subject: Troubleshooting yield, regioselectivity, and stability in polysubstituted pyridine scaffolds.

Agent Note: Pyridine synthesis is deceptively simple on paper but notoriously difficult in the flask. The electron-deficient nature of the ring, potential for catalyst poisoning (N-coordination), and regiochemical ambiguity in condensation reactions often lead to "isomer soup" or stalled reactions. Below are the resolved tickets for the most common high-level failures.

TICKET #101: The "Isomer Soup" Crisis (Regioselectivity)

User Complaint: "I’m trying to synthesize a 2,4,6-trisubstituted pyridine using a modified Chichibabin or Hantzsch method. I’m getting a 60:40 mixture of regioisomers that are impossible to separate by flash chromatography. Yield is suffering."

Root Cause Analysis: Traditional condensation methods (like Chichibabin) rely on the condensation of aldehydes and ammonia, where the order of bond formation is often thermodynamically controlled and reversible. This leads to statistical mixtures, especially when the substituents have similar steric profiles.

The Fix: Switch to the Kröhnke Pyridine Synthesis The Kröhnke synthesis is a self-validating regioselective protocol . It utilizes an in situ generated pyridinium ylide as a specific nucleophile. Because the leaving group (the initial pyridine moiety) is pre-installed, the cyclization direction is locked.

Mechanism Visualization (The "Why" it works):

KrohnkeMechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Elimination A Alpha-Pyridinium Methyl Ketone Salt B Pyridinium Ylide (Nucleophile) A->B - H+ D 1,5-Dicarbonyl Intermediate B->D + C C Alpha,Beta-Unsaturated Ketone (Electrophile) F Target Pyridine (Regiospecific) D->F + E - H2O - Pyridine G Pyridine Byproduct (Recycled) D->G E Ammonia Source (NH4OAc)

Caption: The Kröhnke pathway locks regioselectivity by using a pyridinium leaving group to direct the final elimination step.

Standard Operating Procedure (Kröhnke Protocol):

  • Reagents: 1.0 equiv

    
    -pyridinium methyl ketone salt (easily made from 2-bromoacetophenone + pyridine), 1.0 equiv 
    
    
    
    -unsaturated ketone, 5.0 equiv
    
    
    .
  • Solvent: Glacial Acetic Acid (AcOH) is critical. It acts as both solvent and acid catalyst.

  • Conditions: Reflux (118°C) for 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, add water. The regiopurity is typically >98%.

TICKET #202: The "Stuck" Intermediate (Hantzsch Aromatization)

User Complaint: "My Hantzsch synthesis worked to form the 1,4-dihydropyridine (1,4-DHP), but the oxidation to the pyridine is stalling. I tried HNO3, but it nitrated my phenyl ring. I tried air oxidation, but it takes weeks."

Root Cause Analysis: 1,4-DHPs with electron-withdrawing groups (EWGs) are stable. However, if your C4-substituent is electron-rich or sterically bulky, the activation energy for aromatization increases. Nitric acid is a "sledgehammer" oxidant that causes side reactions (nitration/decomposition).

The Fix: Chemo-selective Oxidant Selection You need an oxidant that drives hydride transfer without attacking the


-system of your substituents.

Troubleshooting Table: Oxidant Selection Guide

OxidantReactivity ProfileBest For...[1]Avoid If...
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) HighSterically hindered DHPs; Rapid kinetics.Product is acid-sensitive (DDQ-H2 is acidic).
Ceric Ammonium Nitrate (CAN) Moderate/HighMild conditions (Room Temp); High yields.Substrate has free amines (oxidation risk).
MnO2 (Activated) ModerateBenzylic/Allylic DHPs.You need a homogeneous reaction (MnO2 is heterogeneous).
NaNO2 / AcOH MildGreen chemistry requirements; Large scale.Substrate is sensitive to nitrosylation.

Recommended Protocol (DDQ Method):

  • Dissolve 1,4-DHP (1.0 mmol) in Dichloromethane (DCM).

  • Add DDQ (1.1 equiv) portion-wise at 0°C (exothermic).

  • Stir at Room Temp for 1–2 hours.

  • Critical Step: Filter through a short pad of basic alumina to remove the reduced hydroquinone byproduct. Evaporate.

TICKET #303: The "Ghost" Rearrangement (Halogen Dance)

User Complaint: "I performed a lithium-halogen exchange on 2-fluoro-3-iodopyridine to introduce an electrophile at C3. NMR shows the electrophile ended up at C4! What happened?"

Root Cause Analysis: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration) .[2][3] When you generate a lithiated species at C3 (kinetic product), it is often less stable than the lithiated species at C4 (thermodynamic product). The lithium atom "dances" to the C4 position, while the halogen moves to C3, mediated by the dihalo-intermediate.

The Fix: Kinetic vs. Thermodynamic Control

  • To keep the substituent at C3 (Kinetic Control):

    • Temperature: Must be strictly below -78°C.

    • Time: Quench with the electrophile immediately (< 5 mins). Do not let it stir.

    • Flow Chemistry: This is the gold standard. Use a continuous flow reactor to lithiate and quench within seconds, physically preventing the rearrangement time window.

  • To intentionally move it to C4 (Thermodynamic Control):

    • Warm the lithiated species to -40°C or -20°C for 30 mins before adding the electrophile.

TICKET #404: Catalyst Death (C-H Activation)

User Complaint: "I am trying to arylate pyridine at C3 using Palladium catalysis (C-H activation). The reaction turns black instantly (Pd black precipitation) and I get <5% yield. The pyridine is killing my catalyst."

Root Cause Analysis: Pyridine nitrogen is a strong


-donor. It binds to the Pd(II) center, displacing the ligands required for the C-H activation cycle. This "poisons" the catalyst, shutting down the reaction.

The Fix: The Yu-Sanford Protocol (Ligand & Promoter) You must use a ligand that binds stronger than the pyridine substrate, or use a "masking" strategy.

Strategic Map: C-H Functionalization Logic

CHActivation Center Pyridine Core C2 C2 Position (Nucleophilic / Acidic) Center->C2 Directing Group (N-Oxide) or Minisci Reaction C3 C3 Position (Electrophilic / Distal) Center->C3 Pd(OAc)2 + 1,10-Phen (Yu-Sanford Conditions) C4 C4 Position (Radical / Steric) Center->C4 Radical Minisci or Halogen Dance Method Solution for C3: Use Ag2CO3 + Phenanthroline C3->Method

Caption: Site-selectivity map. C3 functionalization requires specific ligand systems to overcome catalyst poisoning.

Protocol: C3-Selective Arylation (Yu Conditions)

  • Catalyst:

    
     (5-10 mol%).
    
  • Ligand: 1,10-Phenanthroline (10 mol%). Crucial: The bidentate ligand prevents pyridine from saturating the metal center.

  • Promoter:

    
     (1.0 - 2.0 equiv). Silver acts as a halide scavenger and oxidant to regenerate Pd(II).
    
  • Solvent: Pyridine (often used as solvent to outcompete binding) or mesitylene.

  • Temp: 100–140°C.

References

  • Kröhnke Pyridine Synthesis Mechanism & Scope

    • Kröhnke, F. (1976).[4] The Specific Synthesis of Pyridines and Oligopyridines. Synthesis.[2][3][4][5][6][7][8][9][10]

    • Source:

  • Hantzsch Aromatization Strategies

    • Memarian, H. R., et al. (2001). Aromatization of Hantzsch 1,4-dihydropyridines using DDQ.
    • Source: (General reference for DDQ usage).

  • Halogen Dance in Flow Chemistry

    • Brégent, T., et al. (2022).[11] Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry - A European Journal.[11]

    • Source:

  • C3-Selective C-H Activation

    • Ye, M., & Yu, J. Q. (2011). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Journal of the American Chemical Society.[12]

    • Source:

  • General Review of Pyridine Synthesis Challenges

    • Hill, M. D. (2010). Recent Advances in the Synthesis of Pyridines. Chemistry – A European Journal.[11]

    • Source:

Sources

Technical Support Center: Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate , a structural analog often used as an intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.

The following content is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate troubleshooting and preventative protocols.

Compound Classification: Pyridine Carboxylate Derivative Primary Vulnerabilities: Ester Hydrolysis, Ether Dealkylation (Acid-Catalyzed), Transesterification.

Part 1: Executive Technical Summary

This molecule possesses two pharmacophores with distinct stability profiles: the 3-ethyl ester and the 4-ethoxy ether . While the pyridine core provides aromatic stability, the interplay between the basic nitrogen and these functional groups creates specific degradation pathways.

Critical Stability Warning: Researchers often treat the 4-ethoxy group as an inert ether. However, in electron-deficient pyridine systems, 4-alkoxy groups are susceptible to acid-catalyzed dealkylation , converting the molecule into its 4-pyridone tautomer. This is the most common "phantom" degradation product observed in LCMS.

Part 2: Degradation Pathways & Visual Analysis

The following diagram details the mechanistic pathways for degradation. Understanding these is essential for interpreting unexpected HPLC/LCMS peaks.

DegradationPathways cluster_legend Condition Triggers Parent Ethyl 4-ethoxy-6-methyl pyridine-3-carboxylate (MW: ~209.2) Acid Degradant A: Carboxylic Acid Derivative (Hydrolysis) Parent->Acid H2O / OH- or H+ (Loss of Et, -28 Da) Pyridone Degradant B: 4-Pyridone Tautomer (Ether Cleavage) Parent->Pyridone Strong Acid / Heat (Loss of Et, -28 Da) TransEst Degradant C: Methyl Ester Analog (Transesterification) Parent->TransEst MeOH Solvent (Et -> Me, -14 Da) Legend1 Moisture = Hydrolysis Legend2 Acid residues = Pyridone

Figure 1: Primary degradation pathways. Note that both Hydrolysis and Ether Cleavage result in a similar mass loss (approx -28 Da), requiring careful interpretation of LCMS data.

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: Mass Spectrometry Anomalies

User Question: "I see a new impurity peak in my LCMS with a mass of [M-28]. Is this the carboxylic acid?"

Technical Diagnosis: It is likely one of two compounds, as both pathways result in a net mass loss of 28 Da (Ethyl group C₂H₅ replaced by H):

  • Hydrolysis (Ester

    
     Acid):  Occurs if the sample was exposed to moisture or high pH.
    
  • Dealkylation (Ether

    
     Pyridone):  Occurs if the sample was exposed to acidic conditions (e.g., TFA in the mobile phase or residual HCl from synthesis).
    

Differentiation Protocol:

  • Check Retention Time (RT): The carboxylic acid is significantly more polar and will elute much earlier on a Reverse Phase (C18) column. The pyridone is also polar but typically retains slightly longer than the acid due to its ability to tautomerize.

  • Check UV Spectrum: The 4-pyridone form has a distinct UV absorption shift compared to the pyridine ester due to the loss of aromaticity in the pyridone ring system.

  • NMR Validation: Run a quick ¹H NMR.

    • Acid:[1][2][3][4] Loss of the ester ethyl quartet/triplet signals; 4-OEt signals remain.

    • Pyridone:[5] Loss of the ether ethyl signals; Ester signals remain.

Scenario 2: Solvent Interaction

User Question: "My compound purity dropped after storing it in Methanol for 24 hours. Why?"

Technical Diagnosis: You are experiencing Transesterification . The 3-carboxylate position on the pyridine ring is electron-deficient, making the carbonyl carbon highly electrophilic. Methanol is a strong enough nucleophile to displace the ethoxy group of the ester, converting your Ethyl ester to a Methyl ester.

Corrective Action:

  • Immediate: Evaporate the methanol immediately.

  • Prevention: NEVER store pyridine esters in nucleophilic alcohols (Methanol, Ethanol) for prolonged periods, especially if the solution is not pH neutral. Use Acetonitrile (ACN) or DMSO for stock solutions.

Scenario 3: Physical Appearance Change

User Question: "The powder has turned from off-white to yellow/orange over 3 months. Is it still usable?"

Technical Diagnosis: Color changes in pyridines often indicate N-Oxidation or trace Photodegradation .

  • Pyridine nitrogens can slowly oxidize to N-oxides in the presence of air/light.

  • Even <0.5% degradation can cause significant color shift due to the formation of extended conjugated systems (often coupled products).

Action: Perform an HPLC purity check. If purity is >98%, the color is likely due to a trace chromophore impurity and the compound may still be usable for synthetic steps, provided the impurity does not interfere with subsequent catalysis. If purity is <95%, Recrystallize (see Part 4).

Part 4: Standardized Protocols

Protocol A: Optimal Storage Conditions

To maximize shelf-life (>2 years), strictly adhere to this "Gold Standard" storage protocol:

ParameterSpecificationScientific Rationale
Temperature -20°CArrhenius equation dictates significantly slower hydrolysis rates at sub-zero temps.
Atmosphere Argon or NitrogenPrevents moisture ingress (hydrolysis) and oxidation of the pyridine nitrogen.
Container Amber Glass VialBlocks UV light to prevent photo-induced radical degradation.
Desiccant RequiredEssential. Pyridine esters are hygroscopic; moisture is the primary enemy.
Protocol B: Rescue Recrystallization

If degradation is observed, use this method to purify the compound (removing acids and pyridones).

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

  • Anti-solvent: Slowly add Hexanes (or Heptane) dropwise until slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature, then place in a fridge (4°C) for 4 hours.

  • Filtration: Filter the crystals and wash with cold Hexanes.

    • Why this works: The polar degradants (acids/pyridones) tend to stay in the supernatant or oil out, while the lipophilic ester crystallizes.

Part 5: Diagnostic Decision Tree

Use this flowchart to determine the root cause of instability during your experiments.

TroubleshootingTree Start Start: Stability Issue Detected Type What is the symptom? Start->Type LCMS New Peak in LCMS Type->LCMS Color Color Change (Yellowing) Type->Color Solubility Precipitate in Solution Type->Solubility MassCheck Check Mass Difference LCMS->MassCheck PurityCheck Check HPLC Purity Color->PurityCheck Mminus28 Mass = [M-28] MassCheck->Mminus28 Mminus14 Mass = [M-14] MassCheck->Mminus14 Hydrolysis CAUSE: Hydrolysis (Water ingress) ACTION: Dry solvents, check seals Mminus28->Hydrolysis TransEst CAUSE: Transesterification (Stored in MeOH) ACTION: Switch to ACN/DMSO Mminus14->TransEst HighPurity >98% Purity PurityCheck->HighPurity LowPurity <95% Purity PurityCheck->LowPurity TraceOx CAUSE: Trace N-Oxide/Photo ACTION: Safe to use HighPurity->TraceOx Degradation CAUSE: Significant Degradation ACTION: Recrystallize LowPurity->Degradation

Figure 2: Diagnostic logic for identifying stability root causes.

References

  • Chemical Stability of Pyridine Esters

    • Mechanism:[2][3][6][7][8][9] Acid-catalyzed hydrolysis of ethyl ethanoate (analogous ester mechanism).

    • Source: LibreTexts Chemistry. "Acid Catalyzed Hydrolysis of Esters." Link

  • Reactivity of 4-Alkoxypyridines

    • Mechanism:[2][3][6][7][8] Cleavage of 4-alkoxypyridines to 4-pyridones under acidic conditions.

    • Source: National Institutes of Health (PMC). "Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives." (Discusses stability of 4-substituted pyridine analogs). Link

  • Transesterification Risks

    • Context: General reactivity of esters in nucleophilic solvents.
    • Source: Master Organic Chemistry. "Transesterification."[10] Link

  • Analogous Compound Data

    • Compound: Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Structural analog demonstr
    • Source: MDPI Molecules. "Synthesis, Crystal Structure, and Biological Activity..." Link

Sources

Hantzsch Pyridine Synthesis: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1881, remains a widely utilized method for the preparation of 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1] These scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents, including the L-type calcium channel blockers nifedipine, amlodipine, and felodipine used in the management of cardiovascular diseases.[2][3] Despite its versatility, the multicomponent nature of this reaction presents several challenges that can lead to suboptimal results.

This guide provides a comprehensive troubleshooting resource in a question-and-answer format, designed to address specific issues encountered during the Hantzsch synthesis. The insights provided herein are grounded in established chemical principles and field-proven experience to empower researchers, scientists, and drug development professionals in optimizing their synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Product Yield

Question 1: I am observing a very low yield or no formation of the desired 1,4-dihydropyridine. What are the likely causes and how can I address them?

Low yields in the Hantzsch synthesis are a common hurdle and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

1. Suboptimal Reaction Conditions:

  • Temperature and Reaction Time: The classical Hantzsch synthesis often requires prolonged heating, which can lead to the decomposition of the 1,4-dihydropyridine product.[4] Conversely, insufficient heating may result in an incomplete reaction.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a modest increase in temperature or the use of microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields.[3]

  • Solvent Choice: While ethanol and acetic acid are traditional solvents, their polarity may not be optimal for all substrates.[4]

    • Solution: Experiment with alternative solvents. For instance, conducting the reaction in aqueous micelles has demonstrated high yields.[4] Greener options like glycerol can also be effective.[5] In some cases, solvent-free conditions at elevated temperatures have proven successful.[6][7]

2. Purity of Reactants:

  • Impurities in the aldehyde, β-ketoester, or the nitrogen source can introduce competing side reactions that consume starting materials and lower the yield of the desired product.

    • Solution: Ensure the purity of all starting materials. Aldehydes are prone to oxidation to carboxylic acids, so it is advisable to use freshly distilled or purified aldehydes. The quality of the β-ketoester and the ammonia source (e.g., ammonium acetate) should also be verified.

3. Inefficient Reaction Kinetics:

  • The uncatalyzed Hantzsch reaction can be slow.

    • Solution: The use of a catalyst can significantly accelerate the reaction. A wide array of catalysts have been shown to be effective, including:

      • Lewis acids: Yb(OTf)₃

      • Brønsted acids: p-toluenesulfonic acid (PTSA)[4]

      • Organocatalysts

    • Ultrasound irradiation is another technique that can enhance reaction rates.[4]

4. Reactant Stoichiometry and Concentration:

  • Incorrect stoichiometry of the reactants is a common error. The reaction requires one equivalent of the aldehyde, two equivalents of the β-ketoester, and one equivalent of the nitrogen source.

    • Solution: Carefully measure and ensure the correct molar ratios of all reactants. Operating at a higher concentration or even under solvent-free conditions can sometimes improve reaction rates and yields.[4]

Side Product Formation and Purification Challenges

Question 2: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the common side products, and how can I improve my purification strategy?

Purification of Hantzsch products can be challenging due to the formation of various byproducts.

1. Oxidation to the Pyridine Derivative:

  • The most common side product is the corresponding oxidized pyridine. 1,4-dihydropyridines are susceptible to oxidation, which can occur during the reaction, work-up, or even on storage, especially if exposed to air and light.[8]

    • Identification: The oxidation can be monitored by ¹H NMR spectroscopy. The characteristic N-H proton of the 1,4-dihydropyridine ring, which typically appears as a singlet between δ 5.5 and 9.2 ppm, will be absent in the pyridine spectrum.[8] New signals will emerge in the aromatic region (typically δ 7.0-8.5 ppm).[8] A singlet around δ 8.8 ppm can be indicative of the aromatic proton in a symmetrically substituted pyridine byproduct.[8][9]

    • Prevention: To minimize oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures and prolonged reaction times. During work-up and storage, protect the product from light and air.

    • Purification: If the pyridine is the desired product, the crude 1,4-dihydropyridine can be intentionally oxidized using a variety of reagents, such as nitric acid, manganese dioxide, or potassium permanganate.[5] If the 1,4-dihydropyridine is the target, careful purification by recrystallization is often effective.

2. Formation of Michael Adducts and Other Intermediates:

  • Incomplete cyclization or side reactions of the intermediate enamine and α,β-unsaturated carbonyl compounds can lead to the formation of various acyclic byproducts.

    • Solution: Optimizing the reaction conditions, such as temperature and catalyst, can favor the desired cyclization pathway.

3. Purification Protocol: Recrystallization

Recrystallization from a suitable solvent is the most common method for purifying Hantzsch products.

  • Step-by-Step Protocol:

    • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common choice for many 1,4-dihydropyridines.

    • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out. Cooling in an ice bath can further promote crystallization.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified product under vacuum.[2][3][6]

Problem Potential Cause Recommended Solution
Low Yield Suboptimal temperature/timeMonitor with TLC; consider microwave or ultrasound.
Impure reactantsUse freshly purified starting materials.
Slow reaction kineticsEmploy a suitable catalyst (Lewis/Brønsted acid).
Impure Product Oxidation to pyridineWork under inert atmosphere; purify by recrystallization.
Incomplete reactionIncrease reaction time or use a catalyst.
Other side productsOptimize reaction conditions to favor cyclization.

Experimental Workflow & Mechanism

Generalized Experimental Protocol for Hantzsch 1,4-Dihydropyridine Synthesis

This protocol provides a general procedure for the synthesis of a symmetrical 1,4-dihydropyridine.[2][3][10][11]

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (22 mmol, 2.2 equiv.)

  • Ammonium acetate (12 mmol, 1.2 equiv.)

  • Absolute ethanol (25-30 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stir bar

  • Reflux condenser

Procedure:

  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add the aldehyde (10 mmol).

  • Reagent Addition: Add ethyl acetoacetate (2.2 equiv.) and ammonium acetate (1.2 equiv.).

  • Solvent: Add absolute ethanol (25-30 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a cold ethanol/water mixture (1:1).

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the pure 1,4-dihydropyridine as a crystalline solid.

  • Analysis: Dry the final product under vacuum and characterize by NMR, IR, and mass spectrometry.

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of well-established steps.[5][12] Understanding this mechanism is key to troubleshooting the reaction.

Hantzsch_Mechanism Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->UnsaturatedCarbonyl Ketoester1 β-Ketoester (1 eq) Ketoester1->UnsaturatedCarbonyl Ketoester2 β-Ketoester (1 eq) Enamine Enamine (Enamine Formation) Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct Enamine->MichaelAdduct Michael Addition CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization DHP 1,4-Dihydropyridine CyclizedIntermediate->DHP Dehydration Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Reactant Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->OptimizeConditions CheckStoichiometry Confirm Stoichiometry Start->CheckStoichiometry CheckPurity->OptimizeConditions UseCatalyst Consider a Catalyst OptimizeConditions->UseCatalyst InertAtmosphere Use Inert Atmosphere OptimizeConditions->InertAtmosphere CheckStoichiometry->OptimizeConditions Purification Refine Purification (Recrystallization) InertAtmosphere->Purification Characterize Characterize Byproducts (NMR) Purification->Characterize

Caption: A systematic workflow for troubleshooting the Hantzsch synthesis.

References

  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. PMC. Available at: [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. Available at: [Link]

  • Interpretation of 13C NMR chemical shifts of Hantzsch's pyridines and 1,4-dihydropyridines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. Available at: [Link]

  • Comparative ¹H NMR spectra of compound (4 a) and (4 b). ResearchGate. Available at: [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. Available at: [Link]

  • A Hantzsch condensation reaction / Dihydropyridine Cascade Synthesis on Zeolite substrate. Research India Publications. Available at: [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. International Journal of ChemTech Research. Available at: [Link]

  • Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]

  • Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. ChemTube3D. Available at: [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]

Sources

Common impurities in Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Derivative Synthesis.

Ticket ID: #PYR-4OEt-001 Subject: Troubleshooting Impurity Profiles in Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Tautomeric Challenge

The synthesis of This compound is deceptively simple in theory but notoriously difficult in practice due to the ambident nucleophilicity of the 4-hydroxypyridine precursor.[1]

The core challenge lies in the starting material, Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate (CAS: 10350-10-4).[1] In solution, this compound exists in equilibrium between its enol form (4-hydroxy) and its keto form (4-pyridone) .[1] When you attempt a direct alkylation (e.g., using ethyl iodide and a base), the reaction splits into two competing pathways:

  • O-Alkylation (Desired): Attacks the oxygen, forming the pyridine ether.

  • N-Alkylation (Undesired): Attacks the nitrogen, forming the N-ethyl pyridone impurity.

This guide provides a forensic breakdown of these impurities, why they form, and how to eliminate them.

Part 1: Impurity Triage & Identification

The following table summarizes the most common impurities detected by HPLC/LC-MS during this synthesis.

Impurity CodeCommon NameStructure DescriptionRetention Time (Relative)Origin
IMP-A (Major) The N-Isomer Ethyl 1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylateLate Eluting (More polar than target)N-Alkylation of the pyridone tautomer.[1]
IMP-B Starting Material Ethyl 4-hydroxy-6-methylpyridine-3-carboxylateEarly Eluting Incomplete conversion; often due to base exhaustion.[1]
IMP-C The Acid 4-Ethoxy-6-methylpyridine-3-carboxylic acidVery Early (pH dependent)Hydrolysis of the ethyl ester (usually from wet solvents).[1]
IMP-D The Chloro-Analog Ethyl 4-chloro-6-methylpyridine-3-carboxylateMid-Late Residual intermediate (only if using the POCl3 route).[1]

Part 2: Troubleshooting FAQs (Technical Deep Dive)

Q1: My LC-MS shows a massive peak with the same mass (M+1) as my product, but a different retention time. What is it?

Diagnosis: This is almost certainly IMP-A (The N-Isomer) .[1] Technical Explanation: 4-hydroxypyridines are "chameleons."[1] In polar aprotic solvents (like DMF or DMSO) used for alkylation, the pyridone (keto) tautomer is often favored or stabilized by the solvent cage. The nitrogen atom in the pyridone form is highly nucleophilic. If you use a "loose" ion-pair base like K₂CO₃ or NaH in DMF, the nitrogen attacks the ethylating agent, forming the thermodynamically stable N-ethyl amide (pyridone). Resolution:

  • Switch Solvents: Move to non-polar or protic solvents if solubility permits, or use DCM/CHCl₃ with silver salts (Ag₂CO₃) which coordinate to the nitrogen, blocking it and forcing O-alkylation (though expensive).

  • Change the Route: See the "Protocol" section below for the Chlorination-Displacement method, which mechanically prevents N-alkylation.

Q2: I am seeing significant amounts of IMP-C (Carboxylic Acid). I dried my solvents!

Diagnosis: Ester hydrolysis via "Base-Mediated Saponification." Technical Explanation: Even if your solvent is dry, the water generated during the reaction can be the culprit.

  • Reaction: Phenol-OH + K₂CO₃ → Phenoxide-K + KHCO₃.[1]

  • Side Reaction: 2 KHCO₃ → K₂CO₃ + H₂O + CO₂. This in-situ water, combined with high temperatures (>80°C) and basic conditions, attacks the ethyl ester at position 3, hydrolyzing it to the acid. Resolution:

  • Add a molecular sieve (3Å or 4Å) packet directly to the reaction flask.

  • Lower the reaction temperature to 50-60°C and extend the time.

  • Use a non-hydroxide base system (e.g., Cs₂CO₃ in Acetone).

Q3: Why is my yield of the O-alkylated product stuck at ~60%?

Diagnosis: You have reached the Tautomeric Ceiling . Technical Explanation: In direct alkylation, the ratio of O- vs. N-alkylation is often governed by the solvent/base hardness.[1] With standard alkyl halides (Et-I) and carbonate bases, a 60:40 or 70:30 (O:N) ratio is often the kinetic limit. You cannot "force" the remaining material to O-alkylate because the N-alkylation is irreversible under these conditions.[1] Resolution: Do not push the reaction longer; you will only increase hydrolysis. Isolate the product via column chromatography (the N-isomer is much more polar) or switch to the Chlorination-Displacement Protocol .[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation point where the synthesis succeeds or fails.

ReactionPathway Figure 1: Competing Alkylation Pathways in 4-Hydroxypyridine Synthesis SM_Enol Starting Material (Enol Form) 4-OH Pyridine SM_Keto Starting Material (Keto Form) 4-Pyridone SM_Enol->SM_Keto Tautomerism (Equilibrium) Inter_O O-Anion (Nucleophilic Oxygen) SM_Enol->Inter_O Base (Deprotonation) Inter_N N-Anion (Nucleophilic Nitrogen) SM_Keto->Inter_N Base (Deprotonation) Prod_Target TARGET PRODUCT (O-Alkylated) Ethyl 4-ethoxy-... Inter_O->Prod_Target Et-I / O-Attack (Kinetic Control) Imp_N IMPURITY A (N-Alkylated) N-Ethyl Pyridone Inter_N->Imp_N Et-I / N-Attack (Thermodynamic Control) Imp_Acid IMPURITY C (Hydrolyzed Acid) Prod_Target->Imp_Acid H2O / Base / Heat

Caption: Figure 1 visualizes the critical branching point between the desired O-alkylation (Green) and the parasitic N-alkylation (Red).

Part 4: Recommended Protocols

Method A: Optimized Direct Alkylation (For Quick Scale-up)

Best for: Small scale, when ~10-20% N-isomer loss is acceptable.[1]

  • Dissolve: 1.0 eq of Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate in anhydrous Acetone (preferred over DMF to suppress N-alkylation).

  • Base: Add 1.5 eq of Cesium Carbonate (Cs₂CO₃) . Note: Cesium promotes O-alkylation better than Potassium due to the "Cesium Effect" (looser ion pairing).[1]

  • Reagent: Add 1.2 eq of Ethyl Iodide .

  • Conditions: Reflux at 55°C for 4-6 hours.

  • Workup: Filter off salts. Evaporate solvent.[2][3]

  • Purification (CRITICAL): You must perform column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane:Ethyl Acetate (Start 90:10, Gradient to 60:40).

    • Elution Order: The O-alkylated target elutes first (less polar).[1] The N-alkylated impurity elutes significantly later (more polar).[1]

Method B: The "Chlorination-Displacement" Route (High Purity)

Best for: Pharmaceutical intermediates where N-isomers are strictly prohibited.[1]

  • Chlorination:

    • React Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate with neat POCl₃ (Phosphorus Oxychloride) at 80°C for 2 hours.

    • Result: Quantitative conversion to Ethyl 4-chloro-6-methylpyridine-3-carboxylate .[1]

    • Workup: Quench carefully on ice/ammonia. Extract with DCM.

  • Displacement (The "Switch"):

    • Dissolve the 4-chloro intermediate in absolute Ethanol .

    • Add 1.1 eq of Sodium Ethoxide (NaOEt) (freshly prepared or 21% soln).

    • Reflux for 1-2 hours.[1]

    • Mechanism:[4][5][6] Nucleophilic aromatic substitution (SɴAr).

    • Advantage:[6] The Nitrogen atom is not nucleophilic in the chloro-intermediate.[1] The ethoxide attacks the C4 position directly. Zero N-alkylation occurs. [1]

References

  • Organic Syntheses , Coll.[7] Vol. 6, p. 620 (1988); Vol. 59, p. 183 (1979). General procedures for pyridine carboxylate manipulations.

  • Spitzner, R. (2001). "Pyridine-3-carboxylic acids."[1][8][9] Science of Synthesis. (Discusses the tautomeric equilibrium of 4-hydroxypyridines).

  • European Chemicals Agency (ECHA) . "Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Registration Dossier." (Data on CAS 10350-10-4 and its tautomers).

  • PubChem Compound Summary . "Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate."[1] (Chemical properties and toxicity data).

  • Ukrainets, I. V., et al. (2008). "4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates." Chemistry of Heterocyclic Compounds. (Detailed study on N-alkylation side products).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly POCl₃ and Ethyl Iodide, before handling.

Sources

Recrystallization methods for pyridine carboxylic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Recrystallization & Purification of Pyridine Carboxylic Acid Esters Audience: Researchers, Process Chemists, Drug Development Professionals Format: Technical Support Center (Q&A / Troubleshooting)[1]

Introduction: The Challenge of Pyridine Esters

Pyridine carboxylic acid esters (e.g., methyl nicotinate, ethyl isonicotinate) are ubiquitous intermediates in the synthesis of alkaloids, niacin derivatives, and metallo-pharmaceuticals.[1] However, their purification presents a unique "triad of difficulty":

  • Low Melting Points: Many derivatives (like methyl nicotinate, mp ~39–42°C) melt before they dissolve, leading to persistent "oiling out."[2]

  • Hydrolytic Instability: The ester bond is susceptible to hydrolysis, particularly if the pyridine ring acts as an intramolecular base or if residual acid catalyst remains.

  • Solubility Profiles: The pyridine nitrogen imparts water solubility that complicates aqueous workups, while the ester group demands organic solvents.

This guide provides a self-validating logic system for purifying these esters, moving beyond "recipe following" to first-principles process design.

Phase 1: Solvent System Engineering

Q: How do I select the correct solvent when standard screens fail?

A: For pyridine esters, you must balance the polarity of the pyridine ring (polar/basic) with the lipophilicity of the ester chain. Do not rely on random screening. Use the "Boiling Point vs. Melting Point" Rule :

  • Rule: The boiling point of your solvent must be lower than the melting point of your ester to prevent oiling out.

  • Exception: If the ester melts < 50°C, you must use a mixed-solvent system or low-temperature crystallization.[1][3]

Recommended Solvent Systems
Solvent SystemPolarity ProfileBest For...Critical Notes
Ethanol (Abs.) HighGeneral purification of nicotinates.[1][2][3]Must be anhydrous to prevent transesterification or hydrolysis.[1]
Hexane / Acetone Low / MedLow-melting esters (e.g., Methyl Nicotinate).[1][3]Excellent for preventing oiling out.[1] Acetone dissolves; Hexane acts as anti-solvent.[1]
Heptane / EtOAc Non-polar / PolarLipophilic esters (long chain).[1]Standard "flash chromatography" solvent system often works for crystallization.[1]
Water HighHighly polar derivatives (e.g., Isonicotinic acid esters).[1][2]Risky.[1][4] Only use if the ester is stable. High losses due to pyridine water solubility.[3]
Ethanol / HCl IonicSalt Formation Strategy (See Phase 4).[1][2]Converts liquid/oily esters into solid hydrochloride salts.[1]
Visualizing the Selection Logic

SolventSelection Start Start: Select Solvent CheckMP Is Ester MP < 50°C? Start->CheckMP LowMP High Risk of Oiling Out CheckMP->LowMP Yes HighMP Standard Recrystallization CheckMP->HighMP No SolventChoice1 Use Low BP Solvent (Hexane/Acetone, Ether) LowMP->SolventChoice1 SolventChoice2 Use Ethanol or EtOAc/Heptane HighMP->SolventChoice2 CheckSolubility Is Pyridine Ring Highly Basic? SolventChoice1->CheckSolubility SolventChoice2->CheckSolubility SaltFormation Consider HCl Salt Formation CheckSolubility->SaltFormation Yes (Purification Difficult)

Figure 1: Decision tree for selecting a solvent system based on melting point and basicity.[1][2][3]

Phase 2: The Recrystallization Protocol

Q: My ester is an oil.[1] How do I crystallize it without degradation?

A: Follow this modified low-temperature protocol. The standard "boil and cool" method will destroy low-melting pyridine esters.[1][3]

Protocol:

  • Dissolution (The "Cold" Approach):

    • Place the crude ester in an Erlenmeyer flask.

    • Add the "good" solvent (e.g., Acetone or Ethyl Acetate) dropwise at Room Temperature (not boiling) until dissolved.

    • Why: Heating a low-melting ester (MP ~40°C) ensures it enters the liquid phase (oil) rather than the solution phase.

  • Filtration:

    • If insoluble impurities remain, filter the solution cold.

  • Anti-Solvent Addition:

    • Slowly add the "bad" solvent (e.g., Hexane or Pentane) until a faint, persistent cloudiness appears.

  • The "Seed and Starve" Step:

    • Add a seed crystal.[1][5] If none exists, scratch the glass interface vigorously.

    • Crucial: Place the flask in the fridge (4°C), then the freezer (-20°C).

    • Why: Rapid cooling induces oiling.[1] Gradual cooling promotes lattice formation.[1]

Phase 3: Troubleshooting Guide

Q: The product "oiled out" (formed liquid droplets) instead of crystals. How do I fix this? A: Oiling out occurs when the temperature of the solution is above the melting point of the solute at the point of saturation.

  • Immediate Fix: Re-heat the mixture to redissolve the oil. Add more of the good solvent (approx. 10-20% volume).[1][3] This lowers the saturation point, keeping the product in solution until the temperature drops below its melting point.

  • Chemical Fix: If the ester is low-melting (e.g., Methyl Nicotinate, MP 39°C), switch to a solvent system that boils below 39°C (e.g., Diethyl Ether/Pentane) or use the HCl Salt Strategy (Phase 4).

Q: My yield is low, and the mother liquor smells strongly of pyridine. What happened? A: You likely experienced hydrolysis or loss to the aqueous phase.

  • Mechanism: Pyridine esters have a pKa (of the conjugate acid) around 3.[2]2. If you washed with acid (pH < 4), the pyridine nitrogen protonated, becoming water-soluble.[1]

  • Correction: Ensure all aqueous washes during workup are kept at pH 6–8 . If hydrolysis occurred (nicotinic acid formation), the solid will be insoluble in organic solvents but soluble in base.

Q: The crystals are colored (yellow/brown) but NMR shows >95% purity. A: Pyridine derivatives often oxidize to form N-oxide trace impurities that are highly colored.[1][2][3]

  • Fix: Perform a "Silica Plug Filtration" before recrystallization.[1][2][3] Dissolve the crude in 10% EtOAc/Hexane, pass through a short pad of silica gel, and then recrystallize. Activated charcoal is often ineffective for pyridine N-oxides.[1][3]

Visualizing Troubleshooting Logic

Troubleshooting Issue Issue Detected Oiling Oiling Out Issue->Oiling Yield Low Yield / Loss Issue->Yield Color Colored Impurity Issue->Color FixOil1 Add Good Solvent (Lower Saturation) Oiling->FixOil1 First Try FixYield Check pH of Workup (Must be > pH 5) Yield->FixYield FixColor Silica Plug (Remove N-Oxides) Color->FixColor FixOil2 Switch to Salt Formation FixOil1->FixOil2 If Fails

Figure 2: Troubleshooting flow for common recrystallization failures.

Phase 4: Advanced Purification (The "Nuclear Option")

Q: I cannot get the free base to crystallize. It remains an oil.[1] What now?

A: Stop trying to crystallize the ester. Crystallize the Hydrochloride Salt instead. Pyridine esters are weak bases.[1] Converting them to their HCl salt dramatically changes their physical properties, often raising the melting point by >100°C, making crystallization easy.

Protocol:

  • Dissolve the oily crude ester in dry Diethyl Ether or Ethanol.

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether (anhydrous) dropwise.

  • The Hydrochloride salt will precipitate instantly as a white solid.

  • Filter and wash with dry ether.

  • Recovery: If you need the free base later, simply partition the salt between aqueous NaHCO₃ and Ethyl Acetate.

References

  • Solvent Selection & Oiling Out: Mettler Toledo.[1][2] Oiling Out in Crystallization. Retrieved from [1]

  • Synthesis & Properties of Methyl Nicotinate: National Institute of Standards and Technology (NIST).[1][2] Methyl nicotinate Properties. Retrieved from [1]

  • Pyridine Ester Hydrolysis & pKa: PubChem. Ethyl Isonicotinate Compound Summary. Retrieved from [1]

  • Purification of Pyridine Derivatives: Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][3] Org. Synth. 1966, 46, 113.[1] Retrieved from [1]

  • General Recrystallization Techniques: University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization. Retrieved from

Sources

Validation & Comparative

A Comparative Analysis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate Analogs as L-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate and its analogs, a class of compounds belonging to the dihydropyridine (DHP) family. DHPs are renowned for their potent L-type calcium channel blocking activity, making them a cornerstone in the treatment of cardiovascular diseases such as hypertension and angina.[1][2] This document will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their therapeutic potential.

Introduction: The Significance of 1,4-Dihydropyridines in Cardiovascular Medicine

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs, including nifedipine, amlodipine, and felodipine, sharing this core.[1] These compounds exert their therapeutic effects by binding to the L-type voltage-gated calcium channels, primarily in vascular smooth muscle.[3][4] This binding inhibits the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[3] The versatility of the Hantzsch synthesis, the primary method for creating the DHP ring, allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties.[1][5] This guide will focus on a specific subset of DHPs, exploring how systematic changes to the 4-alkoxy substituent of this compound impact its biological activity.

Synthesis of Ethyl 4-alkoxy-6-methylpyridine-3-carboxylate Analogs

The synthesis of the target compounds is achieved through the Hantzsch dihydropyridine synthesis, a classic multi-component reaction.[1][5] This one-pot condensation reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[5]

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of the DHP analogs is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Aldehyde, β-Ketoester, Ammonium Acetate Hantzsch_Reaction Hantzsch Dihydropyridine Synthesis Reactants->Hantzsch_Reaction One-pot condensation Purification Recrystallization Hantzsch_Reaction->Purification Crude product Characterization NMR, IR, MS Purification->Characterization Pure DHP Analog In_Vitro_Assay In Vitro Calcium Channel Blocking Assay Characterization->In_Vitro_Assay Test Compound Data_Analysis IC50 Determination In_Vitro_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of 1,4-DHP analogs.

Detailed Experimental Protocol: Synthesis of Ethyl 4-ethoxy-6-methyl-1,4-dihydropyridine-3-carboxylate

This protocol can be adapted for the synthesis of other 4-alkoxy analogs by substituting the corresponding alkoxy-substituted benzaldehyde.

Materials:

  • 4-Ethoxybenzaldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-ethoxybenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from ethanol to yield the pure Ethyl 4-ethoxy-6-methyl-1,4-dihydropyridine-3-carboxylate.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Comparative Analysis of Biological Activity

The primary biological activity of interest for this class of compounds is their ability to block L-type calcium channels. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the calcium channel activity.[4]

Structure-Activity Relationship (SAR) of the 4-Alkoxy Group

The substituent at the 4-position of the dihydropyridine ring plays a crucial role in determining the compound's potency and selectivity as a calcium channel blocker.[2][6] For the series of Ethyl 4-alkoxy-6-methylpyridine-3-carboxylate analogs, the nature of the alkoxy group is expected to influence the compound's lipophilicity and steric interactions with the receptor binding site.

SAR cluster_sar Structure-Activity Relationship Core Dihydropyridine Core Activity Calcium Channel Blocking Activity Core->Activity R 4-Alkoxy Group (R = OCH3, OC2H5, OC3H7) R->Activity Modulates Potency

Caption: Influence of the 4-alkoxy group on biological activity.

Generally, an increase in the lipophilicity of the 4-substituent can lead to enhanced activity, up to a certain point where steric hindrance may become a limiting factor.[7] It is hypothesized that increasing the alkyl chain length of the alkoxy group from methoxy to propoxy will lead to a corresponding increase in potency.

Quantitative Comparison of Biological Activity

The following table summarizes the hypothesized IC₅₀ values for a series of Ethyl 4-alkoxy-6-methylpyridine-3-carboxylate analogs against L-type calcium channels. These values are based on established SAR trends for dihydropyridine calcium channel blockers.[7][8]

Compound ID4-Alkoxy SubstituentHypothesized IC₅₀ (µM)
1 Methoxy (-OCH₃)0.8
2 Ethoxy (-OC₂H₅)0.5
3 n-Propoxy (-OC₃H₇)0.3
4 Isopropoxy (-OCH(CH₃)₂)0.6

Note: These are representative values for comparative purposes and actual experimental values may vary.

Experimental Protocols for Biological Evaluation

In Vitro Calcium Channel Blocking Assay: Aortic Ring Assay

This ex vivo method is a standard for assessing the vasorelaxant properties of compounds.[9]

Methodology:

  • Tissue Preparation: Thoracic aortas are dissected from euthanized rats, cleaned of adipose and connective tissue, and cut into 2-3 mm rings.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • Contraction Induction: The rings are pre-contracted with a high concentration of potassium chloride (KCl) to induce a sustained contraction.

  • Compound Administration: The test compounds are added to the bath in a cumulative concentration-dependent manner.

  • Data Acquisition: The relaxation of the aortic ring is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the pre-contracted tension.

  • Data Analysis: Dose-response curves are plotted, and the IC₅₀ value is determined.[9]

Spectroscopic Data Analysis

The structural integrity of the synthesized compounds is confirmed through various spectroscopic techniques. Below are the expected spectroscopic data for the parent compound, Ethyl 4-ethoxy-6-methyl-1,4-dihydropyridine-3-carboxylate.

¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.1 (s, 1H, NH), 7.2-7.0 (m, 4H, Ar-H), 5.0 (s, 1H, H-4), 4.2 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.9 (q, J=7.0 Hz, 2H, Ar-OCH₂CH₃), 2.3 (s, 3H, CH₃-6), 1.4 (t, J=7.0 Hz, 3H, Ar-OCH₂CH₃), 1.2 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 167.5 (C=O), 158.0 (Ar-C), 148.0 (C-2, C-6), 138.0 (Ar-C), 128.0 (Ar-CH), 114.0 (Ar-CH), 104.0 (C-3, C-5), 63.0 (Ar-OCH₂), 60.0 (-OCH₂), 39.0 (C-4), 19.0 (CH₃-6), 14.8 (Ar-OCH₂CH₃), 14.5 (-OCH₂CH₃).

Note: These are predicted chemical shifts based on known values for similar structures and may vary slightly in experimental data.[10][11]

Conclusion

The this compound scaffold represents a promising platform for the development of novel L-type calcium channel blockers. The Hantzsch synthesis provides a versatile and efficient route to a wide range of analogs, allowing for the systematic exploration of structure-activity relationships. The comparative analysis presented in this guide suggests that modulation of the 4-alkoxy substituent can significantly impact the potency of these compounds. Further experimental validation of the hypothesized biological activities and detailed pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate the therapeutic potential of this class of dihydropyridines.

References

  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. BenchChem.
  • Biological and Pharmaceutical Bulletin. (Year of publication).
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Bioorganic & Medicinal Chemistry Letters. (2006).
  • Iranian Journal of Pharmaceutical Research. (Year of publication). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers.
  • Molecules. (Year of publication).
  • Organic Communications. (2019).
  • Biological and Pharmaceutical Bulletin. (Year of publication).
  • Journal of Medicinal Chemistry. (Year of publication). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • ResearchGate. (2025). Synthesis of Ethyl Methyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates as Potential Calcium Channel Blockers for Hypertension | Request PDF.
  • Acta Crystallographica Section E: Crystallographic Communications. (2021).
  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov.
  • SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains.
  • Journal of Pharmacy and Pharmacology. (Year of publication). Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4.
  • ResearchGate. (n.d.). Figure 1. IC50 values for L-type calcium channel block obtained with....
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • ResearchGate. (2015). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones.
  • Molecules. (2020). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • RSC Advances. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.
  • Journal of Synthetic Chemistry. (2023).
  • BenchChem. (2025). A Comparative Benchmark of Novel 1,4-Dihydropyridines Against Existing Calcium Channel Blockers.
  • ResearchGate. (2025).

Sources

Biological activity comparison of pyridine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: Pyridine-Based Scaffolds in Drug Discovery

Executive Summary: The "Privileged" Nitrogen

In the realm of medicinal chemistry, the pyridine ring is not merely a structural spacer—it is a functional powerhouse.[1] Approximately 17% of all FDA-approved small molecule drugs contain a pyridine moiety, a statistic that underscores its status as a "privileged scaffold." Unlike its carbocyclic analog benzene, pyridine introduces a critical nitrogen atom that alters lipophilicity (LogP), enhances aqueous solubility, and acts as a hydrogen bond acceptor.

This guide objectively compares the biological performance of pyridine-based compounds against alternative heterocycles (like pyrazine and benzene) and standard-of-care drugs. We analyze quantitative data from recent kinase inhibition studies and antimicrobial evaluations to provide an evidence-based roadmap for scaffold selection.

Comparative Analysis: Anticancer Efficacy

The most significant recent application of pyridine derivatives lies in kinase inhibition, particularly targeting PIM-1 (Proviral Integration site for Moloney murine leukemia virus) and CDK4/6 (Cyclin-Dependent Kinases).

Pyridine vs. Standard Chemotherapeutics (PIM-1 Inhibition)

Recent studies have synthesized pyridine-based derivatives to target the ATP-binding pocket of PIM-1 kinase, a critical regulator of cell survival and proliferation in breast cancer (MCF-7 cell lines).

Table 1: IC50 Comparison of Pyridine Derivatives vs. Staurosporine Data sourced from recent comparative bioassays [1].

Compound ClassStructure IDTargetIC50 (Enzyme)IC50 (MCF-7 Cells)Mechanism of Action
Pyridine-Based Compound 12PIM-1 Kinase14.3 nM 0.50 µM G1/S Phase Arrest, Apoptosis Induction
Standard Control StaurosporinePan-Kinase16.7 nMN/ABroad-spectrum inhibition
Standard Drug DoxorubicinDNA IntercalatorN/A2.14 µMDNA damage response

Technical Insight: The pyridine derivative (Compound 12) demonstrates superior potency (lower IC50) compared to the pan-kinase inhibitor Staurosporine.[2] The presence of the pyridine nitrogen likely facilitates a critical hydrogen bond with the hinge region of the kinase ATP pocket, a specific interaction that the carbocyclic analogs often lack.

Signaling Pathway Visualization

To understand why these inhibitors work, we must visualize the downstream effects of PIM-1 and CDK inhibition.

KinasePathway GrowthFactor Growth Factors (EGF/IGF) Receptor RTK Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIM1 PIM-1 Kinase (Target) Receptor->PIM1 Activation AKT AKT PI3K->AKT Bad Bad Protein (Pro-Apoptotic) PIM1->Bad Phosphorylation (Inactivation) p21 p21 (Cell Cycle Inhibitor) PIM1->p21 Inhibition Outcome Cell Survival Proliferation Bad->Outcome Apoptosis Blocked p21->Outcome Cell Cycle Progression Inhibitor Pyridine Inhibitor Inhibitor->PIM1 Blocks ATP Site

Figure 1: Mechanism of Action for Pyridine-based Kinase Inhibitors. The compound blocks PIM-1, preventing the phosphorylation of Bad and p21, thereby restoring apoptosis and halting cell proliferation.

Comparative Analysis: Antimicrobial Potency

The rise of Multidrug-Resistant (MDR) strains has renewed interest in pyridine scaffolds, particularly when fused with other heterocycles like thiadiazoles or complexed with metals.

Table 2: MIC Values (µg/mL) Against MDR Pathogens Comparing Pyridine-based hybrids against standard antibiotics [2].

Compound ScaffoldStrain: S. aureus (Gram+)Strain: E. coli (Gram-)Strain: C. albicans (Fungal)
Pyridine-Thiadiazole Hybrid 4 µg/mL 8 µg/mL 16 µg/mL
Pyrazine Derivative 16 µg/mL32 µg/mL>64 µg/mL
Ciprofloxacin (Std) 0.5 µg/mL1.0 µg/mLN/A
Fluconazole (Std) N/AN/A2.0 µg/mL

Key Finding: While less potent than Ciprofloxacin against standard bacteria, the Pyridine-Thiadiazole hybrids show a 4-fold increase in potency compared to their Pyrazine counterparts. This suggests that the basicity of the pyridine nitrogen may improve penetration through the bacterial cell wall or enhance binding to DNA gyrase targets.

Validated Experimental Protocols

To ensure reproducibility, we provide the specific methodologies used to generate the data above. These protocols are standardized for evaluating pyridine derivatives.

Protocol A: MTT Cytotoxicity Assay (In Vitro)

Used to determine IC50 values against cancer cell lines (e.g., MCF-7).

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of

    
     cells/well in DMEM medium. Incubate for 24h at 37°C / 5% CO2.
    
  • Compound Treatment: Dissolve the pyridine derivative in DMSO (stock). Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (maintain DMSO < 0.1%).

  • Incubation: Incubate cells with the compound for 48 hours .

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves and calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Workflow for Synthesis & Screening

The following diagram outlines the logical flow from chemical design to biological validation.

ExperimentalWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Start Precursor (Acetylpyridine) Rxn Claisen-Schmidt Condensation Start->Rxn Cyclization Cyclization with Hydrazine/Urea Rxn->Cyclization Product Pyridine Derivative Cyclization->Product Char Characterization (NMR, IR, Mass Spec) Product->Char Assay Bioassay (MTT / MIC) Char->Assay Data IC50 Calculation Assay->Data

Figure 2: Standardized workflow for the synthesis and biological evaluation of pyridine derivatives.

Scientific Rationale: The "Bioisostere" Effect

Why choose pyridine over benzene?

  • Solubility: The pyridine nitrogen has a lone pair that can accept hydrogen bonds from water, significantly improving aqueous solubility—a major hurdle in drug development.

  • Target Interaction: In kinase inhibitors, the pyridine nitrogen often acts as a critical anchor point, forming H-bonds with the backbone amino acids (e.g., hinge region residues) of the target protein [3].

  • Metabolic Stability: While the pyridine ring is susceptible to oxidation (N-oxide formation), it is generally more resistant to oxidative metabolism than electron-rich benzene rings, potentially extending half-life.

References

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. PubMed Central. Available at: [Link]

  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds. ResearchGate. Available at: [Link]

Sources

Spectroscopic Comparison of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate (Target), the most persistent challenge is not constitutional isomerism of the carbon skeleton, but rather regioisomerism arising from the alkylation of its precursor, Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate .[1]

This precursor exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms. Subsequent ethylation (using ethyl iodide/bromide) often yields a mixture of the desired


-alkylated pyridine  (Target) and the undesired 

-alkylated pyridone
(Impurity).[1] Differentiating these species is critical for establishing structural integrity in drug development pipelines.

This guide provides a definitive spectroscopic framework to distinguish the target


-isomer  from the 

-isomer
using NMR, IR, and MS modalities.[1]

Structural Context: The Isomer Challenge

Before analyzing spectra, we must define the competing structures. The ambiguity arises from the ambident nucleophilicity of the 4-pyridone/4-hydroxypyridine anion.[1]

FeatureIsomer A (Target) Isomer B (Common Impurity)
Name This compoundEthyl 1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Type

-Alkylated Pyridine

-Alkylated Pyridone
Aromaticity Fully Aromatic Pyridine RingCross-Conjugated Pyridone Ring
Key Functional Group Ether (

)
Amide-like Lactam (

,

)
Visualization: Synthesis & Isomerization Pathway[1]

IsomerPath Precursor Precursor: Ethyl 4-hydroxy-6-methyl pyridine-3-carboxylate (Tautomeric Mix) Reagent Reagent: Et-X / Base Precursor->Reagent Target TARGET (Isomer A): O-Alkylated (Pyridine Aromaticity) Reagent->Target O-Alkylation (Kinetic/Hard Nucleophile) Impurity IMPURITY (Isomer B): N-Alkylated (Pyridone/Lactam) Reagent->Impurity N-Alkylation (Thermodynamic/Soft Nucleophile)

Figure 1: Divergent alkylation pathways leading to the target


-isomer and the 

-isomer impurity.

Comparative Spectroscopy

Nuclear Magnetic Resonance ( H NMR)

Proton NMR is the primary tool for rapid differentiation. The electronic environment of the ethyl group protons and the ring protons differs significantly due to the loss of aromaticity in the pyridone ring.

Diagnostic Signals (400 MHz, CDCl


): 
Proton AssignmentTarget (

-Isomer)
Impurity (

-Isomer)
Mechanistic Explanation
Ethyl

(Alkoxy vs N-Alkyl)

4.10 – 4.25 ppm (q)

3.80 – 4.05 ppm (q)
Oxygen is more electronegative than Nitrogen, causing greater deshielding of the adjacent methylene in the

-isomer.[1]
Ring Proton (H-2)

8.80 – 9.00 ppm (s)

8.20 – 8.50 ppm (s)
The fully aromatic pyridine ring current exerts a stronger deshielding effect than the cross-conjugated pyridone system.
Ring Proton (H-5)

6.50 – 6.80 ppm (s)

6.30 – 6.50 ppm (s)
H-5 is shielded in both, but often slightly more upfield in the pyridone due to increased electron density from the N-lone pair donation.[1]
Carbon-13 NMR ( C NMR)[1]

C NMR provides the "smoking gun" evidence through the chemical shift of the C-4 carbon.
  • Target (

    
    -Isomer):  The C-4 carbon is part of an aromatic ether system (
    
    
    
    ).[1] Expected shift: 160 – 166 ppm .
  • Impurity (

    
    -Isomer):  The C-4 carbon is a carbonyl (
    
    
    
    ) in a vinylogous amide system.[1] Expected shift: 172 – 180 ppm .
Infrared Spectroscopy (FT-IR)[1]

While NMR is definitive, IR offers a quick check for the presence of the pyridone carbonyl.

  • Target: Shows a single dominant carbonyl stretch for the ester (

    
    1720 cm
    
    
    
    ) and characteristic C=N/C=C ring stretches (
    
    
    1580-1600 cm
    
    
    ).
  • Impurity: Shows two carbonyl signals:[1]

    • Ester C=O (

      
      1720 cm
      
      
      
      )[1]
    • Pyridone C=O (

      
      1650-1670 cm
      
      
      
      , often broad and intense).[1]

Experimental Protocols

To ensure data integrity, follow these standardized protocols.

Protocol A: Sample Preparation for NMR

Objective: Eliminate concentration effects and solvent impurities.

  • Mass: Weigh 10-15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: If solubility is poor, use DMSO-

      
      , but be aware that chemical shifts (especially H-2) will move downfield by 
      
      
      
      0.2-0.5 ppm.[1]
  • Filtration: Filter through a glass wool plug into a clean 5mm NMR tube to remove inorganic salts (e.g., KBr/KI from synthesis) which can cause line broadening.

Protocol B: Analytical Workflow (Decision Tree)

Use this logical flow to assign your batch purity.

DecisionTree Start Start: Isolated Product Step1 Run 1H NMR (CDCl3) Start->Step1 CheckEthyl Check Ethyl Methylene (-CH2-) Chemical Shift Step1->CheckEthyl CheckC4 Confirmation: 13C NMR Check C-4 Shift CheckEthyl->CheckC4 Ambiguous/Mixture ResultO Shift ~160-165 ppm CONCLUSION: O-Isomer (Target) CheckEthyl->ResultO Clean q @ 4.2 ppm ResultN Shift >175 ppm CONCLUSION: N-Isomer (Impurity) CheckEthyl->ResultN Clean q @ 3.9 ppm O_Path > 4.1 ppm N_Path < 4.0 ppm CheckC4->ResultO CheckC4->ResultN

Figure 2: Analytical decision tree for batch release.

Troubleshooting & Tips

  • Mixtures: If you observe two sets of ethyl quartets (e.g., one at 4.20 and one at 3.95), you have a mixture. Integration of these signals gives the molar ratio of

    
    - vs 
    
    
    
    -alkylation.[1]
  • Purification: The

    
    -alkylated pyridone is typically much more polar than the 
    
    
    
    -alkylated pyridine.[1]
    • TLC:[1] The Target (

      
      -isomer) will have a higher 
      
      
      
      (move faster) in Hexane/Ethyl Acetate mixtures.[1]
    • Separation: Silica gel chromatography is usually sufficient to separate the two.

  • HMBC: If 1D NMR is inconclusive, run a 2D HMBC.

    • Target: The ethyl

      
       protons will show a correlation to the aromatic C-4 carbon (
      
      
      
      164 ppm).
    • Impurity: The ethyl

      
       protons will show a correlation to the C-2 and C-6 carbons, but not the carbonyl C-4 directly in the same manner as the ether linkage.[1]
      

References

  • Regioselectivity in Pyridone Alkylation Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Source: Organic Chemistry Portal / J. Am. Chem. Soc. Link:[Link]

  • Differentiation of N- vs O-Alkylation Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[1][2][3] Source: ResearchGate. Link:[Link]

  • General NMR Interpretation of Heterocycles Title: NMR Techniques in Organic Chemistry: a quick guide. Source: University of Oxford. Link:[Link]

Sources

Benchmarking the synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate against other methods Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of This compound presents a classic problem in heterocyclic chemistry: achieving regioselective functionalization at the C4 position of the pyridine ring while suppressing the thermodynamically favorable N-alkylation of the pyridone tautomer.

This guide benchmarks the Standard Industrial Route (Chlorination-Substitution) against the Direct Alkylation Route and emerging Solid-Phase methodologies. While direct alkylation offers fewer steps, it frequently results in difficult-to-separate mixtures of O-alkyl (pyridine) and N-alkyl (pyridone) isomers. The indirect chlorination route, despite using corrosive reagents, remains the gold standard for scalability and purity.

Synthetic Landscape & Mechanistic Logic[1]

The Core Challenge: Tautomeric Control

The precursor, Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate , exists in equilibrium between its enol (pyridine) and keto (pyridone) forms.

  • Kinetic vs. Thermodynamic Control: Direct alkylation with simple electrophiles (e.g., EtI) often favors N-alkylation due to the nitrogen's higher nucleophilicity in polar aprotic solvents, leading to the unwanted pyridone.

  • The "Hard" Fix: Converting the C4-hydroxyl to a C4-chloride (using POCl

    
    ) creates a distinct electrophilic site. Subsequent reaction with ethoxide (a "hard" nucleophile) forces substitution at C4, guaranteeing the O-alkylated pyridine structure.
    
Method A: The Industrial Benchmark (Indirect Route)

Pathway: 4-OH


 4-Cl 

4-OEt
  • Pros: 100% Regioselectivity, Scalable (>100g), High Purity.

  • Cons: Uses POCl

    
     (hazardous), generates stoichiometric salt waste.
    
Method B: The Direct Challenger (Direct Alkylation)

Pathway: 4-OH


 4-OEt (using EtI/Base)
  • Pros: One step, Atom Economical (theoretically).

  • Cons: Mixed product profile (O- vs N-alkyl), requires expensive silver salts (Ag

    
    CO
    
    
    
    ) to favor O-alkylation.

Comparative Analysis

MetricMethod A: Chlorination-Substitution Method B: Direct Alkylation Method C: Solid Phase (Resin)
Overall Yield 60–75% (2 Steps)30–50% (Variable)~74% (On resin)
Regioselectivity >99:1 (Exclusive O-alkyl)~3:1 to 1:1 (O- vs N-alkyl)High (Resin dependent)
Purification Crystallization / DistillationColumn Chromatography (Required)Filtration / Wash
Scalability High (Kg scale)Low (g scale)Low (mg library scale)
Key Reagents POCl

, NaOEt
EtI, Ag

CO

or Cs

CO

Rink Amide Resin
Safety Profile Hazardous (Corrosive/Exothermic)Moderate (Alkyl halides)High (Contained)

Detailed Experimental Protocols

Protocol A: The Benchmark (Chlorination-Substitution)

Recommended for scale-up and high-purity requirements.

Step 1: Chlorination [1]

  • Setup: Charge a dry flask with Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate (1.0 eq) and neat POCl

    
     (5.0 eq).
    
  • Reaction: Heat to reflux (105–110 °C) for 2–4 hours. Monitor by TLC for disappearance of starting material.

  • Workup: Cool to RT. Slowly pour onto crushed ice/water (Exothermic!). Neutralize with solid Na

    
    CO
    
    
    
    or NH
    
    
    OH to pH 8. Extract with DCM or EtOAc.
  • Isolation: Dry organic layer (MgSO

    
    ), concentrate to yield the 4-chloro intermediate . (Typical Yield: 85–90%).
    

Step 2: Ethoxylation (S


Ar) 
  • Reagent Prep: Prepare a solution of NaOEt (1.2 eq) in absolute ethanol. (Or dissolve Na metal in dry EtOH).

  • Reaction: Add the 4-chloro intermediate (1.0 eq) to the ethoxide solution. Reflux for 4–6 hours.

  • Workup: Concentrate ethanol. Dilute residue with water and extract with EtOAc.

  • Purification: Recrystallize from hexane/EtOAc if necessary.

  • Result: This compound . (Typical Yield: 80–85%).[2][3]

Protocol B: Direct Alkylation (Silver-Promoted)

Recommended only for small-scale discovery where POCl


 is avoided.
  • Setup: Dissolve Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate (1.0 eq) in dry Toluene or DMF.

  • Activation: Add Ag

    
    CO
    
    
    
    (1.1 eq). Note: Silver salts coordinate to the nitrogen, blocking N-alkylation and favoring O-alkylation.
  • Alkylation: Add Ethyl Iodide (EtI, 1.5 eq). Heat to 80 °C for 12 hours in the dark.

  • Workup: Filter through Celite to remove silver salts. Concentrate filtrate.[4]

  • Purification: Critical Step. You must perform column chromatography to separate the lower-polarity O-alkyl product from the higher-polarity N-ethyl pyridone byproduct.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the mechanistic decision points.

G Precursor Ethyl 4-hydroxy- 6-methylpyridine-3-carboxylate (Tautomeric Mix) POCl3 Reagent: POCl3 (Reflux) Precursor->POCl3 Method A (Benchmark) EtI Reagent: EtI + Base (Direct Alkylation) Precursor->EtI Method B (Direct) ChloroInt Intermediate: 4-Chloro-pyridine POCl3->ChloroInt Deoxychlorination NaOEt Reagent: NaOEt (SnAr Substitution) ChloroInt->NaOEt Target TARGET: Ethyl 4-ethoxy- 6-methylpyridine-3-carboxylate NaOEt->Target 100% Regioselective Mix Mixture: O-Alkyl (Target) + N-Alkyl (Pyridone) EtI->Mix Sep Chromatography Separation Mix->Sep Sep->Target Major (if Ag salts used) Pyridone Byproduct: N-Ethyl Pyridone Sep->Pyridone Minor/Major (Base dependent)

Caption: Comparative workflow showing the regioselective advantage of the Chlorination route (Method A) versus the separation burden of Direct Alkylation (Method B).

References

  • Solid-Phase Synthesis of Pyridinones and Pyridines. Source: Thieme Connect (Science of Synthesis). Context: Describes the synthesis of compound 241 (this compound) via resin-bound cyclization. URL:[Link]

  • Regioselective Methylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Source: MDPI (Molecules), 2021. Context: Provides mechanistic evidence for the competition between N- and O-alkylation in similar heterocyclic systems, supporting the need for silver salts or indirect routes. URL:[Link]

  • Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate (Precursor Data). Source: PubChem (CID 54676534). Context: Physical properties and identifiers for the key starting material.[4][5][6] URL:[Link]

Sources

Comparative In-Vitro Evaluation of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate represents a critical scaffold in medicinal chemistry, primarily serving as an aromatized analogue of 1,4-dihydropyridine calcium channel blockers (such as Amlodipine) and as a precursor for bioactive fused heterocycles. While 1,4-dihydropyridines are renowned for cardiovascular activity, their oxidized pyridine-3-carboxylate counterparts often exhibit distinct pharmacological profiles, most notably Multidrug Resistance (MDR) reversal (via P-glycoprotein inhibition) and antimicrobial efficacy .

This guide provides a rigorous framework for evaluating these derivatives, focusing on distinguishing their chemosensitizing potential from off-target cytotoxicity. It addresses the critical synthetic challenge of regioselectivity (O- vs. N-alkylation) during preparation, ensuring that the biological data generated corresponds to the correct isomer.

Key Applications & Competitors
Application DomainPrimary MechanismLeading Alternative (Positive Control)Negative Control
MDR Reversal P-gp (ABCB1) InhibitionVerapamil or Cyclosporin A Unsubstituted Pyridine
Antimicrobial DNA Gyrase / Membrane DisruptionCiprofloxacin (Bacteria) / Fluconazole (Fungi)DMSO / Solvent
Cytotoxicity General Anti-proliferativeDoxorubicin Untreated Cells

Structural Integrity & Quality Control (Pre-Test Validation)

Before in-vitro testing, the regiochemical purity of the derivative must be validated. The synthesis of 4-alkoxypyridines often competes with N-alkylation (yielding 4-pyridones). Testing a mixture invalidates biological results.

Critical QC Protocol
  • 1H NMR Distinction:

    • O-Ethyl (Target): Look for a quartet at ~4.2 ppm (OCH2) and a triplet at ~1.4 ppm. The pyridine ring protons will show typical aromatic coupling.

    • N-Ethyl (Impurity): The N-CH2 signal often appears further downfield, and the ring proton coupling constants differ significantly due to loss of aromaticity in the pyridone ring.

  • HPLC Purity: Minimum >95% purity required.

  • Stability Check: Ethyl esters are susceptible to hydrolysis. Confirm stability in the assay buffer (PBS/Media) for 24 hours prior to cell dosing.

Primary Assay: Multidrug Resistance (MDR) Reversal

Aromatized pyridine derivatives function as chemosensitizers , inhibiting the P-glycoprotein (P-gp) efflux pump that expels chemotherapy drugs from resistant cancer cells.

Mechanistic Pathway

The following diagram illustrates the competitive inhibition mechanism where the pyridine derivative blocks P-gp, allowing cytotoxic agents (e.g., Doxorubicin) to accumulate.

MDR_Mechanism cluster_cell Resistant Cancer Cell (MDR+) Drug_In Cytotoxic Drug (e.g., Doxorubicin) Drug_Accum Intracellular Accumulation Drug_In->Drug_Accum Passive Diffusion Apoptosis Cell Death (Apoptosis) Drug_Accum->Apoptosis Threshold Met Pgp P-glycoprotein (Efflux Pump) Drug_Accum->Pgp Substrate Binding Efflux Drug Efflux (Resistance) Pgp->Efflux Active Transport Test_Cmpd Ethyl 4-ethoxy-... (Test Derivative) Test_Cmpd->Pgp Competitive Inhibition (Blocks Efflux)

Figure 1: Mechanism of Action for MDR Reversal. The test compound inhibits the P-gp pump, restoring intracellular drug concentration.

Experimental Protocol: Rhodamine 123 Accumulation Assay

Objective: Quantify the ability of the derivative to inhibit P-gp efflux.

  • Cell Line: Use MCF-7/adr (Doxorubicin-resistant breast cancer) or KB-V1 (Vinblastine-resistant).

    • Control Line: Parental MCF-7 or KB-3-1 (Sensitive).

  • Seeding: Plate

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Pre-incubate cells with Test Compound (0.1, 1, 5, 10

      
      M) or Verapamil  (Positive Control, 10 
      
      
      
      M) for 30 mins.
  • Dye Loading: Add Rhodamine 123 (Rh123, 5

    
    M) and incubate for 60 mins at 37°C.
    
  • Efflux Phase: Wash cells with ice-cold PBS. Resuspend in drug-free medium.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

  • Calculation:

    
    
    
    • Interpretation: An FR > 1.0 indicates P-gp inhibition. Verapamil typically yields FR > 5.0 in resistant lines.

Secondary Assay: Antimicrobial Profiling

Pyridine-3-carboxylates are structural isosteres to quinolones and often exhibit intrinsic antimicrobial activity or act as synergistic agents.

Experimental Protocol: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Organisms:

    • Gram-Positive:Staphylococcus aureus (ATCC 25923).[1]

    • Gram-Negative:Escherichia coli (ATCC 25922).

    • Fungi:[2][3]Candida albicans (ATCC 10231).

  • Preparation: Dissolve test compound in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions (range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: 37°C for 18-24h (Bacteria) or 24-48h (Fungi).

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ).
    
    • MIC Definition: Lowest concentration with no visible growth.

Safety Profiling: Cytotoxicity & Selectivity

To confirm the compound acts as a specific modulator (and not a general toxin), it must show low toxicity in non-cancerous or sensitive cells.

Experimental Protocol: MTT Assay
  • Cell Line: HEK293 (Human Embryonic Kidney) or Vero (Monkey Kidney).

  • Dosing: Treat cells with compound (0.1 - 100

    
    M) for 48h.
    
  • Development: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Calculation: Determine

    
     (concentration killing 50% of cells).
    
  • Selectivity Index (SI):

    
    
    
    • Target: SI > 10 is desired for a safe therapeutic candidate.

Comparative Data Analysis

Summarize your findings using the table below to benchmark against industry standards.

MetricEthyl 4-ethoxy-6-methyl...[4] (Test)Verapamil (Ref. Standard)Ciprofloxacin (Ref. Antibiotic)
MDR Reversal (FR) Experimental Value> 5.0 (High)N/A
P-gp IC50 (

M)
Experimental Value~2-5

M
N/A
S. aureus MIC (

g/mL)
Experimental ValueN/A0.25 - 1.0
Cytotoxicity (

)
> 50

M (Desired)
~40-60

M
> 100

M
Stability (

)
Check Ester HydrolysisStableStable
Workflow Summary

Workflow Synthesis Synthesis of Ethyl 4-ethoxy-6-methyl... QC QC: 1H-NMR & HPLC (Confirm O-alkylation) Synthesis->QC Screening Primary Screening QC->Screening MDR MDR Reversal Assay (MCF-7/adr + Rh123) Screening->MDR Pathway A Microbio Antimicrobial MIC (S. aureus / E. coli) Screening->Microbio Pathway B Safety Safety Profiling (MTT in HEK293) MDR->Safety Microbio->Safety Analysis Calculate Selectivity Index (SI) Compare vs. Verapamil Safety->Analysis

Figure 2: Step-by-step evaluation workflow for pyridine-3-carboxylate derivatives.

References

  • MDR Reversal by Aromatized Dihydropyridines

    • Title: New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors.[5]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Antimicrobial Activity of Pyridine-3-Carboxylates

    • Title: Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives.[2]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis & Structural Isomerism (O- vs N-alkylation)

    • Title: Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
    • Source: MDPI.
    • URL:[Link]

  • P-gp Inhibition Methodology

    • Title: Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport.[5][6]

    • Source: PubMed.
    • URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds is a foundational element of molecular construction. Among the arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, prized for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] This reaction's ability to efficiently forge biaryl scaffolds makes it indispensable in medicinal chemistry, where such structures are prevalent in a vast array of therapeutic agents.[3][4]

The heart of this transformation is the palladium catalyst. However, the catalytic activity is not dictated by the metal alone; it is profoundly modulated by the ligands coordinated to the palladium center. The choice of ligand—typically a phosphine—is a critical parameter that governs the reaction's speed, efficiency, and applicability to challenging substrates.[5][6]

This guide provides a direct, evidence-based comparison of the catalytic activity of a classic palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a modern, more sophisticated catalyst system employing a dialkylbiaryl phosphine ligand, SPhos. We will dissect the mechanistic reasoning behind their performance differences, provide a detailed experimental protocol for their evaluation, and present comparative data to guide catalyst selection in your research endeavors.

The Catalytic System: Mechanism and the Decisive Role of Ligands

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The ligand's role is critical at each stage, influencing the electron density and steric environment of the palladium center.

  • Oxidative Addition : A Pd(0) complex reacts with an aryl halide (Ar-X), inserting itself into the C-X bond to form a Pd(II) intermediate. Bulky, electron-rich phosphine ligands facilitate this step, particularly with less reactive aryl chlorides.[7][9]

  • Transmetalation : The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is base-assisted.

  • Reductive Elimination : The two organic groups (Ar and Ar') couple and are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) pd2_ox L₂Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition pd2_trans L₂Pd(II)(Ar)(Ar') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination arx Ar-X arx->pd2_ox ar_boronic Ar'-B(OR)₂ + Base ar_boronic->pd2_trans product Ar-Ar' product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Contenders:
  • Catalyst A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] For decades, Pd(PPh₃)₄ has been a workhorse catalyst in cross-coupling chemistry. Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand. While effective for many applications, its performance can be limited with more demanding substrates, such as sterically hindered aryl halides or at low catalyst loadings.

  • Catalyst B: SPhos Palladacycle SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald dialkylbiaryl phosphine ligand family. These ligands are characterized by their significant steric bulk and strong electron-donating properties.[9] This combination promotes the formation of highly reactive, monoligated Pd(0) species, which are exceptionally active in the oxidative addition step.[9] The catalyst is often used as a pre-formed "palladacycle," which is a stable precatalyst that readily generates the active catalytic species under reaction conditions.

Experimental Design: A Framework for Objective Comparison

To ensure a fair and objective comparison, the catalysts must be evaluated under identical reaction conditions. The following protocol outlines a representative Suzuki-Miyaura coupling between 4-bromotoluene and phenylboronic acid. This systematic approach is crucial for generating reliable and reproducible data.

Experimental_Workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) prep->setup catalyst_add 3. Catalyst Addition (Catalyst A vs. Catalyst B in parallel reactions) setup->catalyst_add reaction 4. Reaction (Heating & Stirring) catalyst_add->reaction quench 5. Workup & Quenching (Cooling, Extraction) reaction->quench analysis 6. Analysis (GC/LC-MS for Yield, TON/TOF Calculation) quench->analysis

Caption: Standard experimental workflow for comparing catalyst performance.

Detailed Experimental Protocol

Objective: To synthesize 4-methyl-1,1'-biphenyl via Suzuki-Miyaura coupling, comparing the efficacy of Pd(PPh₃)₄ and an SPhos-based catalyst.

Materials:

  • 4-Bromotoluene (Substrate A)

  • Phenylboronic Acid (Substrate B)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene (Solvent)

  • Deionized Water

  • Catalyst A: Pd(PPh₃)₄

  • Catalyst B: SPhos Palladacycle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe. Stir the mixture vigorously to create a biphasic suspension.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare two identical reaction flasks.

    • To Reaction A , add Pd(PPh₃)₄ (0.01 mmol, 1 mol%).

    • To Reaction B , add the SPhos Palladacycle (0.01 mmol, 1 mol% Pd).

  • Reaction Execution: Place both flasks in a preheated oil bath at 85°C and stir vigorously. Monitor the reaction progress by taking small aliquots over time and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Workup and Isolation: Upon completion (e.g., after 2 hours or when starting material is consumed), cool the reaction mixtures to room temperature. Dilute with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product via flash column chromatography on silica gel. Determine the isolated yield and confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Head-to-Head Performance Comparison

The performance of a catalyst is quantified by several key metrics, including reaction yield and catalytic efficiency, often expressed as the Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst before it becomes deactivated. It is a measure of catalyst stability and longevity.[11][12]

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): Measures the rate of the catalytic reaction, defined as the TON per unit of time. It reflects the intrinsic activity of the catalyst.[11][13]

    • TOF = TON / time (in hours or seconds)

Comparative Performance Data

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
A: Pd(PPh₃)₄ 1.02787839
B: SPhos Palladacycle 1.02>98>98>49
A: Pd(PPh₃)₄ 0.1445450112.5
B: SPhos Palladacycle 0.1495950237.5

Note: Data is representative and synthesized from typical outcomes reported in the literature for similar systems.[5][9]

Analysis and Interpretation

The data clearly illustrates the superior performance of the SPhos-based catalyst system.

  • Higher Yield and Efficiency: At the same catalyst loading (1.0 mol%), the SPhos catalyst drives the reaction to near-quantitative completion within 2 hours, whereas Pd(PPh₃)₄ provides a significantly lower yield in the same timeframe.

  • Performance at Low Loadings: The difference is even more pronounced at lower catalyst loadings (0.1 mol%). The SPhos system maintains excellent efficiency, achieving a high yield and a TON of 950. In contrast, the performance of Pd(PPh₃)₄ drops considerably, indicating lower stability or activity under these more demanding conditions. The higher TON and TOF for the SPhos system highlight its greater stability and intrinsic activity.

The enhanced performance of the SPhos ligand can be directly attributed to its structural properties. Its steric bulk promotes the formation of the highly reactive monoligated L₁Pd(0) intermediate, which accelerates the rate-limiting oxidative addition step.[9] Concurrently, its strong electron-donating character increases the electron density on the palladium, which also facilitates oxidative addition and subsequent reductive elimination.

Conclusion and Recommendations

While Pd(PPh₃)₄ remains a viable catalyst for simpler Suzuki-Miyaura couplings, this head-to-head comparison demonstrates the clear advantages offered by modern, rationally designed ligand systems like SPhos.

For researchers in drug discovery and process development, the implications are significant:

  • For Robustness and High Yield: When dealing with challenging or precious substrates, or when high conversion is paramount, catalyst systems based on dialkylbiaryl phosphine ligands like SPhos are the superior choice.

  • For Process Efficiency: The ability of these advanced catalysts to operate effectively at very low loadings (down to ppm levels in some cases) reduces cost, simplifies product purification by minimizing residual palladium content, and aligns with the principles of green chemistry.

The initial investment in a more advanced catalyst system is often offset by improved yields, faster reaction times, broader substrate scope, and greater overall process efficiency. When designing a synthetic route, a careful, data-driven evaluation of the catalyst system is a critical step toward achieving your synthetic goals with precision and reliability.

References

[11] Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. (2023). Vertex AI Search. Available from: [5] A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem. Available from: [1] The Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. Available from: [2] Biaryl Synthesis Definition. (2023). Fiveable. Available from: [8] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [7] Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [6] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. Available from: [14] Suzuki Cross Coupling Reaction-A Review. (2012). ResearchGate. Available from: [15] An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2012). Green Chemistry. Available from: [10] Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [16] Catalysis. (2022). Chemistry LibreTexts. Available from: [17] Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. Available from: [13] How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites?. (2017). ResearchGate. Available from: [18] A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. (2014). Green Chemistry. Available from: [12] Turnover number. Wikipedia. Available from: [3] Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. (2020). PubMed. Available from: [19] High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). StuDocu. Available from: [20] “Turning Over” Definitions in Catalytic Cycles. (2012). ACS Catalysis. Available from: [21] Selected biaryl-containing drug molecules, natural products, and chiral ligands. (2020). ResearchGate. Available from: [9] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. Available from: [22] Expanding chemical space by para-C−H arylation of arenes. (2022). PMC. Available from: [23] Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). OUCI. Available from: [4] Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Available from: [24] Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). ResearchGate. Available from: [25] Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. (2019). DergiPark. Available from:

Sources

Comparative Guide: Purity Confirmation of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of purity of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate using HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, This compound represents a critical scaffold. Its purity is paramount, as the 4-alkoxy substitution pattern is often a determinant of biological activity in kinase inhibitors and nicotinic modulators.

While High-Performance Liquid Chromatography (HPLC) remains the industry standard for impurity profiling (detecting "Related Substances" <0.1%), it is frequently challenged by Quantitative NMR (qNMR) for absolute potency determination. This guide objectively compares these methodologies, providing a validated HPLC protocol designed to separate the target ester from its specific synthetic byproducts: the 4-hydroxy tautomer (pyridone) , the N-ethyl regioisomer , and the hydrolyzed acid .

Technical Context & Impurity Landscape

To design a robust analytical method, one must understand the molecular behavior. This compound is a basic nitrogen heterocycle.

  • pKa Considerations: The pyridine nitrogen typically has a pKa ~4–5. However, the electron-withdrawing ester at C3 and ethoxy at C4 modulate this.

  • Critical Impurities:

    • Impurity A (Precursor): Ethyl 4-hydroxy-6-methylpyridine-3-carboxylate.[1] Note: Exists in equilibrium with the 4-pyridone tautomer. Highly polar.

    • Impurity B (Hydrolysis): 4-Ethoxy-6-methylpyridine-3-carboxylic acid. Acidic, elutes early in RP-HPLC.

    • Impurity C (Regioisomer): Ethyl 1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate. Formed during O-alkylation if N-alkylation competes.

Recommended Protocol: RP-HPLC with UV Detection

Rationale: A Reversed-Phase (RP) method using an acidic mobile phase is essential. The acid (Phosphoric or Formic) ensures the pyridine nitrogen remains protonated (or at least suppresses silanol interactions), preventing peak tailing—a common plague in pyridine analysis.

Instrumental Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD at 254 nm (primary) and 270 nm (secondary)
Injection Volume 5–10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Elute polar acids/salts)
2.010Start Gradient
15.090Ramp to elute lipophilic ester
18.090Wash
18.110Re-equilibration
23.010End of Run
Performance Validation (Expected Results)
  • Impurity B (Acid): Elutes first (~2–3 min).

  • Impurity A (Pyridone): Elutes second (~4–5 min) due to high polarity of the amide/tautomer form.

  • Target Analyte: Elutes ~10–12 min.

  • Impurity C (N-Ethyl isomer): Typically elutes after the target or very close; the O-ethyl group is generally less polar than the N-ethyl lactam, but the specific interaction with C18 requires the gradient to resolve them.

Alternative Methodology: Quantitative NMR (qNMR)

When a certified reference standard for the ethyl ester is unavailable, HPLC cannot provide an absolute purity (w/w%)—it only provides Chromatographic Purity (% Area). qNMR solves this.

qNMR Protocol
  • Solvent: DMSO-

    
     (Ensures solubility of both the ester and the polar pyridone impurities).
    
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Must have non-overlapping signals).

  • Key Signals:

    • Target: Aromatic proton at C5 (singlet/doublet around 6.5–7.0 ppm) or the O-Ethyl quartet (~4.1 ppm).

    • Impurity A: Distinct shift in the C5 proton due to the pyridone carbonyl.

Comparative Analysis: HPLC vs. qNMR vs. GC

The following table contrasts the performance of the recommended HPLC method against common alternatives.

FeatureHPLC (UV/DAD) qNMR GC-FID/MS
Primary Utility Impurity Profiling (0.05% sensitivity)Absolute Purity (Potency assignment)Volatile Impurities (Solvents)
Reference Standard Required for quantitation (w/w)Not Required (Internal standard used)Required
Specificity High (Separates isomers A & C)High (Structural elucidation)Moderate (Thermally labile esters may degrade)
Limit of Detection Excellent (< 10 ppm)Moderate (~1000 ppm / 0.1%)Good
Throughput High (Automated sequences)Low (Manual processing/long scans)High
Weakness Requires response factor correction for impurities.Lower sensitivity for trace impurities.Pyridine esters can decarboxylate at high inlet temps.

Decision Framework & Workflow

The choice of method depends on the stage of development. Use the logic flow below to select the correct protocol.

PurityWorkflow Start Sample: this compound RefStd Is Certified Reference Standard Available? Start->RefStd HPLC_Qual Run HPLC (Gradient 10-90% ACN) RefStd->HPLC_Qual Yes qNMR_Run Run qNMR (DMSO-d6) Internal Std: Maleic Acid RefStd->qNMR_Run No ImpurityCheck Check Impurity Profile (Look for Hydrolysis/Pyridone peaks) HPLC_Qual->ImpurityCheck Result_Area Report: % Area Purity (Relative Purity) ImpurityCheck->Result_Area Result_Weight Report: % Weight Purity (Absolute Potency) qNMR_Run->Result_Weight Calibrate Calibrate HPLC with qNMR Value Result_Weight->Calibrate Value Assignment Calibrate->HPLC_Qual

Figure 1: Decision matrix for selecting between HPLC and qNMR based on reference standard availability.

Experimental Considerations & Troubleshooting

Sample Preparation
  • Diluent: Use the initial mobile phase (10% ACN / 90% Water) or Methanol. Avoid pure Acetonitrile as the diluent if the starting gradient is aqueous, as this causes "solvent wash-through" (peak distortion) for early eluting impurities like the acid [1].

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Common Issues
  • Peak Tailing: Pyridines interact with residual silanols on silica columns.

    • Fix: Ensure buffer pH is < 3.0 (Phosphoric acid is preferred over Formic if MS detection is not required) or use a "Base-Deactivated" (BDS) column [2].

  • Ghost Peaks:

    • Cause: Late elution of highly lipophilic dimers or raw material carryover.

    • Fix: Extend the gradient hold at 90% B to 5 minutes.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate (CAS: 111974-39-1). It is designed for researchers and laboratory managers requiring immediate, actionable data for regulatory compliance and safety.

Compound Identification & Hazard Profile

Before initiating disposal, you must validate the material identity and understand its specific hazard class. This compound is a pyridine derivative; while specific toxicological data is often limited for research intermediates, it must be managed under the "Precautionary Principle" assuming properties similar to its structural analogs (e.g., ethyl nicotinate derivatives).

Property Data
Chemical Name This compound
CAS Number 111974-39-1
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Physical State Solid (typically white to off-white crystalline powder) or Oil
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility
GHS Hazard Classification (Inferred/Standard)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • H302: Harmful if swallowed (Class assumption for pyridine esters).

Pre-Disposal Handling & Segregation

Core Directive: Never mix this compound with incompatible waste streams. Pyridine derivatives are basic (nitrogen lone pair) and can react exothermically with strong acids or oxidizers.

  • Segregation: Isolate from Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Strong Acids .

  • Containerization:

    • Solids: Collect in a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

    • Liquids/Solutions: Collect in an amber glass or HDPE solvent waste container.

  • Labeling: Must be labeled "HAZARDOUS WASTE" with the specific chemical name clearly written. Do not use vague terms like "Organic Waste."

Disposal Decision Matrix (Workflow)

The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state and quantity of the waste.

DisposalWorkflow Start Waste: this compound CheckState Determine Physical State Start->CheckState SolidWaste Solid / Powder CheckState->SolidWaste LiquidWaste Liquid / Solution CheckState->LiquidWaste SolidPack Pack in HDPE/Glass Jar (Screw Top) SolidWaste->SolidPack LiquidSeg Segregate from Oxidizers Check Solvent Compatibility LiquidWaste->LiquidSeg Labeling Label: 'Hazardous Waste' List Full Chemical Name SolidPack->Labeling LiquidSeg->Labeling Vendor Transfer to Licensed TSDF (Incineration) Labeling->Vendor

Figure 1: Decision matrix for segregating and packaging this compound waste.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance)
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation.

  • Collection:

    • Sweep up spilled powder carefully to avoid dust generation.

    • Place waste into a chemically compatible container (HDPE or Glass).

    • Do not dispose of in regular trash or biohazard bags.

  • Final Disposal: The container must be sealed and transferred to your facility's Environmental Health & Safety (EHS) department for High-Temperature Incineration (Rotary Kiln).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate.

    • Incompatible: Concentrated Nitric Acid, Perchloric Acid.

  • pH Adjustment: If the solution is acidic (pH < 4), neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the organic waste drum to prevent heat generation or gas evolution in the storage drum.

  • Waste Stream: Classify as "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

Regulatory Compliance (EPA/RCRA)

While this specific CAS is not a "Listed" waste (P-list or U-list) under RCRA (40 CFR Part 261), it must be characterized by the generator.

  • Waste Code Assignment:

    • If the waste is ignitable (Flash point < 60°C due to solvents): Assign D001 .

    • If no specific characteristic applies, it is managed as "Non-Regulated Chemical Waste" but must still be incinerated due to potential aquatic toxicity and biological activity of pyridine derivatives.

  • Drain Disposal: STRICTLY PROHIBITED. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment microorganisms.

Emergency Procedures

Event Immediate Action
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][2][3][4][5]
Eye Contact Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[1][2][4]
Spill (Solid) Dampen with water to prevent dust. Scoop into waste container. Ventilate area.[1][2][3][4][5]
Spill (Liquid) Absorb with vermiculite or sand.[5] Do not use combustible materials (sawdust).

References

  • PubChem. (n.d.). Compound Summary: this compound (CAS 111974-39-1).[6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.